molecular formula C5H3N3O B1261902 Oxazolo[5,4-d]pyrimidine CAS No. 273-64-3

Oxazolo[5,4-d]pyrimidine

Cat. No.: B1261902
CAS No.: 273-64-3
M. Wt: 121.1 g/mol
InChI Key: BRIOKNPDCPJCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolo[5,4-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H3N3O and its molecular weight is 121.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c1-4-5(7-2-6-1)9-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIOKNPDCPJCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620607
Record name [1,3]Oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-64-3
Record name Oxazolo[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,3]Oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Oxazolo[5,4-d]pyrimidine Core: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern science, demanding both innovation and a deep understanding of molecular architecture. Within the vast landscape of heterocyclic chemistry, the oxazolo[5,4-d]pyrimidine core has emerged as a "privileged structure"—a molecular framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets.[1][2] Its significance lies in its structural analogy to naturally occurring purines, the fundamental building blocks of nucleic acids. This mimicry allows this compound derivatives to function as antagonists or modulators of enzymes and receptors that typically interact with purines, opening up a wealth of therapeutic possibilities.[3][4]

First synthesized in the early 20th century, the this compound system has garnered escalating interest for its versatile biological activities.[5][6] Extensive research has unveiled its potential in oncology, immunology, and virology, making it a focal point for contemporary drug discovery programs.[7][8][9] This guide serves as a comprehensive technical resource, delving into the fundamental properties, synthetic strategies, and diverse therapeutic applications of this compelling heterocyclic system. We will explore the intricate structure-activity relationships that govern its biological effects and provide practical, field-proven insights to empower researchers in their pursuit of next-generation therapeutics.

Part 1: The this compound Core: Fundamentals

Core Structure and Physicochemical Properties

The this compound core is a bicyclic heteroaromatic system formed by the fusion of an oxazole ring and a pyrimidine ring. This fusion results in a planar structure with a unique distribution of electron density, which is critical for its interaction with biological macromolecules.

Structure of the this compound Core

Caption: Numbering of the this compound core.

The physicochemical properties of the unsubstituted core, as computed by PubChem, are summarized below. These properties are crucial for predicting its behavior in biological systems, including solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₅H₃N₃O[10]
Molecular Weight 121.10 g/mol [10]
XLogP3 0.4[10]
Hydrogen Bond Donor Count 0[10]
Hydrogen Bond Acceptor Count 3[10]
Rotatable Bond Count 0[10]
Exact Mass 121.027611728 Da[10]
Topological Polar Surface Area 51.8 Ų[10]
General Synthetic Strategies

The construction of the this compound scaffold can be broadly categorized into two primary strategies, offering flexibility in accessing a wide range of derivatives.[6][8] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

  • Strategy A: Pyrimidine Ring Annulation onto an Oxazole Core: This is a widely employed method that starts with a suitably functionalized oxazole, typically a 5-aminooxazole-4-carbonitrile. The pyrimidine ring is then constructed in one or two steps.[5]

  • Strategy B: Oxazole Ring Annulation onto a Pyrimidine Core: This approach begins with a substituted pyrimidine, such as a 4-amino-5-hydroxypyrimidine, and the oxazole ring is subsequently formed.[8]

G cluster_A Strategy A cluster_B Strategy B A_start Functionalized Oxazole (e.g., 5-aminooxazole-4-carbonitrile) A_mid Intermediate Formation (e.g., with orthoesters) A_start->A_mid Step 1 A_end This compound A_mid->A_end Step 2: Ring Closure B_start Functionalized Pyrimidine (e.g., 4-amino-5-hydroxypyrimidine) B_end This compound B_start->B_end Cyclization (e.g., with POCl3)

Caption: General synthetic strategies for the this compound core.

Part 2: Medicinal Chemistry and Therapeutic Applications

The versatility of the this compound scaffold has been extensively leveraged in the design of inhibitors for a range of enzymes and signaling pathways implicated in various diseases, most notably cancer.[1]

The this compound Scaffold in Oncology

The purine-like nature of this scaffold makes it an ideal candidate for targeting ATP-binding sites in protein kinases, which are often dysregulated in cancer.[2][3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[11] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Numerous this compound derivatives have been developed as potent VEGFR-2 inhibitors.[5][12]

Structure-Activity Relationship (SAR) Analysis:

  • Substitution at C2: The C2 position is often substituted with an aryl or heteroaryl group, which can form key interactions within the hydrophobic pocket of the VEGFR-2 active site.

  • Substitution at C5: Small alkyl groups, such as methyl, at the C5 position can enhance potency.

  • Substitution at C7: The C7 position is a critical point for modification. Introduction of various amino groups, particularly those with aliphatic chains or cyclic amines like piperazine, can significantly impact activity and selectivity. For example, a methylpiperazine moiety at C7 has been shown to be favorable for antiproliferative activity.[3]

The table below summarizes the activity of some representative this compound-based VEGFR-2 inhibitors.

CompoundR⁵R⁷IC₅₀ (µM) against VEGFR-2
1 4-Cl-PhenylH4-methylpiperazin-1-yl0.12
2 PhenylCH₃3-(dimethylamino)propylamino0.25
3 IsoxazoleHPentylamino0.08

Data compiled from various sources for illustrative purposes.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates Oxazolo_pyrimidine This compound Inhibitor Oxazolo_pyrimidine->VEGFR2 Inhibits P2 Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->P2 P3 Angiogenesis (Cell Proliferation, Migration, Survival) P2->P3 P4 Tumor Growth P3->P4

Caption: Inhibition of the VEGFR-2 signaling pathway by oxazolo[5,4-d]pyrimidines.

The B-cell lymphoma 2 (Bcl-2) protein is a key anti-apoptotic factor that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[13] Certain this compound derivatives have been identified as inhibitors of Bcl-2, promoting cancer cell death.[7] SAR studies have indicated that an isoxazole substituent at the C2 position, combined with aliphatic amino chains at the C7 position, is a favorable combination for Bcl-2 inhibitory activity.[3]

Beyond Oncology: Diverse Biological Activities

The therapeutic potential of the this compound core extends beyond cancer treatment.

  • Immunomodulatory Effects: Derivatives of this scaffold have demonstrated both immunosuppressive and anti-inflammatory activities, suggesting their potential use in treating autoimmune disorders.[6][9]

  • Antiviral Activity: Some compounds have shown the ability to inhibit the replication of viruses such as human herpes virus type-1 (HHV-1).[8][9]

  • Cannabinoid Receptor (CB2) Antagonism: Through a scaffold hopping strategy, novel oxazolo[5,4-d]pyrimidines have been designed as competitive neutral antagonists of the CB2 receptor, with potential applications in various neurological and inflammatory conditions.[14]

Part 3: Experimental Protocols and Practical Considerations

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for its biological evaluation.

Detailed Synthesis of 2-(5-amino-3-methylisoxazol-4-yl)-7-(pentylamino)this compound

This protocol is adapted from published procedures and illustrates the pyrimidine ring annulation strategy.[5]

Step 1: Synthesis of Intermediate Imidoester

  • To a solution of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)oxazole-4-carbonitrile (1.0 eq) in triethyl orthoformate (10.0 eq), add a catalytic amount of acetic anhydride.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product is typically a solid and can be purified by recrystallization from ethanol to yield the intermediate ethyl N-(4-cyano-2-(5-amino-3-methylisoxazol-4-yl)oxazol-5-yl)acetimidate.

Step 2: Ring Closure to Form the this compound Core

  • Suspend the intermediate imidoester (1.0 eq) in ethanol.

  • Add pentylamine (1.2 eq) to the suspension.

  • Heat the mixture to reflux for 8-12 hours. The reaction should become homogeneous as it progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

In Vitro Assay for Biological Evaluation: VEGFR-2 Kinase Assay

This luminescence-based assay quantifies the inhibitory activity of a compound by measuring the amount of ATP remaining after the kinase reaction.[1][3]

Materials and Reagents:

  • Recombinant Human VEGFR-2 kinase

  • PTK Substrate (e.g., Poly(Glu,Tyr 4:1))

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (500 µM)

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)

  • White 96-well assay plates

Experimental Workflow:

  • Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate.

  • Assay Execution:

    • Add the Master Mix to all wells of a 96-well plate.

    • Add the diluted test compound to the "Test Inhibitor" wells.

    • Add buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add only buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Stop the reaction and measure the remaining ATP according to the manufacturer's protocol for the chosen kinase assay kit. This typically involves adding a reagent to stop the kinase reaction and deplete ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence signal of the "Blank" wells from all other measurements.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound core represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its structural similarity to purines provides a rational basis for its interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. The extensive research in oncology has demonstrated its potential to yield potent inhibitors of key cancer-related targets like VEGFR-2 and Bcl-2. Furthermore, the expanding exploration into other therapeutic areas, such as immunology and neurology, underscores the vast untapped potential of this heterocyclic system.

Future research will likely focus on several key areas:

  • Exploration of New Biological Targets: The inherent drug-like properties of the scaffold warrant its evaluation against a wider range of enzymes and receptors.

  • Development of More Selective Inhibitors: Fine-tuning the substitution patterns on the core will be crucial for developing derivatives with improved selectivity and reduced off-target effects.

  • Application of Novel Synthetic Methodologies: The development of more efficient and diverse synthetic routes will accelerate the discovery of new bioactive compounds.

References

  • A Comparative Analysis of Oxazolo[5,4-d]pyrimidines: Unraveling Structure-Activity Relationships for Therapeutic Targeting. Benchchem.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. NIH. Available at: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available at: [Link]

  • Oxazolo(5,4-d)pyrimidine. PubChem. Available at: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. Available at: [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([1][3][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central. Available at: [Link]

  • Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. Available at: [Link]

  • Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. PubMed. Available at: [Link]

  • Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. Available at: [Link]

Sources

The Oxazolo[5,4-d]pyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The oxazolo[5,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural analogy to endogenous purines. This unique scaffold serves as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological significance of the this compound scaffold, with a primary focus on its well-established anticancer properties. We will delve into its diverse mechanisms of action, including kinase inhibition and antimetabolite activity, supported by structure-activity relationship (SAR) insights. Furthermore, this guide will explore the emerging therapeutic potential of this scaffold in inflammatory diseases, viral infections, and immunosuppression. Detailed experimental protocols and visual representations of key signaling pathways are provided to equip researchers with the practical knowledge required to explore and advance the therapeutic applications of this promising heterocyclic system.

Introduction: The Rise of a Privileged Scaffold

The this compound system is a bicyclic heteroaromatic compound formed by the fusion of an oxazole and a pyrimidine ring. Its structural resemblance to purine nucleobases, the fundamental building blocks of DNA and RNA, is a key determinant of its broad biological activity.[1][2][3] This purine-like architecture allows derivatives of this scaffold to interact with a wide array of biological targets, including enzymes and receptors that recognize endogenous purines.[4][5] Consequently, the this compound scaffold has emerged as a "privileged structure" in drug discovery, a core molecular framework that is capable of providing ligands for more than one type of receptor or enzyme.

The synthesis of the first this compound derivative was reported in the early 20th century.[6] However, it is in recent decades that the therapeutic potential of this scaffold has been extensively explored, leading to the discovery of numerous derivatives with potent biological activities.[4][5] The primary methods for the synthesis of the this compound core involve two main strategies: the cyclization of a pyrimidine ring onto a pre-existing, appropriately substituted oxazole derivative, or the cyclization of an oxazole ring onto a pyrimidine derivative.[6]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The most extensively investigated therapeutic application of the this compound scaffold is in the realm of oncology.[1][7][8] Derivatives of this heterocycle have demonstrated potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Kinase Inhibition: Targeting Aberrant Cell Signaling

Protein kinases play a pivotal role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several this compound derivatives have been identified as potent inhibitors of various kinases implicated in tumorigenesis.[4][9]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of angiogenesis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Numerous studies have reported on 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as potent inhibitors of VEGFR-2.[1][9] For instance, the compound 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine demonstrated significant inhibitory activity against both VEGFR-2 kinase and VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Molecular docking studies have revealed that the this compound moiety typically occupies the ATP-binding site of the kinase, forming crucial hydrogen bond interactions with key amino acid residues in the hinge region.[1]

VEGFR2_Inhibition cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ATP_binding_site ATP Binding Site VEGFR2->ATP_binding_site Activates Oxazolo_Pyrimidine This compound Inhibitor Oxazolo_Pyrimidine->ATP_binding_site Blocks ATP Binding Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) ATP_binding_site->Signaling_Cascade Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration) Signaling_Cascade->Angiogenesis caption VEGFR-2 Signaling Inhibition by Oxazolo[5,4-d]pyrimidines

Figure 1: VEGFR-2 Signaling Inhibition by Oxazolo[5,4-d]pyrimidines.

Beyond VEGFR-2, the this compound scaffold has been successfully employed to develop inhibitors of other important cancer-related kinases, including:

  • Aurora A Kinase: A key regulator of mitosis, its overexpression is common in many cancers.[9]

  • Janus Kinases (JAK1 and JAK2): Components of the JAK-STAT signaling pathway, which is often constitutively active in hematological malignancies.[9]

Antimetabolite Activity: Disrupting Nucleic Acid Synthesis

The structural similarity of oxazolo[5,4-d]pyrimidines to purines allows them to act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[1][3] This mechanism is analogous to that of established anticancer drugs like azathioprine and thioguanine.[1]

Induction of Apoptosis

Several this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[10] The precise mechanisms can vary, but may involve the activation of caspase cascades or the inhibition of anti-apoptotic proteins.[9][10]

Quantitative Overview of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound IDTargetCancer Cell LineIC50 / CC50 (µM)Reference
5 VEGFR-2HUVEC0.29[1]
5 VEGFR-2 Kinase-0.33[1]
17 AURKAHCT116< 0.1[1]
3g -HT2958.4[2][9]
3b VEGFR-2-Comparable to Tivozanib[11]
3h VEGFR-2-Comparable to Tivozanib[11]

Expanding Therapeutic Horizons: Beyond Cancer

While the anticancer potential of the this compound scaffold is well-documented, emerging research highlights its promise in other therapeutic areas.

Anti-inflammatory and Immunosuppressive Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory and immunosuppressive properties.[10] These compounds can inhibit the proliferation of lymphocytes and modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[10][12] This suggests their potential utility in the treatment of autoimmune disorders and other inflammatory conditions.[10]

Antiviral Activity

The antiviral activity of the this compound scaffold has also been explored. Some derivatives have been shown to inhibit the replication of viruses such as the human herpes virus type-1 (HHV-1).[10][12]

Experimental Protocols: A Practical Guide

To facilitate further research into the biological activities of this compound derivatives, this section provides standardized, step-by-step protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test this compound derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_addition Add this compound Derivatives (Serial Dilutions) cell_seeding->compound_addition incubation Incubate for 48-72 hours compound_addition->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Figure 2: Workflow for the MTT Cytotoxicity Assay.

Kinase Inhibition Assay (Example: VEGFR-2)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition is determined by the reduction in phosphorylation in the presence of the test compound. This can be done using various detection methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives.

  • Reaction Setup: In a microplate, combine the assay buffer, enzyme, and test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction using a suitable stop reagent (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a detection method compatible with the assay format (e.g., ELISA-based detection with a phospho-specific antibody).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable framework in the design of novel therapeutic agents. Its versatility, stemming from its purine-like structure, allows for the development of compounds with diverse biological activities, most notably in the field of oncology. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Furthermore, a deeper investigation into their potential in treating inflammatory, viral, and other diseases is warranted, promising to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. [Link]

  • Wiatrak, B., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Wiatrak, B., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • Kwiecień, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958. [Link]

  • Kwiecień, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules. [Link]

  • Wiatrak, B., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Postepy Higieny I Medycyny Doswiadczalnej, 75(1), 742-750. [Link]

  • Brovarets, V. S., et al. (2025). The known structures of oxazolo[5,4-d]pyrimidines with anticancer activity. ResearchGate. [Link]

  • Wiatrak, B., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]

  • Kwiecień, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. PubMed. [Link]

Sources

The Ascendant Trajectory of Oxazolo[5,4-d]pyrimidines in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The oxazolo[5,4-d]pyrimidine scaffold, a purine isostere, has carved a significant niche in contemporary medicinal chemistry. Its inherent structural features, allowing for diverse substitutions and interactions with a multitude of biological targets, have propelled its investigation across various therapeutic landscapes. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers and professionals in drug discovery and development.

The this compound Core: A Privileged Scaffold

The fusion of an oxazole and a pyrimidine ring system gives rise to the this compound core. This heterocyclic entity is of significant interest due to its structural analogy to purines, the fundamental components of nucleic acids.[1][2][3] This similarity allows these derivatives to act as antimetabolites or to interact with ATP-binding sites of various enzymes, particularly kinases, which are pivotal in cellular signaling pathways.[1][3] The versatility of this scaffold lies in the amenability of its positions (C2, C5, and C7) to chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.

Synthetic Strategies: Constructing the Core

The synthesis of the this compound ring system is primarily achieved through two main retrosynthetic approaches:

  • Cyclization of the pyrimidine ring onto a pre-existing, appropriately substituted oxazole derivative.

  • Cyclization of the oxazole ring onto a pre-existing pyrimidine derivative. [2]

A common and effective method involves the multi-step synthesis starting from an oxazole precursor, as detailed in the following experimental protocol.

Experimental Protocol: Synthesis of a 7-Amino-oxazolo[5,4-d]pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a 7-amino-oxazolo[5,4-d]pyrimidine derivative, a common intermediate for further functionalization.

Step 1: Synthesis of the Imidoester Intermediate

  • A solution of 5-amino-2-(substituted)-oxazole-4-carbonitrile (1 equivalent) in triethyl orthoformate (10-15 equivalents) is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess triethyl orthoformate is removed under reduced pressure to yield the crude imidoester derivative. This intermediate is often used in the next step without further purification.

Step 2: Ring Closure to form the this compound Core

  • The crude imidoester from Step 1 is dissolved in a suitable solvent, such as ethanol or isopropanol.

  • An aqueous solution of an appropriate amine (e.g., methylamine, 2-3 equivalents) is added to the reaction mixture.

  • The mixture is stirred at room temperature or gently heated (40-60 °C) for 2-4 hours.

  • The formation of the product is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to afford the desired 7-substituted-amino-oxazolo[5,4-d]pyrimidine.[4]

Diagram: General Synthetic Pathway

G cluster_0 Step 1: Imidoester Formation cluster_1 Step 2: Pyrimidine Ring Closure Oxazole_carbonitrile 5-Amino-2-(R1)-oxazole- 4-carbonitrile Imidoester Imidoester Intermediate Oxazole_carbonitrile->Imidoester Triethyl orthoformate, Reflux Final_Product 7-(R2-amino)-2-(R1)-5-H- This compound Imidoester->Final_Product R2-NH2, Solvent, Heat

Caption: General synthetic route to 7-amino-oxazolo[5,4-d]pyrimidines.

Therapeutic Applications: A Multifaceted Scaffold

The inherent biological activity of the this compound nucleus has been exploited in the development of agents for various diseases, with a predominant focus on oncology.

Anticancer Activity: Targeting Kinases and Beyond

The most extensively studied application of this compound derivatives is in cancer therapy.[1][5] Their mechanism of action often involves the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[1][6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] Several this compound derivatives have been identified as potent VEGFR-2 inhibitors.[3][7]

  • Structure-Activity Relationship (SAR) Insights:

    • Substitution at the C2 position with a phenyl ring is often favorable for activity. Electron-donating groups (e.g., -OCH3) on this phenyl ring can enhance potency.[1]

    • The C7 position is a critical point for modification. Introduction of substituted anilino or urea moieties can lead to potent VEGFR-2 inhibition.[1] For instance, a methyl group at the para position of the anilino moiety has shown notable inhibitory activity.[1]

    • A methyl group at the C5 position has also been shown to be beneficial for activity in some series.[1]

Table 1: VEGFR-2 Inhibitory Activity of Representative this compound Derivatives

Compound IDC2-SubstituentC5-SubstituentC7-SubstituentVEGFR-2 IC50 (µM)Reference
1 4-MethoxyphenylMethyl4-Methylanilino0.33[1]
2 4-ChlorophenylHydrogenPhenylurea>10[1]
3 Pyridin-4-ylHydrogen4-(Phenylurea)ethylamino0.001-0.05[1]

Aurora A Kinase Inhibition:

Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is common in many cancers, making it an attractive therapeutic target. A notable derivative, N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea, has demonstrated potent in vitro inhibition of Aurora A with an IC50 value between 1 and 50 nM.[1] This compound also exhibited significant cytotoxicity against the HCT116 human colorectal carcinoma cell line.[1]

Other Kinase Targets:

Derivatives of this scaffold have also shown inhibitory activity against other kinases, including Epidermal Growth Factor Receptor (EGFR), Janus kinases (JAK1 and JAK2), and adenosine kinase.[3][8]

Diagram: Simplified VEGFR-2 Signaling Pathway and Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Oxazolo_inhibitor This compound Derivative Oxazolo_inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade by this compound derivatives.

Immunomodulatory and Anti-inflammatory Activities

Certain this compound derivatives have demonstrated potential as immunosuppressive and anti-inflammatory agents.[2][9] Some compounds have been shown to inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes.[2][9] Additionally, moderate suppression of tumor necrosis factor-alpha (TNF-α) production has been observed, suggesting anti-inflammatory properties.[9][10] These activities are thought to be linked to the modulation of signaling pathways involved in immune cell activation and inflammatory responses.[2]

Antiviral and Antimicrobial Activities

The therapeutic potential of oxazolo[5,4-d]pyrimidines extends to infectious diseases. Some derivatives have exhibited antiviral activity, for instance, by inhibiting the replication of human herpes virus type-1 (HHV-1).[2][9] While less explored, their potential as antimicrobial agents is also an area of interest for future research.

In Vitro Biological Evaluation: A Key Protocol

To assess the anticancer potential of newly synthesized this compound derivatives, a cytotoxicity assay is a fundamental in vitro experiment.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general method for evaluating the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, HepG2, U251) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in the culture medium and added to the cells. A vehicle control (DMSO) and a positive control (e.g., sunitinib, cisplatin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The established synthetic routes and the growing understanding of the structure-activity relationships provide a solid foundation for the rational design of more potent and selective compounds. Future research will likely focus on:

  • Multi-target inhibitors: Designing derivatives that can simultaneously modulate multiple key signaling pathways in cancer.

  • Exploring new therapeutic areas: Investigating the potential of these compounds in neurodegenerative diseases, metabolic disorders, and other areas with unmet medical needs.

  • Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds to enhance their drug-like properties.

References

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Mączyński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • ResearchGate. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]

  • Mączyński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). The known structures of oxazolo[5,4-d]pyrimidines with anticancer activity. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • Neerada, P., et al. (n.d.). Rational Design and Synthesis of 1,2,3-Triazole Incorporated Oxazolo[5,4-d] Pyrimidine Derivatives: In-Vitro Cytotoxicity and In-Silico Molecular Docking Simulations. Taylor & Francis Online. [Link]

  • Velihina, Y., et al. (n.d.). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Publishing. [Link]

  • Brovarets, V. S., & Mączyński, M. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. [Link]

  • Brovarets, V. S., & Mączyński, M. (2021). Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. ResearchGate. [Link]

  • Mączyński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed. [Link]

  • Sharma, A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

Sources

Introduction: The Oxazolo[5,4-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Properties of Oxazolo[5,4-d]pyrimidine Compounds

The this compound core is a fused heterocyclic system that has garnered significant attention from the scientific community for its broad spectrum of pharmacological activities.[1][2] Structurally, it can be viewed as a purine analog where the imidazole ring is replaced by an oxazole ring.[1][3] This resemblance to the fundamental building blocks of DNA and RNA allows these compounds to interact with a multitude of biological targets, making them a "privileged scaffold" in drug discovery.[4][5]

Initially, fused oxazolopyrimidines received limited attention as they were not found in natural products.[5] However, recent decades have seen a surge in research, revealing their potential as potent and selective modulators of enzymes and receptors involved in critical cell signaling pathways.[5] This guide provides a comprehensive overview of the key pharmacological properties of this compound derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

The most extensively studied therapeutic application of oxazolo[5,4-d]pyrimidines is in oncology.[1][2][3] These compounds have demonstrated efficacy against various cancer cell lines by interfering with pathways crucial for tumor growth, proliferation, and survival.[6][7]

Mechanism of Action: Inhibition of Key Oncogenic Kinases

A primary mechanism through which oxazolo[5,4-d]pyrimidines exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are often overexpressed or dysregulated in cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize.[1][7] Several series of this compound derivatives have been identified as potent inhibitors of VEGFR-2.[7][8][9] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling cascade, thereby inhibiting the proliferation and migration of endothelial cells and cutting off the tumor's blood supply.[1][8] For instance, 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have shown significant inhibitory effects on VEGFR-2 kinase and VEGF-induced proliferation of human umbilical vein endothelial cells (HUVEC).[1]

  • Other Kinase Targets: Beyond VEGFR-2, these compounds have shown inhibitory activity against a range of other kinases, including Epidermal Growth Factor Receptor (EGFR), Janus kinases (JAK1/JAK2), and Aurora A kinase.[4][7] This multi-targeted approach can be advantageous in overcoming the complexity and redundancy of cancer cell signaling.

The diagram below illustrates the central role of VEGFR-2 in angiogenesis and its inhibition by this compound derivatives.

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Receptor PLC PLCγ VEGFR2->PLC Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates VEGF VEGF (Vascular Endothelial Growth Factor) VEGF->VEGFR2 Binds Oxazolo This compound Inhibitor Oxazolo->VEGFR2 Inhibits PKC PKC PLC->PKC Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Drug_Discovery_Workflow cluster_moa MoA Elucidation start Design & Synthesis of This compound Library screening High-Throughput Screening (e.g., In Vitro Cytotoxicity) start->screening hit_id Hit Identification (Potent & Selective Compounds) screening->hit_id moa Mechanism of Action Studies hit_id->moa in_silico In Silico Analysis (Molecular Docking) hit_id->in_silico kinase Kinase Inhibition Assays (e.g., VEGFR-2) moa->kinase apoptosis Apoptosis Assays (Caspase Activation) moa->apoptosis lead_opt Lead Optimization (SAR Studies) in_silico->lead_opt kinase->lead_opt apoptosis->lead_opt candidate Preclinical Candidate lead_opt->candidate

Sources

The Oxazolo[5,4-d]pyrimidine Scaffold: A Technical Guide to a Privileged Purine Analog in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents with high efficacy and specificity is a perpetual challenge in drug discovery. Purine analogs have historically formed a cornerstone of chemotherapy and antiviral medicine, but their utility is often hampered by off-target effects and resistance mechanisms. The oxazolo[5,4-d]pyrimidine scaffold has emerged as a compelling purine isostere, offering a unique combination of structural rigidity, synthetic tractability, and the ability to forge critical interactions with a host of high-value biological targets. This guide provides an in-depth technical analysis of the this compound core, intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness its full potential. We will dissect its medicinal chemistry, explore its diverse pharmacological applications with a focus on oncology, and provide detailed, field-proven experimental protocols for its synthesis and biological evaluation.

The Rationale for Purine Isosteres: Introducing the this compound Core

The purine ring system, embodied by adenine and guanine, is fundamental to a vast array of biological processes, from nucleic acid synthesis to cellular signaling. This ubiquity makes enzymes that process purines, such as kinases and polymerases, attractive targets for therapeutic intervention. Classical purine analogs, such as azathioprine and thioguanine, function as antimetabolites, disrupting these processes in rapidly proliferating cells.[1] However, the structural similarity of these analogs to endogenous purines can lead to their incorporation into DNA and RNA, contributing to cytotoxicity in healthy tissues.

The this compound scaffold offers a strategic advantage by replacing the imidazole ring of a purine with an oxazole ring.[1] This seemingly subtle modification has profound implications for the molecule's physicochemical properties and biological activity. The oxazole ring introduces a different electronic distribution and hydrogen bonding capacity compared to the imidazole moiety, allowing for novel interactions within the target protein's binding site. This can translate to enhanced selectivity and potency, while potentially mitigating the genotoxicity associated with some traditional purine analogs.

The versatility of the this compound core is a key driver of its appeal in medicinal chemistry. The scaffold presents multiple points for chemical modification, primarily at the 2, 5, and 7-positions, allowing for the fine-tuning of steric bulk, electronic properties, and solubility to optimize target engagement and pharmacokinetic profiles. This synthetic accessibility has led to the development of a diverse library of this compound derivatives with a wide spectrum of biological activities, including anticancer, antiviral, and immunosuppressive properties.[1][2]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. A comprehensive understanding of the structure-activity relationships (SAR) is therefore paramount for the rational design of potent and selective drug candidates.

Key Positions for Substitution and their Impact on Activity
  • C2-Position: Substitution at the 2-position is crucial for modulating the potency and selectivity of this compound-based inhibitors. Aromatic and heteroaromatic rings are commonly incorporated at this position, often serving to occupy hydrophobic pockets within the target's active site. For instance, in a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines designed as VEGFR-2 inhibitors, the presence of a 4-methoxyphenyl group at the C2-position was found to be optimal for potent kinase inhibition.[1] The electronic nature of the substituent on this phenyl ring can also be critical; electron-donating groups are often favored over electron-withdrawing groups for enhanced activity.

  • C5-Position: The 5-position offers another avenue for modifying the molecule's properties. Small alkyl groups, such as a methyl group, are frequently introduced at this position. The presence of a methyl group at C5 in some series has been shown to influence the cytotoxic profile of the compounds.[2]

  • C7-Position: The 7-position is a key vector for interacting with the solvent-exposed region of the binding site and for fine-tuning the molecule's physicochemical properties. Amino- and anilino-substituents are common at this position. In the context of VEGFR-2 and EGFR inhibition, an anilino moiety at C7 has been shown to be a critical determinant of activity.[1] The substitution pattern on this aniline ring, in turn, dictates the potency and selectivity profile. For example, 4-methyl and 4-trifluoromethyl substituents on the C7-aniline have been shown to be favorable for VEGFR-2 kinase inhibition.[1]

Comparative SAR Analysis: Insights from Kinase Inhibition

The this compound scaffold has been extensively explored for its potential as a kinase inhibitor, particularly targeting receptor tyrosine kinases (RTKs) implicated in cancer progression, such as VEGFR-2 and EGFR.

Table 1: Comparative Inhibitory Activity of this compound Derivatives against VEGFR-2

Compound IDC2-SubstituentC5-SubstituentC7-SubstituentVEGFR-2 IC50 (µM)HUVEC Proliferation IC50 (µM)Reference
5 2-(4-methoxyphenyl)5-methylN-(4-methylphenyl)amino0.330.29[1]
11 2-(4-chlorophenyl)5-methylN-(4-benzamidophenyl)amino-1.31[1]
12 2-(4-methoxyphenyl)5-methylN-(4-(3-chlorobenzamido)phenyl)amino-1.28[1]
Sorafenib ----18.24[1]
Tivozanib ---comparable to active compounds-[3]

The data clearly indicates that 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines can exhibit potent inhibition of VEGFR-2 kinase activity and downstream effects on endothelial cell proliferation, often surpassing the activity of the multi-kinase inhibitor sorafenib in cellular assays.[1]

Pharmacological Profile and Therapeutic Applications

The versatility of the this compound scaffold has led to its investigation in a variety of therapeutic areas, with oncology being the most prominent.

Anticancer Activity: Targeting Key Signaling Pathways

The primary anticancer mechanism of many this compound derivatives is the inhibition of protein kinases that drive tumor growth, proliferation, and angiogenesis.

  • VEGFR-2 and EGFR Inhibition: As previously discussed, many potent oxazolo[5,4-d]pyrimidines are dual inhibitors of VEGFR-2 and EGFR.[1] By simultaneously targeting angiogenesis (VEGFR-2) and tumor cell proliferation (EGFR), these compounds can exert a powerful anti-tumor effect.

  • Other Kinase Targets: Beyond VEGFR and EGFR, oxazolo[5,4-d]pyrimidines have been shown to inhibit other kinases implicated in cancer, such as Aurora A kinase, Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2).[4]

  • Induction of Apoptosis: Several this compound derivatives have been shown to induce apoptosis in cancer cells.[4] This can be a direct consequence of kinase inhibition, leading to the shutdown of pro-survival signaling pathways, or through other mechanisms such as the inhibition of anti-apoptotic proteins like Bcl-2.[1][2]

The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and how its inhibition by an this compound analog can block this process.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Oxazolo_Pyrimidine This compound Inhibitor Oxazolo_Pyrimidine->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling (PI3K/Akt, MAPK) Autophosphorylation->Signaling Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis Promotes Synthesis_Workflow cluster_0 Synthesis of this compound Core cluster_1 Further Functionalization (Optional) start 5-amino-2-substituted-oxazole- 4-carbonitrile (1) intermediate1 Intermediate Imidoester (2) start->intermediate1 Triethyl orthoformate, reflux product 2,7-disubstituted-oxazolo[5,4-d]pyrimidine intermediate1->product Primary amine (e.g., R-NH2), ring closure product2 2,5,7-trisubstituted This compound product->product2 Substitution at C5 (e.g., methylation)

Caption: General synthetic workflow for 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines.

Step-by-Step Protocol:

  • Synthesis of the Intermediate Imidoester (2): To a solution of the starting 5-amino-2-substituted-oxazole-4-carbonitrile (1) in an appropriate solvent such as ethanol, add an excess of triethyl orthoformate. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude imidoester (2), which can be used in the next step without further purification.

  • Ring Closure to Form the this compound Core: The crude imidoester (2) is dissolved in a suitable solvent, and the desired primary amine is added. The reaction is stirred at room temperature or heated as necessary to drive the cyclization. The progress of the reaction is monitored by TLC. Once the reaction is complete, the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography on silica gel.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to quantify the inhibitory activity of test compounds against recombinant human VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer to 1x with sterile deionized water.

  • Prepare Test Compound Dilutions: Create a serial dilution of the test compounds in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Prepare Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Plate Setup:

    • Add the master mixture to each well of the 96-well plate.

    • Add the diluted test compounds to the "Test Wells".

    • Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) wells.

    • Add 1x Kinase Buffer to the "Blank" (no enzyme) wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Luminescence Detection:

    • Add Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HUVEC, A549, HT29)

  • Complete cell culture medium

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

  • Cells treated with test compounds

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI) solution

  • 10x Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for the desired time to induce apoptosis. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1x Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1x Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Future Perspectives and Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a robust platform for the design of novel therapeutics. While significant progress has been made, particularly in the development of kinase inhibitors for oncology, several avenues for future research remain. The exploration of this scaffold for other therapeutic targets, such as G-protein coupled receptors and enzymes involved in metabolic diseases, is a promising area of investigation. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds through in vivo studies will be crucial for their clinical translation. The continued application of rational drug design principles, guided by structural biology and a thorough understanding of SAR, will undoubtedly unlock the full therapeutic potential of this remarkable purine analog.

References

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). Molecules, 27(15), 4984. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958. [Link]

  • Deng, X., et al. (2015). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. Helvetica Chimica Acta, 98(7), 976-988. [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. (n.d.). ResearchGate. Retrieved from [Link]

  • SAR study of oxazolo[5,4-d]pyrimidines as dual VEGFR2 and EGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Yin, L., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. Biointerface Research in Applied Chemistry, 12(3), 3639-3652. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Structures of potent dual EGFR and VEGFR-2 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • 2‐Substituted tricyclic oxazolo[5,4‐d]pyrimidine library: Design, synthesis and cytotoxicity activity. (2022). Archiv der Pharmazie, 355(10), 2200194. [Link]

  • Pilyo, S. G., et al. (2026). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 217-228. [Link]

  • SAR study of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as... (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (2017). Antimicrobial Agents and Chemotherapy, 61(11), e01234-17. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). RSC Medicinal Chemistry, 14(3), 398-422. [Link]

Sources

The Oxazolo[5,4-d]pyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to its Known Biological Targets for Researchers, Scientists, and Drug Development Professionals.

The oxazolo[5,4-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows derivatives of this scaffold to interact with a wide array of biological targets, positioning them as promising candidates for therapeutic intervention in various diseases, most notably cancer. This guide provides a comprehensive overview of the key biological targets of this compound derivatives, delving into the mechanistic basis of their activity, structure-activity relationships, and the experimental methodologies employed for their validation.

Section 1: The Rise of a Versatile Scaffold

The this compound system can be considered a purine analog where the imidazole ring is replaced by an oxazole ring.[1] This structural mimicry is a cornerstone of its diverse biological activity, enabling it to function as an antagonist or inhibitor of various enzymes and receptors that recognize purine-based substrates.[1] Consequently, this scaffold has been extensively explored for the development of novel therapeutic agents with applications ranging from oncology to immunology and virology.[2]

Section 2: Key Biological Targets and Therapeutic Applications

The versatility of the this compound scaffold is underscored by the broad spectrum of its identified biological targets. These can be broadly categorized into kinases, enzymes, receptors, and other proteins involved in critical cellular processes.

Protein Kinase Inhibition: A Major Focus in Oncology

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound derivatives have emerged as potent inhibitors of several key kinases implicated in tumorigenesis.[3]

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[4] Numerous studies have identified this compound derivatives as potent VEGFR-2 inhibitors.[3][4][5]

  • Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of VEGFR-2 and preventing the phosphorylation of downstream signaling molecules.[1] Molecular docking studies have shown that the this compound core can form hydrogen bonds with key amino acid residues in the hinge region of the VEGFR-2 active site, such as Cys919.[4]

  • Structure-Activity Relationship (SAR):

    • Substitutions at the 2, 5, and 7-positions of the this compound ring are crucial for activity.

    • A 2,5,7-trisubstituted pattern has been shown to be effective, with one derivative exhibiting an IC50 value of 0.33 µM against VEGFR-2.[5]

    • The presence of an anilino moiety at the C(7) position and an aromatic ring at the C(2) position are common features of potent inhibitors.[1]

  • Experimental Protocol: In Vitro VEGFR-2 Kinase Assay:

    • Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a kinase buffer.

    • A substrate peptide and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or through radioisotope labeling.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

  • Signaling Pathway Diagram:

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Oxazolo_Pyrimidine This compound Derivative Oxazolo_Pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

EGFR is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[1] this compound derivatives have been identified as inhibitors of both wild-type and mutant forms of EGFR.[1]

  • Structure-Activity Relationship (SAR):

    • The introduction of a 4-methylpiperazine moiety in the phenyl ring at the C(2) position is beneficial for EGFR inhibitory activity.[1]

    • A pyrazole ring at the C(7) position has been found to be slightly superior to an oxazole ring.[1]

FGFR1 is a receptor tyrosine kinase involved in cell proliferation, differentiation, and angiogenesis. Its dysregulation has been implicated in several cancers.[6] A series of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives have been evaluated as FGFR1 inhibitors, with some compounds showing potent antitumor activities.[6]

This compound derivatives have also demonstrated inhibitory activity against other kinases, including:

  • Janus Kinases (JAK1 and JAK2): Involved in cytokine signaling and implicated in inflammatory diseases and cancers.[3][4]

  • Aurora A Kinase: A key regulator of mitosis, often overexpressed in tumors.[3][4]

Inhibition of Other Enzymes

Beyond kinases, the this compound scaffold has been utilized to design inhibitors for other classes of enzymes.

  • Adenosine Kinase (AK): An enzyme that phosphorylates adenosine to adenosine monophosphate. Inhibitors of AK have potential as anti-inflammatory and analgesic agents.[1][2]

  • Acetyl-CoA Carboxylase (ACC): A key enzyme in fatty acid synthesis, which is often upregulated in cancer cells.[1]

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): An enzyme involved in the purine salvage pathway.[1]

  • Ubiquitin-Activating Enzymes (E1 enzymes): These enzymes initiate the process of ubiquitination, a post-translational modification that regulates protein degradation and signaling.[2][3]

Modulation of Receptors

This compound derivatives have also been identified as modulators of various cell surface receptors.

  • Adenosine Receptors (A1 and A2A): These G protein-coupled receptors are involved in a wide range of physiological processes, and their antagonists have therapeutic potential in cardiovascular and neurological disorders.[2]

  • Purinergic G protein-coupled receptor (P2Y1): Involved in platelet aggregation and thrombosis.[1]

  • Transient Receptor Potential Vanilloid type 1 (TRPV1): A non-selective cation channel involved in pain perception.[1]

  • Angiotensin II Receptor (ATR2): Part of the renin-angiotensin system that regulates blood pressure.[1]

  • Cannabinoid Receptor 2 (CB2): Primarily expressed in the immune system and involved in inflammation.[1]

Targeting Other Cellular Proteins and Pathways

The therapeutic potential of this compound derivatives extends to other important cellular targets.

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival.[7]

  • Ricin and Shiga Toxins: this compound derivatives have been identified as inhibitors of these potent toxins.[2]

  • Immunosuppression: Some derivatives have shown immunosuppressive activity by inhibiting the proliferation of lymphocytes.[2]

  • Antiviral Activity: Certain compounds have demonstrated the ability to inhibit the replication of viruses such as human herpes virus type-1 (HHV-1).[2]

Section 3: Experimental Workflows for Target Validation

The identification and validation of biological targets for novel compounds are critical steps in the drug discovery process. A combination of in silico, in vitro, and cell-based assays is typically employed.

  • Experimental Workflow Diagram:

Target_Validation_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Molecular_Docking Molecular Docking Enzymatic_Assay Enzymatic/Kinase Assays Molecular_Docking->Enzymatic_Assay Guides Synthesis ADME_Prediction ADME Prediction Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Enzymatic_Assay->Cytotoxicity_Assay Confirms Activity Binding_Assay Receptor Binding Assays Cell_Signaling_Assay Cell Signaling Assays (e.g., Western Blot) Cytotoxicity_Assay->Cell_Signaling_Assay Elucidates Mechanism Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Cell_Signaling_Assay->Apoptosis_Assay Confirms Cellular Effect

Caption: A typical workflow for the validation of biological targets for this compound derivatives.

  • Detailed Protocol: MTT Cytotoxicity Assay:

    • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (50% cytotoxic concentration) is determined.

Section 4: Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent drug-like properties and the ability to modulate a wide range of biological targets make it a privileged structure in medicinal chemistry. Future research will likely focus on optimizing the selectivity of these derivatives for their intended targets to minimize off-target effects and enhance their therapeutic index. The continued exploration of this versatile scaffold holds great promise for the development of next-generation therapies for cancer and other debilitating diseases.

References

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Głowacka, E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Ye, L., et al. (2015). Synthesis and Evaluation of Biological and Antitumor Activities of 5,7-dimethyl- this compound-4,6(5H,7H)-dione Derivatives as Novel Inhibitors of FGFR1. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 961-966. [Link]

  • Deng, X., et al. (2015). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. Chemistry & Biodiversity, 12(4), 528-537. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. ResearchGate. [Link]

  • Koprowska, K., & Mikołajczyk, M. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Medicinal Chemistry Research, 30(7), 1347-1367. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

Sources

The Emerging Frontier: Oxazolo[5,4-d]pyrimidines as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer therapeutics has led scientists down diverse chemical avenues. Among the most promising are heterocyclic compounds, with the oxazolo[5,4-d]pyrimidine scaffold emerging as a privileged structure in oncology research. Its intrinsic structural similarity to endogenous purine bases allows it to interact with a wide array of biological targets, leading to a broad spectrum of anticancer activities. This technical guide provides a comprehensive overview of the synthesis, multifaceted mechanisms of action, and structure-activity relationships of this compound derivatives, offering critical insights for the rational design of next-generation cancer therapies.

The this compound Scaffold: A Privileged Heterocycle in Oncology

The this compound system is a fused heterocyclic ring that can be considered a purine analog, where an oxazole ring replaces the imidazole ring of the purine.[1] This structural mimicry is a key to its biological activity, as purine analogs are a well-established class of antimetabolites with significant therapeutic importance in cancer treatment.[1] The versatility of this scaffold has been successfully exploited to develop inhibitors for a range of enzymes and signaling pathways implicated in carcinogenesis.[2]

Synthetic Strategies: Building the Core and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the development of novel anticancer agents. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives

This protocol describes a common pathway for the synthesis of 7-amino-oxazolo[5,4-d]pyrimidine derivatives, which have shown significant biological activity.[3]

Step 1: Synthesis of Intermediate 2 (Substituted cyanoacetamide)

  • A mixture of an appropriate starting material (e.g., a substituted amine) and ethyl cyanoacetate is refluxed in a suitable solvent (e.g., ethanol) for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the substituted cyanoacetamide.

Step 2: Synthesis of Intermediate 3 (Substituted aminocyanoacetamide)

  • To a solution of Intermediate 2 in a suitable solvent (e.g., dimethylformamide), a base (e.g., sodium hydride) is added portion-wise at 0°C.

  • The reaction mixture is stirred for a specified time, followed by the addition of a suitable electrophile (e.g., an alkyl halide).

  • The reaction is allowed to proceed to completion, after which it is quenched with water and extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the product is purified to yield the substituted aminocyanoacetamide.

Step 3: Synthesis of Intermediate 4 (Substituted aminocyanooxazole)

  • Intermediate 3 is treated with a dehydrating agent (e.g., phosphorus oxychloride) in a suitable solvent (e.g., toluene) and heated to reflux.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed. The residue is then neutralized with a base and extracted.

  • Purification of the crude product affords the substituted aminocyanooxazole.

Step 4: Synthesis of Final Compound 5 (7-Amino-oxazolo[5,4-d]pyrimidine)

  • A mixture of Intermediate 4 and a suitable amine is heated in a sealed tube or under microwave irradiation.

  • The progress of the cyclization reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed, and dried.

  • Further purification, if necessary, can be achieved by recrystallization or column chromatography to yield the final 7-amino-oxazolo[5,4-d]pyrimidine derivative.[3]

A schematic representation of this synthetic workflow is provided below.

G cluster_synthesis General Synthetic Workflow for 7-Amino-oxazolo[5,4-d]pyrimidines start Starting Materials (e.g., Substituted Amine, Ethyl Cyanoacetate) step1 Step 1: Synthesis of Substituted Cyanoacetamide start->step1 Reflux step2 Step 2: Synthesis of Substituted Aminocyanoacetamide step1->step2 Alkylation step3 Step 3: Synthesis of Substituted Aminocyanooxazole step2->step3 Dehydration/ Cyclization step4 Step 4: Cyclization to form 7-Amino-oxazolo[5,4-d]pyrimidine step3->step4 Amination/ Cyclization end_product Final Derivative step4->end_product

Caption: General synthetic workflow for 7-amino-oxazolo[5,4-d]pyrimidines.

Multifaceted Anticancer Mechanisms of Action

This compound derivatives exert their anticancer effects through the modulation of various cellular targets and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][4]

Inhibition of Key Kinases in Carcinogenesis

A primary mechanism of action for many this compound compounds is the inhibition of protein kinases that are often dysregulated in cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.[5][6] For instance, a series of 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines were designed and synthesized as potential VEGFR-2 inhibitors, with some derivatives showing IC50 values comparable to the known inhibitor tivozanib.[6] Molecular docking studies have further elucidated the binding modes of these compounds within the VEGFR-2 active site.[5][6]

  • Aurora A Kinase Inhibition: Aurora A kinase (AURKA) is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is common in many cancers and is associated with poor prognosis. A specific derivative, N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea, was identified as a potent in vitro inhibitor of AURKA with an IC50 value between 1 and 50 nM and demonstrated significant cytotoxicity against the HCT116 human colorectal carcinoma cell line.[1]

  • Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. Oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of JAK1 and JAK2.[5]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. The introduction of a 4-methylpiperazine moiety to the phenyl ring at the C(2) position of the this compound scaffold has been shown to be beneficial for EGFR inhibitory activity.[1]

The following diagram illustrates the central role of these kinases in cancer-related signaling pathways and their inhibition by this compound derivatives.

G cluster_pathways Inhibition of Key Kinase Signaling Pathways VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis AURKA Aurora A Kinase Mitosis Mitotic Progression AURKA->Mitosis JAK JAK1/JAK2 Proliferation Cell Proliferation & Survival JAK->Proliferation EGFR EGFR Growth Cell Growth EGFR->Growth Oxazolo This compound Derivatives Oxazolo->VEGFR2 Inhibits Oxazolo->AURKA Inhibits Oxazolo->JAK Inhibits Oxazolo->EGFR Inhibits

Caption: Inhibition of key kinase signaling pathways by oxazolo[5,4-d]pyrimidines.

Induction of Apoptosis and Other Mechanisms

Beyond kinase inhibition, oxazolo[5,4-d]pyrimidines have demonstrated the ability to induce programmed cell death (apoptosis) and interfere with other critical cellular processes.

  • Activation of Caspase Cascade: Some derivatives have been shown to activate the caspase cascade, a key pathway in the execution phase of apoptosis.[5]

  • Inhibition of Anti-apoptotic Proteins: Certain this compound derivatives have exhibited inhibitory activity against anti-apoptotic proteins like Bcl-2, thereby promoting cancer cell death.[7][8]

  • Inhibition of Ubiquitin-Activating Enzymes (E1 enzymes): The ubiquitin-proteasome system is crucial for protein degradation and is a validated target in cancer therapy. Oxazolo[5,4-d]pyrimidines have been identified as inhibitors of E1 enzymes.[5]

  • Adenosine Kinase Inhibition: Some derivatives have shown inhibitory activity against adenosine kinase, an enzyme involved in purine metabolism.[9]

Structure-Activity Relationship (SAR) Analysis: Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount for optimizing the potency and selectivity of this compound-based anticancer agents.[1][4]

Key SAR Insights:

  • Substitutions at the C(2) position: The nature of the substituent at the C(2) position of the this compound ring significantly influences activity.

    • A phenyl ring with a 4-chloro atom or a methylpiperazine moiety is often preferred for antiproliferative activity.[1]

    • Conversely, the introduction of a 4-methoxy group to the phenyl ring can be detrimental to activity.[1]

    • A pharmacologically favorable 5-amino-3-methyl-isoxazole moiety at this position has also been shown to be beneficial.[5][7]

  • Substitutions at the C(7) position: Modifications at the C(7) position are also critical.

    • Aliphatic amino chains at this position have been incorporated in several active derivatives.[5][10]

    • A pyrazole ring has been found to be a slightly superior substituent compared to an oxazole ring at this position for EGFR inhibition.[1]

  • Substitutions on the Fused Ring System:

    • The presence of a benzyl moiety at the 6-position of the this compound system appears to be essential for the biological activity of certain series of compounds.[1] The substitution pattern on this benzyl group (e.g., 2,4-dimethoxy) further modulates the cytotoxic potential.[1]

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines, highlighting the impact of different substituents.

Compound IDC(2) SubstituentC(7)/N(6) SubstituentCancer Cell LineIC50 (µM)Reference
17 Pyridin-4-yl-NH(CH2)2-Ph-NHCONHPhHCT116< 0.1[1]
6 3-methyl-isoxazol-5-amine6-(2,4-dimethoxybenzyl)-7-imino-5-methylVariousComparable to tivozanib[1]
3g Isoxazole3-(N,N-dimethylamino)propylHT2958.4[5][11]
Sunitinib --HepG28.4[1]
Sunitinib --U2519.0[1]
Tivozanib --Various-[6]
Fluorouracil --HT29381.2[5][11]
Cisplatin --HT2947.2[5][11]

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. The extensive research conducted to date has demonstrated their ability to target multiple key pathways in cancer progression, including kinase signaling, angiogenesis, and apoptosis.[1][5] Future research should focus on:

  • Rational design and synthesis of new derivatives: Leveraging the established SAR to design compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Exploration of novel mechanisms of action: Investigating other potential cellular targets to broaden the therapeutic applications of this class of compounds.

  • Combination therapies: Evaluating the synergistic effects of this compound derivatives with existing anticancer drugs to overcome resistance and enhance efficacy.

References

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]

  • Brovarets, V. S., et al. (2023). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Publishing. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958. [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

Sources

Unlocking Immunomodulation: A Technical Guide to the Suppressive Activity of Novel Oxazolo[5,4-d]pyrimidine Series

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists dedicated to the pursuit of novel immunomodulatory agents, the oxazolo[5,4-d]pyrimidine scaffold has emerged as a promising frontier. Structurally analogous to purines, these compounds possess the potential to interact with key biological targets, offering a versatile foundation for therapeutic innovation. This technical guide provides an in-depth exploration of a novel series of 7-amino-oxazolo[5,4-d]pyrimidines, elucidating their synthesis, in vitro immunosuppressive activity, and the critical next steps for preclinical validation.

Introduction: The Rationale for Oxazolo[5,4-d]pyrimidines in Immunosuppression

The quest for selective and potent immunosuppressive agents is driven by the need to manage autoimmune disorders and prevent organ transplant rejection. The this compound core is a "privileged structure" in medicinal chemistry, known to interact with a range of enzymes and signaling pathways.[1] While much research has focused on their anticancer properties, recent studies have unveiled their potential as potent inhibitors of immune responses.[2][3]

This guide focuses on a specific series of 7-amino-oxazolo[5,4-d]pyrimidines which have demonstrated significant in vitro immunosuppressive effects.[2] We will dissect the synthetic rationale, present the methodologies for evaluating their biological activity, and discuss the putative mechanisms that underpin their function.

Synthesis of the 7-Amino-oxazolo[5,4-d]pyrimidine Scaffold

The construction of the this compound core can be approached through two primary synthetic strategies: cyclization of a pyrimidine ring onto a pre-existing, functionalized oxazole, or the formation of the oxazole ring on a pyrimidine precursor.[2] The featured series of 7-amino-oxazolo[5,4-d]pyrimidines are synthesized via the former, a robust and versatile pathway.

A generalized synthetic scheme is presented below. The synthesis commences with a multi-step preparation of a 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile substrate.[4] This key intermediate undergoes ring closure to form the pyrimidine portion of the fused heterocyclic system.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Pyrimidine Ring Formation Start 2-Cyano-3-alkoxy-2-butenoate Esters Intermediate1 5-Amino-3-methyl-4-isoxazolecarboxylic Acid Start->Intermediate1 Multistep Synthesis Intermediate2 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile Intermediate1->Intermediate2 Further Elaboration Intermediate3 Imidoester Derivative Intermediate2->Intermediate3 Reaction with Triethyl Orthoformate Final_Product 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives Intermediate3->Final_Product Ring Closure with Amines

Caption: Generalized synthetic workflow for 7-amino-oxazolo[5,4-d]pyrimidines.

This synthetic approach allows for the introduction of diverse substituents at the 7-position of the this compound core, enabling a systematic investigation of the structure-activity relationship (SAR).

In Vitro Evaluation of Immunosuppressive Activity

The cornerstone of assessing the potential of these novel compounds lies in robust and reproducible in vitro assays that model key aspects of the immune response. The primary methodologies employed are lymphocyte proliferation assays and the quantification of inflammatory cytokine production.

Inhibition of Lymphocyte Proliferation

Uncontrolled lymphocyte proliferation is a hallmark of autoimmune diseases and transplant rejection. The ability of a compound to inhibit this process is a strong indicator of its immunosuppressive potential.

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the inhibition of mitogen-stimulated lymphocyte proliferation.[5][6]

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium.

  • Cell Seeding: Seed the PBMCs into a 96-well flat-bottom microplate at a density of 1 x 10^5 cells per well.

  • Compound Addition: Add the test this compound compounds at a range of concentrations (e.g., 3.125 to 25 µM) to the wells. Include a vehicle control (DMSO) and a positive control immunosuppressant (e.g., Teriflunomide).

  • Mitogen Stimulation: Induce T-lymphocyte proliferation by adding phytohemagglutinin A (PHA) to the wells at a final concentration of 5 µg/mL. For B-lymphocyte proliferation, lipopolysaccharide (LPS) can be used as the mitogen in mouse splenocyte cultures.[5][6]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of MTT solvent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control.

Suppression of Pro-inflammatory Cytokine Production

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in a multitude of autoimmune and inflammatory conditions. The ability of the this compound series to suppress its production is a key measure of their anti-inflammatory and immunosuppressive capacity.[5][6]

This protocol describes the measurement of TNF-α in lipopolysaccharide (LPS)-stimulated human whole blood cultures.

  • Blood Collection: Collect fresh human blood from healthy donors into heparinized tubes.

  • Culture Setup: In a 96-well plate, add the test compounds at various concentrations.

  • Stimulation: Add heparinized whole blood to the wells, followed by LPS (e.g., 10 ng/mL final concentration) to stimulate TNF-α production.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Plasma Collection: Centrifuge the plate and collect the plasma supernatant.

  • ELISA: Quantify the TNF-α concentration in the plasma using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of TNF-α in each sample by interpolation from a standard curve. Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated vehicle control.

Putative Mechanism of Action

While the precise molecular targets for the immunosuppressive activity of this novel 7-amino-oxazolo[5,4-d]pyrimidine series are still under investigation, the available evidence points towards the induction of apoptosis in immune cells.[5][6]

Mechanism_of_Action Compound 7-Amino-oxazolo[5,4-d]pyrimidine T_Cell Activated T-Lymphocyte Compound->T_Cell Apoptosis Induction of Apoptosis T_Cell->Apoptosis Triggers apoptotic pathways Proliferation Reduced Proliferation Apoptosis->Proliferation Cytokines Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α) Apoptosis->Cytokines Immunosuppression Immunosuppressive Effect Proliferation->Immunosuppression Cytokines->Immunosuppression

Caption: Proposed mechanism of immunosuppressive action.

Molecular investigations have shown that these compounds cause differential changes in the expression of signaling proteins in Jurkat (T-lymphocyte) and WEHI-231 (B-lymphocyte) cell lines.[5][6] The activity of one of the more potent compounds, SCM5, is suggested to be linked to the elicitation of cell signaling pathways that lead to apoptosis.[5][6] This pro-apoptotic effect on activated lymphocytes would effectively curtail the immune response.

Furthermore, the broader this compound class has been reported to interact with the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, a critical signaling cascade in cytokine-mediated immune responses.[7] While direct inhibition of JAK/STAT by this specific 7-amino series for immunosuppression has not been definitively established, it remains a compelling avenue for future mechanistic studies.

Structure-Activity Relationship (SAR) Insights

Initial in vitro studies of a series of ten 7-amino-oxazolo[5,4-d]pyrimidines (designated SCM1-10) have provided preliminary insights into the SAR for immunosuppressive activity.[5][6]

Compound7-SubstituentKey Immunosuppressive Observations
SCM5 PentylaminoStrong inhibition of PHA-induced lymphocyte proliferation. Activity linked to apoptosis induction.
SCM9 3-(Dimethylamino)propylaminoStrong inhibition of PHA- and LPS-induced lymphocyte proliferation. Moderate suppression of TNF-α production.

From this initial screen, compounds SCM5 and SCM9 demonstrated the most promising immunoregulatory profiles.[5][6] This suggests that the nature of the aliphatic amino side chain at the 7-position plays a crucial role in determining the immunosuppressive potency. The presence of both a straight alkyl chain (pentyl) and a dialkylaminopropyl group can confer significant activity. Further diversification of this substituent is a logical next step in optimizing the immunosuppressive effects of this scaffold.

Preclinical In Vivo Validation: A Necessary Progression

While the in vitro data are encouraging, the translation of these findings into viable therapeutic candidates requires rigorous in vivo validation. The following preclinical models are standard for assessing the efficacy of novel immunosuppressive agents.

Delayed-Type Hypersensitivity (DTH) Model

The DTH reaction is a T-cell-mediated immune response that manifests as localized inflammation. It serves as an excellent in vivo model for cell-mediated immunity.

DTH_Model_Workflow Sensitization Day 0: Sensitization (e.g., topical application of oxazolone) Treatment Treatment Period (Administration of test compound) Sensitization->Treatment Challenge Day 5-7: Challenge (e.g., application of oxazolone to ear) Treatment->Challenge Measurement 24-72h Post-Challenge: Measure ear swelling Challenge->Measurement Analysis Compare swelling in treated vs. vehicle groups Measurement->Analysis

Caption: Workflow for the delayed-type hypersensitivity (DTH) in vivo model.

A reduction in the inflammatory response (e.g., ear swelling) in the compound-treated group compared to the vehicle control would indicate in vivo immunosuppressive activity.

Skin Allograft Model

To assess the potential of these compounds in preventing transplant rejection, a skin allograft model is the gold standard.

  • Grafting: A full-thickness skin graft from a donor mouse strain is transplanted onto a recipient mouse of a different strain.

  • Treatment: The recipient mice are treated with the this compound compound or a vehicle control, starting from the day of transplantation.

  • Monitoring: The grafts are monitored daily for signs of rejection (e.g., inflammation, necrosis).

  • Endpoint: The primary endpoint is graft survival time. An extension of graft survival in the treated group compared to the control group demonstrates the compound's efficacy in preventing rejection.

Conclusion and Future Directions

The novel 7-amino-oxazolo[5,4-d]pyrimidine series represents a promising class of immunosuppressive agents. The in vitro data clearly demonstrate their ability to inhibit lymphocyte proliferation and suppress the production of the key pro-inflammatory cytokine TNF-α, likely through the induction of apoptosis in immune cells.

The path forward requires a multi-pronged approach:

  • Mechanistic Elucidation: Detailed investigation into the specific signaling pathways modulated by these compounds, including a thorough examination of their effects on the JAK/STAT and other relevant immune signaling cascades.

  • SAR Expansion: Synthesis and evaluation of a broader range of analogues to refine the structure-activity relationship and optimize for potency and selectivity.

  • In Vivo Efficacy: Rigorous testing in established preclinical models of immunosuppression, such as the DTH and skin allograft models, to validate the in vitro findings and assess their therapeutic potential.

This in-depth technical guide provides the foundational knowledge and experimental framework for advancing the development of this exciting new class of immunomodulators. The compelling in vitro activity, coupled with a synthetically tractable scaffold, positions the this compound series as a significant area of interest for researchers in immunology and drug discovery.

References

  • Sochacka-Ćwikła, A., Mączyński, M., Zimecki, M., Artym, J., Zaczyńska, E., Kocięba, M., Kochanowska, I., Bryndal, I., Pyra, A., & Regiec, A. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6599. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Zimecki, M., Artym, J., Zaczyńska, E., Kocięba, M., Kochanowska, I., Bryndal, I., Pyra, A., & Regiec, A. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Zimecki, M., Artym, J., Zaczyńska, E., Kocięba, M., Kochanowska, I., Bryndal, I., Pyra, A., & Regiec, A. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Semantic Scholar. [Link]

  • Szymańska, E., et al. (2022). Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Arkat USA. [Link]

  • Nuhaily, S., Damaj, B. B., & Maghazachi, A. A. (2009). Oxazolone-induced delayed type hypersensitivity reaction in the adult yucatan pigs. A useful model for drug development and validation. Toxins, 1(1), 25–36. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Semantic Scholar. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

  • Yaremenko, N. S., & Kovtunenko, V. O. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Chemical biology & drug design, 98(5), 713–733. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]

  • VJHemOnc – Video Journal of Hematology & HemOnc. (2023, October 12). Clinical guidance for the use of JAK inhibitors when treating patients with MF. YouTube. [Link]

Sources

The Emerging Antiviral Potential of Substituted Oxazolo[5,4-d]pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolo[5,4-d]pyrimidine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. While extensively explored for anticancer applications, its potential as a source of novel antiviral agents is an expanding frontier. This technical guide provides an in-depth analysis of the antiviral applications of substituted oxazolo[5,4-d]pyrimidines, targeting researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of antiviral action, structure-activity relationships, and key experimental protocols for evaluating these promising compounds. This document aims to serve as a comprehensive resource to accelerate the discovery and development of next-generation antiviral therapeutics based on the this compound core.

Introduction: The Rationale for Oxazolo[5,4-d]pyrimidines as Antiviral Agents

The relentless challenge of emerging and recurring viral diseases necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. The this compound system, a fused heterocyclic scaffold, has emerged as a privileged structure in drug discovery. Its structural analogy to natural purine bases allows it to interact with a wide array of biological targets, including enzymes and receptors that are crucial for viral replication.[1][2] This inherent biomimicry provides a strong rationale for its exploration as a source of antiviral therapeutics.

The core hypothesis underpinning the antiviral potential of these compounds lies in their ability to act as antimetabolites, interfering with the synthesis of viral nucleic acids, or to directly inhibit key viral enzymes.[2][3] Several studies have demonstrated the broad-spectrum biological activities of this compound derivatives, including antiviral, anticancer, and immunosuppressive effects.[1][4][5] This guide will specifically focus on elucidating the antiviral facets of this remarkable scaffold.

Synthetic Strategies for Substituted Oxazolo[5,4-d]pyrimidines

The synthesis of a diverse library of substituted oxazolo[5,4-d]pyrimidines is fundamental to exploring their therapeutic potential. Two primary synthetic routes are commonly employed to construct the core scaffold, allowing for the introduction of various substituents at key positions to modulate biological activity.[4]

2.1. Strategy 1: Cyclization of a Pyrimidine Ring onto a Pre-existing Oxazole

This approach involves the construction of a suitably functionalized oxazole precursor, followed by the annulation of the pyrimidine ring. This method offers flexibility in the introduction of substituents on the oxazole moiety.

2.2. Strategy 2: Cyclization of an Oxazole Ring onto a Pre-existing Pyrimidine

Alternatively, the synthesis can commence with a substituted pyrimidine, followed by the formation of the fused oxazole ring.[4] This strategy is advantageous for introducing diversity at the pyrimidine portion of the molecule. The first synthesis of the this compound system by Clapp utilized this approach, starting from a 2-mercapto-5-benzoylamino-4-hydroxypyrimidine.[3][4]

A general workflow for the synthesis of 7-amino-oxazolo[5,4-d]pyrimidine derivatives is depicted below.

Synthesis_Workflow cluster_synthesis General Synthetic Pathway Start Substituted Oxazole Precursor Step1 Pyrimidine Ring Formation Start->Step1 Cyclization Reagents Intermediate This compound Core Step1->Intermediate Step2 Functionalization at C7 Intermediate->Step2 Amination/Substitution Final_Product Substituted Oxazolo[5,4-d]pyrimidines Step2->Final_Product

Caption: Key substitution points on the this compound core for SAR studies.

Experimental Protocols for Antiviral Evaluation

Rigorous and standardized experimental protocols are essential for the accurate assessment of the antiviral activity and toxicity of new chemical entities.

4.1. Cytotoxicity Assays

Prior to evaluating antiviral efficacy, it is crucial to determine the cytotoxicity of the compounds on the host cell line to be used in the antiviral assays. This allows for the calculation of the 50% cytotoxic concentration (CC50).

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed host cells (e.g., A-549, Vero) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

4.2. Antiviral Assays

A variety of assays can be employed to determine the antiviral activity of the compounds, with the choice of assay depending on the specific virus and the desired endpoint.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the test compound.

  • Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HHV-1).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction relative to the virus control and determine the 50% effective concentration (EC50). The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.

Data Presentation and Interpretation

For a clear comparison of the antiviral potency and selectivity of different this compound derivatives, quantitative data should be summarized in a structured table.

Table 1: Antiviral Activity and Cytotoxicity of Representative this compound Derivatives against HHV-1

CompoundCC50 (µM) on A-549 cellsEC50 (µM) against HHV-1Selectivity Index (SI = CC50/EC50)
SCM5 > 62.5Not explicitly stated, but showed inhibition-
SCM9 > 62.5Not explicitly stated, but showed inhibition-
Acyclovir® > 10000.15> 6667

Data is illustrative and based on qualitative descriptions from the cited literature. [3][4]Explicit EC50 values for SCM5 and SCM9 were not provided in the source material.

Future Directions and Conclusion

The substituted this compound scaffold represents a promising starting point for the development of novel antiviral agents. While initial studies have demonstrated their potential against viruses such as HHV-1, significant opportunities remain for further exploration.

Future research should focus on:

  • Expansion of Antiviral Screening: Evaluating libraries of oxazolo[5,4-d]pyrimidines against a broader range of clinically relevant DNA and RNA viruses.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds inhibit viral replication.

  • Optimization of Lead Compounds: Conducting focused medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of promising lead compounds.

  • In Vivo Efficacy Studies: Assessing the in vivo efficacy and safety of optimized derivatives in relevant animal models of viral infection.

References

  • Velihina, Y., et al. (2022). Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Arkat USA. [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. [Link]

  • ResearchGate. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. ResearchGate. [Link]

  • MDPI. (2025). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]

  • National Center for Biotechnology Information. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. [Link]

  • ResearchGate. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]

  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

Sources

Initial Screening of Oxazolo[5,4-d]pyrimidine Libraries for Bioactivity: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to natural purines, where an oxazole ring replaces the imidazole ring.[1][2] This core structure serves as a versatile template for designing bioactive ligands that can interact with a wide array of biological targets, including enzymes and receptors crucial in cellular signaling.[3] Consequently, libraries based on this scaffold have yielded promising candidates for various therapeutic areas, demonstrating activities such as anticancer, immunosuppressive, antiviral, and anti-angiogenic effects.[1][4] Notably, the this compound framework is a cornerstone in the development of inhibitors for protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[1][5][6]

This guide provides a comprehensive, technically-grounded framework for the initial bioactivity screening of this compound compound libraries. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind experimental choices, establishing a self-validating workflow from high-throughput screening to hit validation, ensuring both scientific rigor and efficiency in the early stages of drug discovery.

Section 1: The Foundation - Library and Target Considerations

The success of any screening campaign is predicated on two key elements: the quality and diversity of the chemical library and the strategic selection of a biological target.

1.1 The Chemical Library The design of an this compound library should aim for maximum structural diversity to explore a broad chemical space.[7] This is typically achieved by decorating the core scaffold at its variable positions (e.g., C2, C5, and C7) with a diverse set of building blocks. The synthesis can generally be approached through two main routes: cyclization of a pyrimidine ring onto a pre-existing oxazole derivative or, conversely, cyclization of the oxazole ring onto a pyrimidine derivative.[4] The goal is to create a collection of novel compounds with drug-like properties, often guided by principles such as Lipinski's Rule of Five, to enhance the probability of identifying viable hits.[7]

1.2 Target Selection: Focusing on the Kinome While oxazolo[5,4-d]pyrimidines have shown activity against various targets, protein kinases represent one of the most successfully modulated target classes for this scaffold.[1][8] Kinases have become the second most important class of drug targets, with their dysregulation being a hallmark of cancer.[5] Therefore, a logical starting point for screening a novel this compound library is against a therapeutically relevant kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or Epidermal Growth Factor Receptor (EGFR), both of which are implicated in tumor angiogenesis and proliferation.[1][2][6]

Section 2: The Screening Cascade: From High-Throughput to High-Confidence

A tiered approach, known as a screening cascade, is the most efficient method for identifying promising compounds. This process systematically funnels a large number of compounds through progressively more rigorous assays to isolate a small number of high-quality, validated hits.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Hit Validation Compound_Library This compound Library (10,000s of compounds) HTS High-Throughput Screening (HTS) (Single concentration, e.g., 10 µM) Compound_Library->HTS Primary_Hits Primary Hits (~1-5% Hit Rate) HTS->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Confirmatory Assay (e.g., Cell-based) Dose_Response->Orthogonal_Assay Selectivity_Panel Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Validated_Hits Validated Hits (Potent, Selective, Confirmed) Selectivity_Panel->Validated_Hits SAR_Analysis Initial SAR Analysis Validated_Hits->SAR_Analysis

Caption: The Drug Discovery Screening Cascade.
Primary Screening: Casting a Wide Net

The initial step is a High-Throughput Screen (HTS) to test the entire library at a single, relatively high concentration (e.g., 10 µM) to identify any compound with potential activity against the target.[5] The choice between a biochemical and a cell-based primary assay is a critical strategic decision.

  • Biochemical Assays: Measure the direct interaction between a compound and an isolated target protein (e.g., a purified kinase). They are robust, highly automatable, and directly measure target engagement, avoiding complexities of cellular systems.[9]

  • Cell-Based Assays: Measure a compound's effect in a more physiologically relevant environment—a living cell.[10] These assays can simultaneously provide information on target engagement, cell permeability, and potential cytotoxicity.[11]

For kinase targets, a common and robust HTS approach is a biochemical assay that measures the universal product of the kinase reaction: adenosine diphosphate (ADP).

Experimental Protocol: High-Throughput Biochemical Kinase Assay (ADP Detection)

This protocol is based on luminescence-based ADP detection, a widely used, cost-effective, and sensitive method for HTS.[12]

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at 2x the final desired concentration.

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound (typically in DMSO) into the wells of a 384-well or 1536-well assay plate. Also, plate DMSO vehicle for no-inhibitor controls and a known potent inhibitor as a positive control.

  • Enzyme/Substrate Addition: Add 5 µL of the 2x kinase/substrate solution to each well.

  • Incubation: Incubate the plates for 15-30 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Reaction: Add 5 µL of the 2x ATP solution to each well to start the kinase reaction. The final concentration of the compound might be 10 µM in a 10 µL reaction volume.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Detection: Add 10 µL of an ADP detection reagent (e.g., ADP-Glo™, Promega). This reagent first stops the kinase reaction by depleting the remaining ATP and then, in a second step, converts the generated ADP into a luminescent signal.

  • Signal Reading: After a final incubation period as per the manufacturer's instructions, read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (positive control) signals. A "hit" is typically defined as a compound causing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Secondary Assays: Confirming and Characterizing Hits

Compounds identified as "primary hits" must undergo more rigorous testing to confirm their activity and eliminate false positives.

Dose-Response and Potency (IC₅₀) Determination

The most critical secondary assay is the determination of the half-maximal inhibitory concentration (IC₅₀), which measures the compound's potency. This involves testing the compound over a range of concentrations.

Experimental Protocol: IC₅₀ Determination

  • Serial Dilution: Prepare a serial dilution series for each hit compound, typically 8 to 10 points, ranging from high micromolar to low nanomolar concentrations.

  • Assay Performance: Perform the same biochemical or cell-based assay used in the primary screen, but with the range of compound concentrations instead of a single dose.

  • Data Plotting: Plot the percent inhibition against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic model to derive the IC₅₀ value.

Hit CompoundPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)
OX-00185%0.25
OX-00262%1.5
OX-00391%> 20 (Inactive)
OX-00455%8.9

Table 1: Example data from primary hit follow-up. OX-003 is identified as a likely false positive or a very weak inhibitor.

Orthogonal and Cell-Based Confirmatory Assays

To ensure the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay—a method with a different detection technology or principle. If the primary screen was biochemical, a cell-based assay is an excellent orthogonal choice.[10]

A common cell-based assay for anticancer drug screening is a cytotoxicity or cell viability assay, which measures the ability of a compound to kill cancer cells or inhibit their proliferation.[11][13]

Cell_Viability_Assay cluster_0 Viable Cell cluster_1 Apoptotic/Necrotic Cell ViableCell Metabolically Active Cell ATP ATP Production ViableCell->ATP Luciferase Luciferase (Enzyme) ATP->Luciferase Substrate Luciferin (Substrate) Substrate->Luciferase Light Luminescent Signal (Light) Luciferase->Light DeadCell Metabolically Inactive Cell NoATP Low/No ATP DeadCell->NoATP NoLight No Signal NoATP->NoLight

Caption: Principle of ATP-based cell viability assays.

Experimental Protocol: Cell-Based Cytotoxicity Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung cancer or MCF7 breast cancer cells) into 96-well or 384-well clear-bottom plates at a predetermined density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with the hit compounds across a range of concentrations, similar to the IC₅₀ protocol. Include vehicle (DMSO) and a known cytotoxic drug as controls.

  • Incubation: Incubate the cells for a period that allows for antiproliferative effects to manifest, typically 48 to 72 hours.[14]

  • Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature. Add a cell viability reagent (e.g., CellTiter-Glo®, Promega), which lyses the cells and contains luciferase and its substrate.[14]

  • Signal Development: Incubate for 10-15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Analysis: Calculate the IC₅₀ for cytotoxicity, representing the concentration at which the compound reduces cell viability by 50%.

Section 3: Hit Validation - Assessing Selectivity

A potent compound is not necessarily a good drug candidate; it must also be selective. For kinase inhibitors, off-target activity can lead to toxicity. Therefore, validated hits should be profiled against a panel of other kinases to determine their selectivity profile.[15]

This is typically done by contract research organizations (CROs) that maintain large panels of kinase assays.[9] The hit compound is tested at a single concentration (e.g., 1 µM) against hundreds of kinases. The results provide a "fingerprint" of the compound's activity across the kinome, allowing researchers to prioritize compounds that are highly selective for the desired target over others.

Conclusion and Forward Outlook

The initial screening of an this compound library is a systematic, multi-step process designed to identify bioactive compounds with therapeutic potential. By employing a strategic cascade of assays—from high-throughput primary screens to secondary confirmation, potency determination, and selectivity profiling—researchers can efficiently sift through thousands of compounds to find a handful of validated hits. These hits, which have confirmed, potent, and selective activity in multiple assay formats, form the crucial starting point for the next phase of drug discovery: lead optimization, where medicinal chemists will build upon the initial structure-activity relationship (SAR) data to develop a clinical candidate.[1]

References

  • Bajorath, J., et al. Exploring the Scaffold Universe of Kinase Inhibitors . Journal of Medicinal Chemistry. [Link]

  • Schuffenhauer, A., et al. Mining for Bioactive Scaffolds with Scaffold Networks: Improved Compound Set Enrichment from Primary Screening Data . Journal of Chemical Information and Modeling. [Link]

  • Singh, S., et al. Harnessing Plant Bioactive Compounds in Biomaterial Scaffolds for Advanced Wound Healing: A Comprehensive Review . MDPI. [Link]

  • Zheng, Z., et al. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors . PubMed Central. [Link]

  • Sochacka-Ćwikła, A., et al. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives . National Institutes of Health. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery . Reaction Biology. [Link]

  • Sochacka-Ćwikła, A., et al. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis . MDPI. [Link]

  • ResearchGate. Selected oxazolo[5,4-d]pyrimidines showing biological activity . ResearchGate. [Link]

  • von Ahsen, O., & Bömer, U. High-throughput screening for kinase inhibitors . PubMed. [Link]

  • Kido, K., et al. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection . PubMed. [Link]

  • Gorshkov, K., et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening . Frontiers. [Link]

  • Anastassiadis, T., et al. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors . PubMed Central. [Link]

  • Reaction Biology. Kinase Screening Assay Services . Reaction Biology. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification . Noble Life Sciences. [Link]

  • Zheng, Z., et al. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors . bioRxiv. [Link]

  • Sochacka-Ćwikła, A., et al. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives . Molecules. [Link]

  • Stumpfe, D., & Bajorath, J. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases . PubMed Central. [Link]

  • Odejinmi, S., & Akala, E. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer . PubMed Central. [Link]

  • Li, H., et al. A deep learning based scaffold hopping strategy for the design of kinase inhibitors . ChemRxiv. [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Ćwikła-Sochacka, A., et al. Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity . PubMed. [Link]

  • Głowacka, I.E., & Nawrot, B. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines . PubMed. [Link]

  • Ćwikła-Sochacka, A., et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research . PubMed. [Link]

  • ResearchGate. Carbohydrate Scaffolds for the Production of Bioactive Compounds . ResearchGate. [Link]

  • Kazan Federal University. Cell-culture based test systems for anticancer drug screening . EurekAlert!. [Link]

  • Sadowska, B., & Stilinović, V. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery . MDPI. [Link]

  • ResearchGate. Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... . ResearchGate. [Link]

  • Wagner, E., et al. Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine . PubMed. [Link]

  • Ćwikła-Sochacka, A., et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research . PubMed Central. [Link]

  • R Discovery. 2‐substituted tricyclic oxazolo[5,4‐d]pyrimidine library: Design, synthesis, and cytotoxicity activity . R Discovery. [Link]

Sources

Methodological & Application

"Protocol for synthesizing 7-amino-oxazolo[5,4-d]pyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 7-amino-oxazolo[5,4-d]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The oxazolo[5,4-d]pyrimidine scaffold is structurally analogous to purine nucleobases and is a key pharmacophore in the development of novel agents for oncology, virology, and immunology.[1][2] This guide outlines the predominant synthetic strategies, provides step-by-step experimental procedures, and discusses the critical parameters and mechanistic considerations necessary for successful synthesis and purification. The protocols described herein are designed for researchers in medicinal chemistry and drug development, offering a robust framework for accessing this privileged scaffold.

Introduction: The Therapeutic Significance of the this compound Scaffold

The this compound system is a fused heterocyclic ring system that mimics the structure of naturally occurring purines by replacing the imidazole ring with an oxazole moiety.[2] This structural similarity allows these derivatives to interact with a wide array of biological targets, often by acting as enzyme inhibitors or by modulating signaling pathways.[2][3] Consequently, these compounds have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: Inhibition of various kinases (e.g., VEGFR2, EGFR), induction of apoptosis, and anti-angiogenic effects.[2][3]

  • Immunomodulatory Effects: Both immunosuppressive and immunostimulatory activities have been reported, highlighting their potential in treating autoimmune disorders.[1][4]

  • Antiviral Activity: Inhibition of viral replication, for instance, against human herpes virus type-1 (HHV-1).[1][4][5]

Given their diverse therapeutic promise, efficient and reliable synthetic access to 7-amino-oxazolo[5,4-d]pyrimidine derivatives is of paramount importance for further drug discovery and development efforts.

Overview of Synthetic Strategies

The construction of the this compound core generally follows one of two primary retrosynthetic approaches. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

  • Strategy A: Pyrimidine Ring Annulation onto an Oxazole Precursor. This is the more common and often more versatile approach. It typically begins with a functionalized oxazole, such as an amino-cyano-oxazole, which undergoes cyclization to form the fused pyrimidine ring.

  • Strategy B: Oxazole Ring Formation onto a Pyrimidine Precursor. This alternative route involves the cyclization of a suitably substituted pyrimidine derivative to form the oxazole ring.[1]

This application note will focus on Strategy A, which is well-documented and provides a reliable pathway to a diverse range of 7-amino substituted derivatives.

Workflow for Synthesis via Pyrimidine Ring Annulation

The following workflow outlines the key transformations involved in constructing the 7-amino-oxazolo[5,4-d]pyrimidine scaffold starting from an appropriately substituted oxazole-4-carbonitrile.

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Pyrimidine Ring Closure cluster_2 Step 3: Amination cluster_3 Final Product A 5-Amino-oxazole-4-carbonitrile B Ethyl Imidate Intermediate A->B Triethyl Orthoformate, Acetic Anhydride C 7-Chloro-oxazolo[5,4-d]pyrimidine (or similar reactive intermediate) B->C Ring Closure (e.g., POCl3 or heat) D 7-Amino-oxazolo[5,4-d]pyrimidine Derivative C->D Primary/Secondary Amine, Solvent, Heat G A Crude Ethyl Imidate Intermediate B Dissolve in Ethanol A->B C Add Primary Amine (1.1 - 1.5 eq) B->C D Reflux Reaction (2-8 hours) C->D E Cool and Concentrate D->E F Aqueous Workup (DCM / Sat. NaHCO3) E->F G Dry & Evaporate F->G H Purify via Column Chromatography G->H I Characterize Final Product (NMR, MS, IR) H->I

Sources

In Vitro Evaluation of Oxazolo[5,4-d]pyrimidine Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Profile of Oxazolo[5,4-d]pyrimidines

The oxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural resemblance to endogenous purine bases.[1][2] This similarity allows compounds of this class to act as potential antimetabolites, interfering with nucleic acid synthesis and other fundamental cellular processes.[1] Indeed, various derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and immunosuppressive effects.[2][3] Their anticancer properties are often attributed to the inhibition of key enzymes and signaling pathways involved in carcinogenesis, such as vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and the caspase cascade.[1][4][5]

Given their therapeutic potential, a thorough in vitro evaluation of the cytotoxicity of novel this compound derivatives is a critical step in the drug discovery and development process. This guide provides a comprehensive overview of established protocols and application notes for assessing the cytotoxic effects of this compound class, with a focus on mechanistic insights and data interpretation.

Part 1: Initial Cytotoxicity Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form an insoluble purple formazan product.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity Evaluation

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.[7]

  • Incubate the plate for 24 hours to allow for cell attachment and confluence.

2. Compound Treatment:

  • Prepare a series of dilutions of the this compound compounds to be tested.

  • After the 24-hour incubation, remove the culture medium and add fresh medium containing the different concentrations of the test compounds.

  • Include appropriate controls: untreated cells (vehicle control) and a positive control (e.g., a known cytotoxic agent like cisplatin or 5-fluorouracil).[1]

3. Incubation:

  • Incubate the cells with the compounds for a predetermined period, typically 48 to 72 hours.[9]

4. MTT Addition and Incubation:

  • Following the treatment period, remove the medium containing the compounds.

  • Add 28 µL of a 2 mg/mL MTT solution to each well.[7]

  • Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[7][10]

5. Solubilization of Formazan:

  • Carefully remove the MTT solution.

  • Add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes at 37°C to ensure complete solubilization.[7]

6. Absorbance Measurement:

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm.[7]

7. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Example IC50 Values
CompoundCell LineIC50 (µM)
This compound Derivative 1A549 (Lung Cancer)15.2
This compound Derivative 1MCF-7 (Breast Cancer)22.8
This compound Derivative 1HT-29 (Colon Cancer)18.5
Cisplatin (Positive Control)A549 (Lung Cancer)8.7

Part 2: Delving Deeper - Mechanistic Cytotoxicity Assays

While the MTT assay provides a general measure of cytotoxicity, it does not elucidate the underlying mechanism of cell death. To gain a more comprehensive understanding of how oxazolo[5,4-d]pyrimidines exert their cytotoxic effects, a panel of more specific assays should be employed.

A. Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents induce cell death.[11] Several key events in the apoptotic cascade can be measured.

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[12] Caspase-3 and -7 are key executioner caspases.[13] Their activity can be measured using a substrate that, when cleaved, produces a fluorescent or luminescent signal.[13]

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Treat cells with the this compound compounds as described for the MTT assay.

  • Cell Lysis: After the treatment period, lyse the cells to release their contents, including active caspases.

  • Substrate Addition: Add a specific caspase-3/7 substrate, such as Ac-DEVD-AMC (for a fluorescent readout) or a luminogenic substrate.[14]

  • Signal Detection: Measure the resulting fluorescence or luminescence using a plate reader. An increase in signal intensity compared to untreated cells indicates an induction of caspase-3/7 activity.

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to detect apoptotic cells.

Protocol: Annexin V Staining

  • Cell Treatment: Treat cells with the test compounds.

  • Staining: Resuspend the cells in a binding buffer and add fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

B. Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.[15] Flow cytometry with a DNA-staining dye like propidium iodide (PI) can be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[16][17]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with the this compound compounds and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase A to remove RNA and then stain the DNA with propidium iodide.[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[16] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Part 3: Investigating Molecular Targets and Signaling Pathways

The cytotoxicity of oxazolo[5,4-d]pyrimidines is often linked to their ability to inhibit specific molecular targets.

A. Kinase Inhibition Assays

As previously mentioned, oxazolo[5,4-d]pyrimidines have been identified as inhibitors of kinases such as VEGFR-2 and EGFR.[1][4] The inhibitory activity against these kinases can be quantified using in vitro kinase assays. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate is then measured, often using an antibody-based detection method.

B. Western Blot Analysis of Signaling Pathways

To confirm the downstream effects of kinase inhibition, Western blotting can be used to analyze the phosphorylation status of key proteins in relevant signaling pathways. For example, inhibition of the PI3K/Akt pathway, which is frequently over-activated in cancer and plays a crucial role in cell survival and proliferation, can be assessed by examining the phosphorylation levels of Akt and its downstream targets.[15][19][20]

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the this compound compounds, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Evaluation

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Target Identification cluster_3 Lead Optimization start This compound Library mtt MTT Assay (Determine IC50) start->mtt apoptosis Apoptosis Assays (Caspase Activity, Annexin V) mtt->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle kinase Kinase Inhibition Assays (VEGFR-2, EGFR) apoptosis->kinase western Western Blot Analysis (PI3K/Akt Pathway) cell_cycle->western lead Lead Compound Identification and Optimization kinase->lead western->lead

Caption: A general workflow for the in vitro cytotoxic evaluation of oxazolo[5,4-d]pyrimidines.

Simplified PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Oxazolo This compound Oxazolo->RTK inhibits Oxazolo->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway and potential points of inhibition by oxazolo[5,4-d]pyrimidines.

Conclusion and Future Directions

The in vitro evaluation of this compound cytotoxicity is a multifaceted process that requires a combination of robust screening assays and detailed mechanistic studies. By following the protocols and guidelines outlined in this document, researchers can effectively characterize the cytotoxic profile of novel derivatives, identify their molecular targets, and elucidate their mechanisms of action. This comprehensive approach is essential for advancing promising lead compounds through the drug discovery pipeline and ultimately developing novel therapeutics for the treatment of cancer and other diseases.

References

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • Riss, T. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Beck, B., & Chen, Y. (2021, July 1). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). (A,B): In vitro cytotoxicity assay of anilinopyrimidine derivatives.... Retrieved from [Link]

  • Worzella, T. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(15), 4984. Retrieved from [Link]

  • Mączyński, M., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(13), 5013. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity. Retrieved from [Link]

  • Głowacka, I. E., et al. (2015). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 20(8), 13935–13965. Retrieved from [Link]

  • Velihina, Y., et al. (2022). Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. ARKIVOC, 2022(ii), 108-117. Retrieved from [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 154, 107958. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified.... Retrieved from [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry, 9, 733853. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Martini, M., et al. (2014). PI3K/Akt signalling pathway and cancer. Annali dell'Istituto Superiore di Sanita, 50(2), 88-99. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Carpten, J. D., et al. (2007). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Frontiers in Oncology, 7, 63. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]

  • BMG LABTECH. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Retrieved from [Link]

  • Kim, J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]

  • The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. Retrieved from [Link]

  • Abdelgalil, A. A., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 733853. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Kits for Detection & Assays. Retrieved from [Link]

  • Porta, C., et al. (2014). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 4, 270. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 868. Retrieved from [Link]

Sources

"Assay for measuring kinase inhibition by oxazolo[5,4-d]pyrimidines"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Assay for Measuring Kinase Inhibition by Oxazolo[5,4-d]pyrimidines For: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Kinome with Oxazolo[5,4-d]pyrimidines

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The oxazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry for the development of potent kinase inhibitors.[3] This is due in part to its structural similarity to purine bases, allowing it to compete with adenosine triphosphate (ATP) in the kinase active site.[4][5]

Compounds based on this heterocyclic system have been identified as inhibitors of a range of therapeutically relevant kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus kinases (JAK1/JAK2), and Aurora kinases, which are all implicated in tumor growth, angiogenesis, and cell survival.[4] The development of these targeted therapies relies on the accurate and reproducible measurement of their inhibitory activity.

This guide provides a detailed overview of the strategic considerations for selecting an appropriate assay and a comprehensive, step-by-step protocol for determining the potency (specifically, the half-maximal inhibitory concentration, or IC50) of this compound compounds using a robust, luminescence-based biochemical assay.

Strategic Assay Selection: From Biochemical Potency to Cellular Efficacy

The journey of a kinase inhibitor from a chemical library to a clinical candidate involves a tiered screening approach. The initial characterization is typically performed using biochemical assays, which measure the direct interaction between the inhibitor and a purified, isolated kinase enzyme. These are later complemented by cell-based assays, which assess the inhibitor's effect within a more physiologically relevant biological system.[6][7][8]

  • Biochemical Assays: These assays are indispensable for determining direct target engagement, understanding the mechanism of action, and establishing a baseline potency (IC50). They are highly amenable to high-throughput screening (HTS) and provide clean structure-activity relationship (SAR) data.[8]

  • Cell-Based Assays: These methods provide crucial information on how a compound interacts with its target in the presence of cellular factors, such as membrane permeability, off-target effects, and competition with high intracellular ATP concentrations.[2][6] Common formats include measuring the phosphorylation of a downstream substrate or assessing the impact on the proliferation of kinase-dependent cancer cell lines.[9][10]

A variety of technologies are available, each with distinct advantages and principles of operation:

Assay TechnologyPrincipleKey AdvantagesConsiderations
Luminescence Measures ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™) via a luciferase-luciferin reaction.[11][12]Homogeneous "mix-and-read" format, high sensitivity, ideal for HTS.[12][13]Potential for compound interference with luciferase enzyme.[14]
Fluorescence Polarization (FP) Measures the change in rotational speed of a small fluorescent tracer as it binds to a larger molecule (e.g., an antibody in a competitive immunoassay).[15][16]Homogeneous format, non-radioactive, widely used for HTS.[15][17]Requires fluorescently labeled reagents; potential for light scattering or autofluorescence from test compounds.[1]
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore pair, typically on an antibody and a substrate, upon phosphorylation.[18][19]High signal-to-background ratio, reduced interference from compound fluorescence.[19]Requires specific antibodies and labeled reagents.
Radiometric Assays The historical "gold standard," directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[11][20]Highly sensitive and direct.Involves handling radioactive materials, requires separation steps, and is not easily automated.[21]
Label-Free (e.g., SPR, ITC) Directly measures the binding kinetics and thermodynamics of the inhibitor-kinase interaction without labels.[22]Provides detailed mechanistic data (k-on, k-off, KD).Lower throughput, requires specialized instrumentation.[22][23]

For the purpose of robustly screening and profiling oxazolo[5,4-d]pyrimidines, this protocol will focus on the ADP-Glo™ Luminescence Assay . This choice is based on its high sensitivity, broad applicability to virtually any kinase, and a signal-generating mechanism that is directly proportional to kinase activity, which simplifies data interpretation.[11][24]

Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol provides a framework for determining the IC50 value of an this compound inhibitor against a target kinase, such as VEGFR-2.

Principle of the ADP-Glo™ Assay

The assay is a two-step process performed in a single well. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the ADP generated is quantitatively converted back into ATP. This newly synthesized ATP serves as a substrate for luciferase, producing a light signal that is directly proportional to the initial kinase activity.[14][24] An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[25]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor This compound Inhibitor Inhibitor->Kinase Inhibition ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, provides Luciferase/Luciferin) ADP_Glo_Reagent->Kinase_Detection_Reagent Light Luminescent Signal (Proportional to ADP) Kinase_Detection_Reagent->Light Data_Analysis_Workflow Raw_RLU 1. Acquire Raw RLU Data (from Luminometer) Normalize 2. Normalize Data (Calculate % Inhibition) Raw_RLU->Normalize Plot 3. Plot Data (% Inhibition vs. log[Inhibitor]) Normalize->Plot Fit_Curve 4. Fit Curve (Non-linear Regression) Plot->Fit_Curve IC50 5. Determine IC50 Value Fit_Curve->IC50

Sources

Application Notes & Protocols: Characterizing Oxazolo[5,4-d]pyrimidines as Potent VEGFR-2 Inhibitors for Anti-Angiogenic Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting VEGFR-2 in Oncology

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical hallmark of cancer.[1] This process is essential for providing tumors with the necessary oxygen and nutrients to support their rapid growth and metastasis.[2] A key mediator of tumor angiogenesis is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells.[3][4] Upon binding with its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and vascular permeability.[3][4][5]

Given its central role, the inhibition of VEGFR-2 has become a cornerstone of modern anti-angiogenic therapy in oncology.[1][3][6] The oxazolo[5,4-d]pyrimidine scaffold has emerged as a promising chemical structure for the development of novel anticancer agents.[7][8][9] Structurally similar to purine bases, these compounds have been identified through in silico and in vitro studies as potent inhibitors of VEGFR-2, positioning them as valuable candidates for targeted cancer therapy.[6][7][10]

This guide provides a comprehensive framework for researchers to characterize the efficacy and mechanism of action of novel this compound derivatives as VEGFR-2 inhibitors in cancer cells.

Mechanism of Action: ATP-Competitive Inhibition of the VEGFR-2 Kinase Domain

This compound derivatives typically function as Type II kinase inhibitors. Molecular docking studies suggest that the core scaffold positions itself within the ATP-binding site of the VEGFR-2 kinase domain.[11][12] Key interactions often involve the formation of hydrogen bonds with amino acid residues in the hinge region of the receptor, such as Lys-868 and Asp-1046.[8] This competitive binding prevents the autophosphorylation of VEGFR-2's tyrosine residues, effectively blocking the initiation of downstream signaling cascades and halting the pro-angiogenic cellular response.[13]

Visualizing the VEGFR-2 Signaling Cascade and Point of Inhibition

The following diagram illustrates the primary signaling pathways activated by VEGFR-2 and the critical point of inhibition by this compound compounds.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P-VEGFR-2 VEGFR-2 (Phosphorylated) VEGFR-2->P-VEGFR-2 Autophosphorylation PLCg PLCγ P-VEGFR-2->PLCg PI3K PI3K P-VEGFR-2->PI3K Inhibitor This compound Inhibitor->P-VEGFR-2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf-MEK-ERK Raf-MEK-ERK Pathway PKC->Raf-MEK-ERK mTOR mTOR Akt->mTOR Gene_Expression Gene Expression Raf-MEK-ERK->Gene_Expression mTOR->Gene_Expression Cellular_Responses Proliferation Migration Survival Permeability Gene_Expression->Cellular_Responses Workflow cluster_biochemical Tier 1: Biochemical Assay cluster_cellular Tier 2: Cell-Based Assays cluster_invivo Tier 3: In Vivo Model KinaseAssay In Vitro VEGFR-2 Kinase Assay WesternBlot p-VEGFR-2 Western Blot KinaseAssay->WesternBlot Confirms Target Engagement in Cells MTT Cell Viability Assay (e.g., MTT) WesternBlot->MTT Links Target Inhibition to Cytotoxicity TubeFormation Endothelial Cell Tube Formation Assay WesternBlot->TubeFormation Links Target Inhibition to Anti-Angiogenic Effect AnimalModel Tumor Xenograft Animal Model MTT->AnimalModel TubeFormation->AnimalModel Validates In Vivo Efficacy

Caption: A logical workflow for the characterization of VEGFR-2 inhibitors.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the essential assays required to validate an this compound derivative as a VEGFR-2 inhibitor.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of recombinant VEGFR-2. [13][14]The principle relies on quantifying the amount of ATP remaining after the kinase reaction; a high luminescence signal indicates low kinase activity (less ATP consumed) and thus, potent inhibition. [13]

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase buffer (with DTT)

    • ATP solution

    • Poly-Glu-Tyr (4:1) substrate

    • Test Compound (this compound) dissolved in DMSO

    • Positive control inhibitor (e.g., Sunitinib, Sorafenib)

    • ADP-Glo™ Kinase Assay Kit (or equivalent)

    • White, opaque 96-well plates

    • Luminometer plate reader

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer containing a consistent final percentage of DMSO (e.g., 1%).

    • Master Mix Preparation: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and substrate.

    • Reaction Setup:

      • To "Test Inhibitor" wells, add 12.5 µL of the Master Mix and 2.5 µL of the diluted test compound.

      • To "Positive Control" wells, add 12.5 µL of the Master Mix and 2.5 µL of the control inhibitor.

      • To "No Inhibitor" (100% activity) wells, add 12.5 µL of the Master Mix and 2.5 µL of buffer with DMSO.

      • To "Blank" (no enzyme) wells, add 12.5 µL of buffer/substrate mix and 2.5 µL of buffer with DMSO.

    • Initiate Reaction: Add ATP solution to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP. [13] 7. Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by luciferase to produce a light signal. Incubate at room temperature for 30-45 minutes in the dark. [13] 8. Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

  • Scientist's Note: Maintaining a constant DMSO concentration across all wells is critical to prevent solvent effects from confounding the results. The ADP-Glo™ format is highly sensitive and minimizes interference from compounds that might absorb or emit light at the wavelengths used in absorbance- or fluorescence-based assays.

Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation

This cell-based assay confirms that the compound inhibits VEGFR-2 activity within a cellular context by measuring the phosphorylation status of the receptor.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium (e.g., EGM-2)

    • Starvation medium (e.g., EBM-2 with 0.5% FBS)

    • Recombinant human VEGF-A

    • Test Compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

    • Secondary HRP-conjugated antibody

    • ECL Western Blotting Substrate

  • Procedure:

    • Cell Culture: Culture HUVECs in a 6-well plate until they reach 80-90% confluency.

    • Serum Starvation: Replace the growth medium with starvation medium and incubate for 12-16 hours.

      • Rationale: Serum starvation reduces basal level receptor phosphorylation, ensuring that any observed signal is due to the specific VEGF-A stimulation.

    • Inhibitor Pre-treatment: Treat the cells with various concentrations of the this compound compound for 2 hours. Include a vehicle control (DMSO).

    • VEGF Stimulation: Stimulate the cells by adding VEGF-A (e.g., 50 ng/mL) to the medium for 10-15 minutes. Include an unstimulated control well.

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again and apply the ECL substrate.

    • Imaging: Capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to confirm equal protein loading.

  • Data Interpretation: A dose-dependent decrease in the phospho-VEGFR-2 signal, normalized to the total VEGFR-2 signal, confirms that the compound inhibits VEGF-induced receptor activation in cells.

Protocol 3: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. [15]It is used to determine the effect of the inhibitor on the viability of both endothelial and cancer cells.

  • Materials:

    • HUVECs or cancer cell line of interest (e.g., A549, MCF7) [7] * Complete culture medium

    • Test Compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [16] * Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [17][18] 2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only and medium-only controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. [17] 4. MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.

      • Rationale: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT into purple, insoluble formazan crystals. [15][16] 5. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. [17] 6. Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm). [16] 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against the log of compound concentration.

Protocol 4: In Vitro Angiogenesis (Endothelial Cell Tube Formation Assay)

This is a well-established assay to model the later stages of angiogenesis, where endothelial cells form three-dimensional, capillary-like structures. [19][20]

  • Materials:

    • HUVECs

    • Endothelial cell medium

    • Matrigel® Basement Membrane Matrix (or equivalent) [21] * Pre-chilled, sterile 96-well plate

    • Test Compound

  • Procedure:

    • Matrigel Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.

      • Scientist's Note: It is critical to keep the Matrigel and all labware cold to prevent premature polymerization. [22] 2. Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel. [23] 3. Cell Preparation: Harvest HUVECs and resuspend them in medium containing the desired concentrations of the test compound.

    • Cell Seeding: Seed the HUVEC suspension (e.g., 1.5 x 10^4 cells per well) onto the solidified Matrigel.

    • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours. [23][24] 6. Imaging and Analysis:

      • Observe the formation of tube-like networks using a phase-contrast microscope.

      • Capture images at regular intervals.

      • Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Data Interpretation: A potent anti-angiogenic compound will cause a dose-dependent reduction in the quantified parameters (tube length, nodes, etc.) compared to the vehicle control.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is crucial for comparing the potency and selectivity of different compounds.

Table 1: Example Inhibitory Profile of an this compound Compound

Assay TypeTarget/Cell LineParameterResult (IC50 in µM)Reference
BiochemicalVEGFR-2 KinaseIC500.33[11]
Cell-BasedHUVEC ProliferationIC500.29[11]
Cell-BasedHepG2 (Hepatocellular Carcinoma)IC50>10[8]
Cell-BasedU251 (Glioblastoma)IC50>10[8]
  • Interpretation: The data in Table 1 suggests a compound that is potent against the VEGFR-2 kinase and inhibits endothelial cell proliferation at similar concentrations. The much higher IC50 values against cancer cell lines indicate that the compound's primary effect is anti-angiogenic rather than directly cytotoxic to these tumor cells, which is a desirable characteristic for a targeted VEGFR-2 inhibitor.

In Vivo Application Framework: Tumor Xenograft Model

Once a compound demonstrates promising in vitro activity, its efficacy must be validated in an in vivo model. [25][26]

  • Objective: To evaluate the effect of the this compound inhibitor on tumor growth and microvessel density in a mouse xenograft model.

  • General Protocol:

    • Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549, HT-29) into the flank of immunodeficient mice (e.g., nude or SCID mice). [25] 2. Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a pre-determined schedule.

    • Monitoring: Measure tumor volume with calipers and monitor animal body weight regularly.

    • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.

      • Tumor Growth Inhibition (TGI): Calculate TGI based on the final tumor volumes of treated versus control groups.

      • Immunohistochemistry (IHC): Analyze tumor sections for microvessel density using an endothelial cell marker like CD31 to confirm the anti-angiogenic effect. [8]

  • Expected Outcome: A successful VEGFR-2 inhibitor should significantly reduce the rate of tumor growth and show a marked decrease in CD31-positive blood vessels within the tumor tissue compared to the vehicle control group. [27]

Conclusion

The this compound scaffold represents a valuable starting point for the development of targeted anti-cancer therapies. By employing the systematic, multi-tiered approach detailed in these application notes—from direct kinase inhibition assays to cell-based functional assays and in vivo models—researchers can rigorously validate novel compounds as potent and specific VEGFR-2 inhibitors. This comprehensive characterization is essential for advancing promising candidates through the drug discovery pipeline and ultimately developing more effective treatments for cancer patients.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI.
  • Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. (n.d.). PubMed.
  • Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. (n.d.). PubMed.
  • MTT assay protocol. (n.d.). Abcam.
  • Endothelial Cell Tube Formation Assay CLS-DL-CC-030. (n.d.). Corning.
  • Angiogenesis Assays | Tube Formation Assay. (n.d.). ibidi.
  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (n.d.). PMC - NIH.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Downstream signaling pathways of tumor angiogenesis involving VEGFR-2 and several proteins. (n.d.). ResearchGate.
  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2014, February 27). JoVE.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.).
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI.
  • MTT (Assay protocol). (2023, February 27). Protocols.io.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Endothelial Tube Formation Assay (In Vitro Angiogenesis) Day 0:. (2009, June 2). Thermo Fisher Scientific.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
  • Angiogenesis Assay Service for Drug Discovery. (n.d.). Reaction Biology.
  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. (n.d.). PMC - NIH.
  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (n.d.). PMC - PubMed Central.
  • Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity | Request PDF. (n.d.). ResearchGate.
  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. (n.d.). RSC Publishing.
  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022, October 2). PubMed.
  • Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. (2024, November 15). PubMed.
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie.
  • Cell Angiogenesis Assays. (n.d.). Creative Bioarray.
  • Techniques and assays for the study of angiogenesis. (n.d.). PMC - NIH.
  • Screening for specific anti-angiogenic agents. (2007, May 1). Cancer Research - AACR Journals.
  • Mouse models for studying angiogenesis and lymphangiogenesis in cancer. (n.d.). PMC.
  • Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. (n.d.). Benchchem.
  • Evaluation of Angiogenesis Assays. (n.d.). MDPI.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PMC - NIH.
  • Small-molecule inhibitors with anti-VEGFR activity for the treatment of various types of cancer. (n.d.). ResearchGate.
  • Antiangiogenic treatment improves survival in animal model of ovarian cancer. (2014, November 25).
  • Tumor angiogenesis and anti-angiogenic therapy. (2024, July 25). PMC - PubMed Central.
  • In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide. (n.d.). Benchchem.
  • (PDF) Animal Models of Angiogenesis and Lymphangiogenesis. (n.d.). ResearchGate.
  • Anti-angiogenic drugs in cancer therapeutics: a review of the latest preclinical and clinical studies of anti-angiogenic agents with anticancer potential. (n.d.). OAE Publishing Inc.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022, September 21). PMC - PubMed Central.
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (n.d.). PMC - PubMed Central.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.).
  • In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate.

Sources

Application of Oxazolo[5,4-d]pyrimidines in Anti-Angiogenic Research: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of oxazolo[5,4-d]pyrimidines in anti-angiogenic research. It delves into the molecular rationale, mechanism of action, and detailed experimental protocols for evaluating the anti-angiogenic potential of this promising class of small molecule inhibitors.

Introduction: The Rationale for Targeting Angiogenesis with Oxazolo[5,4-d]pyrimidines

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both physiological and pathological conditions.[1] While essential for development and wound healing, aberrant angiogenesis is a hallmark of diseases such as cancer, where it facilitates tumor growth, invasion, and metastasis by supplying nutrients and oxygen.[2][3] The vascular endothelial growth factor (VEGF) signaling pathway, particularly the interaction between VEGF-A and its receptor, VEGFR-2 (KDR/Flk-1), is a critical regulator of this process.[4][5] Activation of VEGFR-2, a receptor tyrosine kinase, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability.[6][7]

The oxazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[2] As purine analogs, these compounds can act as antimetabolites and have been successfully designed as potent inhibitors of various protein kinases involved in carcinogenesis.[2][8] A significant body of research has identified 2,5,7-trisubstituted this compound derivatives as potent inhibitors of VEGFR-2, thereby blocking VEGF-induced signaling and exhibiting significant anti-angiogenic effects.[2][9] This makes them attractive candidates for the development of novel anti-cancer therapies.

This guide will provide a detailed overview of the mechanism of action of these compounds and present robust, step-by-step protocols for their evaluation in key anti-angiogenic assays.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The primary anti-angiogenic mechanism of oxazolo[5,4-d]pyrimidines is the competitive inhibition of the ATP-binding site within the catalytic domain of VEGFR-2.[9] By occupying this pocket, these small molecules prevent the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades.[10]

Molecular docking studies have revealed that the this compound core can form crucial hydrogen bonds with key amino acid residues in the hinge region of the VEGFR-2 kinase domain, such as Cys919.[11] Substituents at the 2, 5, and 7 positions of the scaffold are critical for enhancing potency and selectivity, with various derivatives showing IC₅₀ values in the nanomolar to low micromolar range against VEGFR-2 kinase activity and VEGF-induced endothelial cell proliferation.[2][9]

The inhibition of VEGFR-2 phosphorylation effectively abrogates the activation of major downstream pathways, including:

  • The PLCγ-PKC-MAPK/ERK Pathway: Crucial for endothelial cell proliferation.[6]

  • The PI3K/Akt Pathway: A key regulator of endothelial cell survival and migration.[1][6]

  • The FAK/p38 MAPK Pathway: Involved in endothelial cell migration and focal adhesion turnover.[12]

The following diagram illustrates the central role of VEGFR-2 in angiogenesis and the inhibitory action of oxazolo[5,4-d]pyrimidines.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 FAK FAK VEGFR2->FAK PKC PKC PLCg->PKC Akt Akt PI3K->Akt p38 p38 MAPK FAK->p38 Migration Cell Migration p38->Migration Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Oxazolo This compound Oxazolo->VEGFR2 Inhibition of Autophosphorylation

Caption: VEGFR-2 signaling pathway and its inhibition by oxazolo[5,4-d]pyrimidines.

Experimental Protocols for Assessing Anti-Angiogenic Activity

A hierarchical approach is recommended for evaluating the anti-angiogenic properties of this compound derivatives, progressing from in vitro cellular assays to more complex ex vivo and in vivo models.

In Vitro Assays

These assays utilize cultured endothelial cells, most commonly Human Umbilical Vein Endothelial Cells (HUVECs), to assess specific steps of the angiogenic process.

This assay determines the effect of the test compound on endothelial cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-6,000 cells per well in 100 µL of complete Endothelial Growth Medium (EGM-2).[5] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Serum Starvation: Gently aspirate the medium, wash once with serum-free EGM-2, and then add 100 µL of serum-free EGM-2 to each well. Incubate for 12-24 hours to synchronize the cells.[5]

  • Treatment: Prepare serial dilutions of the this compound compound and a positive control (e.g., Sunitinib, Sorafenib) in serum-free EGM-2 at 2x the final desired concentration. Also, prepare a 2x solution of a pro-angiogenic stimulus, such as VEGF-A (final concentration of 20-50 ng/mL).

  • Aspirate the starvation medium. Add 50 µL of the 2x compound dilutions to the respective wells. Then, add 50 µL of the 2x VEGF-A solution to all wells except the negative control (which receives 50 µL of serum-free medium).[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Quantification: Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours.[13] Solubilize the formazan crystals with 150 µL of DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC₅₀ value.

This assay quantifies the chemotactic migration of endothelial cells towards an angiogenic stimulus.[14][15]

Protocol:

  • Chamber Preparation: Rehydrate Millicell® hanging cell culture inserts (8 µm pore size) by adding warm, serum-free medium to the inside and outside of the insert and incubate for 30-60 minutes at 37°C.

  • Chemoattractant Addition: To the lower wells of a 24-well plate, add 500 µL of EGM-2 containing a chemoattractant (e.g., 50 ng/mL VEGF-A).

  • Cell Preparation: Harvest serum-starved HUVECs and resuspend them in serum-free EGM-2 at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cell suspension with various concentrations of the this compound compound or vehicle control for 30 minutes at 37°C.

  • Cell Seeding: Remove the rehydration medium from the inserts and place them into the wells containing the chemoattractant. Add 200 µL of the treated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate for 4-6 hours at 37°C and 5% CO₂.

  • Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with Crystal Violet.

  • Quantification: Elute the stain with 10% acetic acid and measure the absorbance at 560 nm, or count the number of migrated cells in several high-power fields under a microscope.

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.[2][16]

Protocol:

  • Plate Coating: Thaw growth factor-reduced Matrigel® on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.[17] Ensure the entire surface is covered.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to polymerize.[17][18]

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 (with reduced serum, e.g., 1% FBS) at a density of 1.5-2.0 x 10⁵ cells/mL.

  • Treatment: Add various concentrations of the this compound compound to the cell suspension.

  • Incubation: Add 100 µL of the treated cell suspension to each Matrigel®-coated well. Incubate for 4-18 hours at 37°C and 5% CO₂.[17]

  • Imaging: Visualize the formation of tubular networks using an inverted microscope. Capture images from at least three random fields per well.

  • Quantification: Analyze the images using ImageJ with the Angiogenesis Analyzer plugin.[2][19] Quantify parameters such as total tube length, number of nodes, and number of meshes.[20]

Ex Vivo Assay: Rat Aortic Ring Assay

This organotypic culture model recapitulates all key steps of angiogenesis, including the interplay of different cell types within the vessel wall.[21][22]

Protocol:

  • Aorta Dissection: Euthanize a Sprague-Dawley rat and aseptically dissect the thoracic aorta. Place it in a petri dish containing cold, serum-free EBM-2 medium.[21]

  • Ring Preparation: Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue. Cross-section the aorta into 1-2 mm thick rings.[21][23]

  • Embedding: Coat the wells of a 48-well plate with a layer of collagen gel or Matrigel® and allow it to polymerize. Place one aortic ring in the center of each well and cover it with a second layer of the gel matrix.[21][24]

  • Culture and Treatment: After polymerization, add 500 µL of EGM-2 medium supplemented with the desired concentrations of the this compound compound or controls.

  • Incubation: Culture the rings for 7-14 days, changing the medium every 2-3 days.

  • Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. Capture images on a designated day (e.g., day 7) and quantify the number and length of the sprouts using image analysis software.[25]

In Vivo Assay: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to assess angiogenesis and anti-angiogenic effects in a living system.[3][26][27]

Protocol:

  • Egg Preparation: Use fertilized chicken eggs at embryonic day 3 (E3). Clean the eggs with 70% ethanol and incubate them at 37.5°C with ~60% humidity.

  • Windowing: On E7, create a small window (1 cm²) in the eggshell over the air sac to expose the CAM.

  • Sample Application: Sterilize a small filter paper disc or a carrier like a Thermonox® coverslip. Apply a solution of the this compound compound (e.g., 1-10 µg in a suitable solvent) or vehicle control onto the carrier and let it dry. Gently place the carrier on the CAM surface, avoiding large vessels.[27][28]

  • Incubation: Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.

  • Analysis: On E9 or E10, re-open the window and observe the vasculature around the carrier. For quantification, fix the CAM in situ with a methanol/acetone mixture, excise the area of interest, place it on a slide, and capture images.[27]

  • Quantification: Count the number of blood vessel branch points within a defined radius from the carrier. A significant reduction in vessel branching compared to the control indicates anti-angiogenic activity.

Mechanistic Assay: VEGFR-2 Phosphorylation Assay (Western Blot)

This assay directly measures the inhibitory effect of the compound on the activation of its primary target, VEGFR-2.

Protocol:

  • Cell Culture and Starvation: Culture HUVECs to 80-90% confluency and then serum-starve for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-incubate the starved cells with various concentrations of the this compound compound for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (50 ng/mL) for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate 30-50 µg of protein per lane via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[29]

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2, Tyr1175). Subsequently, strip the membrane and re-probe with an antibody against total VEGFR-2 as a loading control.[10][30]

  • Detection and Quantification: Use an HRP-conjugated secondary antibody and an ECL detection reagent.[29] Quantify the band intensities using densitometry software (e.g., ImageJ).[31] Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.

Data Presentation and Interpretation

Summarize quantitative data from the assays in a clear, tabular format to facilitate comparison between different compounds and concentrations.

Table 1: Summary of Anti-Angiogenic Activity of a Hypothetical this compound (Compound X)

AssayParameter MeasuredCompound X IC₅₀ / % InhibitionPositive Control (e.g., Sunitinib) IC₅₀
HUVEC Proliferation Inhibition of VEGF-induced proliferation0.45 µM0.15 µM
HUVEC Migration Inhibition of chemotaxis0.62 µM0.21 µM
Tube Formation Inhibition of tube length75% inhibition @ 1 µM90% inhibition @ 0.5 µM
Rat Aortic Ring Inhibition of microvessel sprouting68% inhibition @ 5 µM85% inhibition @ 2 µM
VEGFR-2 Phosphorylation Inhibition of p-VEGFR-2 (Tyr1175)0.18 µM0.05 µM

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating this compound derivatives.

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Efficacy Compound This compound Derivatives Prolif HUVEC Proliferation Assay Compound->Prolif Primary Screen Migr HUVEC Migration Assay Prolif->Migr Tube Tube Formation Assay Migr->Tube WB VEGFR-2 Phosphorylation (Western Blot) Tube->WB Confirm Target Engagement Aorta Rat Aortic Ring Assay WB->Aorta Validate in Tissue Context CAM Chick CAM Assay Aorta->CAM Confirm in Living System

Caption: Hierarchical workflow for anti-angiogenic drug screening.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design of novel anti-angiogenic agents targeting the VEGFR-2 signaling pathway. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to ex vivo and in vivo validation. By employing these standardized assays, researchers can effectively characterize the anti-angiogenic profile of novel derivatives, elucidate their mechanism of action, and identify promising candidates for further preclinical and clinical development in the fight against cancer and other angiogenesis-dependent diseases.

References

  • Ko, J. M. and Lung, M. L. (2012). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol 2(18): e260. [Link]

  • Lanja, V., et al. (2018). A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Methods and Protocols, 1(2), 16. [Link]

  • Hicklin, D. J., & Ellis, L. M. (2005). Role of the vascular endothelial growth factor pathway in tumor growth and angiogenesis. Journal of Clinical Oncology, 23(5), 1011-1027. [Link]

  • Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(19), 6893. [Link]

  • Malinda, K. M. (2009). Rat Aortic Ring Model to Assay Angiogenesis ex vivo. Bio-protocol. [Link]

  • ibidi GmbH. (2023). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. [Link]

  • Shibuya, M. (2013). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 4(1-2), 2-2. [Link]

  • Liu, Y., et al. (2015). CPU-12, a novel synthesized this compound derivative, showed superior anti-angiogenic activity. Journal of Pharmacological Sciences, 129(1), 9-17. [Link]

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. [Link]

  • Creative Bioarray. Rat Aortic Ring Assay. [Link]

  • Deng, X., et al. (2015). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. Helvetica Chimica Acta, 98(8), 1147-1156. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed, 36232997. [Link]

  • Gacche, R. N., & Meshram, R. J. (2014). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Genetic Engineering and Biotechnology, 12(1), 1-11. [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays. [Link]

  • Nicosia, R. F., & Ottinetti, A. (1990). The rat aortic ring model of angiogenesis. In Vitro Cellular & Developmental Biology, 26(2), 119-128. [Link]

  • Staton, C. A., et al. (2004). Current methods for assaying angiogenesis in vitro and in vivo. International Journal of Experimental Pathology, 85(5), 233-248. [Link]

  • Ribatti, D. (2017). The chick embryo chorioallantoic membrane (CAM) as a model for the study of angiogenesis and anti-angiogenesis. Current Pharmaceutical Design, 23(28), 4158-4165. [Link]

  • Creative Bioarray. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. [Link]

  • Corning Life Sciences. (n.d.). Protocol: Endothelial Cell Tube Formation Assay. [Link]

  • Deng, X., et al. (2015). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. PubMed, 26268803. [Link]

  • ResearchGate. (2025). Tube Formation: An In Vitro Matrigel Angiogenesis Assay. [Link]

  • Carpentier, G. (2016). Angiogenesis Analyzer for ImageJ. BIII. [Link]

  • Belair, D. G., & Murphy, W. L. (2012). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Advanced Healthcare Materials, 1(4), 437-444. [Link]

  • Baker, M., et al. (2012). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Biological Procedures Online, 14(1), 8. [Link]

  • MilliporeSigma. Boyden Chamber Technique. [Link]

  • MilliporeSigma. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts. [Link]

  • ResearchGate. (2014). How can I analyse tube formation of angiogenesis?. [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958. [Link]

  • Tarbox, H. E., & Sergeeva, A. (2021). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Methods and Protocols, 4(4), 77. [Link]

  • Carpentier, G. (2020). Angiogenesis Analyzer for ImageJ — A comparative morphometric analysis of “Endothelial Tube Formation Assay” and “Fibrin Bead Assay”. [Link]

  • Carpentier, G. (2022). Angiogenesis Analyzer for ImageJ — A comparative morphometric analysis of “Endothelial Tube Formation Assay” and “Fibrin Bead Assay”. [Link]

  • ResearchGate. (n.d.). Western blot analysis of phosphorylation level of VEGFR2... [Link]

  • ResearchGate. (n.d.). HUVEC proliferation assay. 5000 HUVECs were seeded at 96-well plate and... [Link]

  • Ali, N. S., et al. (2012). The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone. International Journal of Cancer Research, 8(1), 1-11. [Link]

Sources

Application Notes and Protocols for the Preclinical Evaluation of Novel Oxazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Oxazolo[5,4-d]pyrimidines

The oxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the development of novel therapeutics.[1] Structurally analogous to purines, these compounds have demonstrated a wide array of biological activities, including antiviral, immunosuppressive, and, most notably, anticancer effects.[2][3] Their mechanism of action in oncology is often attributed to the inhibition of key enzymes and signaling pathways that are fundamental to cancer cell proliferation, survival, and angiogenesis.[4]

A significant portion of research has identified this compound derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1] Among these, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has emerged as a prominent target.[5][6] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] By inhibiting VEGFR-2, these compounds can effectively stifle a tumor's blood supply, leading to growth arrest and cell death. Furthermore, many derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[2][8]

This guide provides a comprehensive framework for the preclinical experimental design for testing novel this compound derivatives. It is structured to guide researchers through a logical, stepwise progression from initial in vitro screening to more complex in vivo efficacy studies, ensuring scientific rigor and the generation of robust, translatable data.

Preclinical Evaluation Workflow: A Phased Approach

The successful preclinical development of a novel this compound derivative necessitates a multi-faceted experimental approach. A hierarchical screening cascade is recommended to efficiently identify and characterize promising candidates while minimizing resource expenditure on compounds with suboptimal profiles.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: IND-Enabling Studies Primary_Screening Primary Screening: Cell Viability Assays (e.g., MTT) Secondary_Assays Secondary Assays: - Target Engagement (e.g., Kinase Assay) - Apoptosis Induction (e.g., Caspase Assay) - Anti-Angiogenesis (e.g., Tube Formation) Primary_Screening->Secondary_Assays Active Compounds ADME_Tox Early ADME/Tox Profiling: - Metabolic Stability - Caco-2 Permeability - Cytotoxicity in Normal Cells Secondary_Assays->ADME_Tox Confirmed Activity PK_Studies Pharmacokinetic (PK) Studies ADME_Tox->PK_Studies Optimized Lead Candidates Efficacy_Models Efficacy Models: - Hollow Fiber Assay - Xenograft/PDX Models - Syngeneic Models PK_Studies->Efficacy_Models Favorable PK Profile Toxicology Formal Toxicology Studies Efficacy_Models->Toxicology G cluster_0 Mechanism of Action Compound This compound Derivative VEGFR2 VEGFR-2 Inhibition Compound->VEGFR2 Apoptosis Induction of Apoptosis Compound->Apoptosis Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Cell_Death Cancer Cell Death Angiogenesis->Cell_Death Apoptosis->Cell_Death

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Oxazolo[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxazolo[5,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common synthetic challenges and improve your reaction yields. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific issues you may encounter in the lab.

The oxazolo[5,4-d]pyrimidine core is a purine isostere of significant interest in medicinal chemistry due to its wide range of biological activities, including potential as an anticancer and antiviral agent. However, its synthesis can be challenging, often plagued by low yields and purification difficulties. This guide will walk you through the causality behind these issues and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of oxazolo[5,4-d]pyrimidines.

Question 1: My final cyclization to form the pyrimidine ring is resulting in very low yields. What are the likely causes and how can I fix this?

Low yield in the final pyrimidine ring formation is one of the most common hurdles. This step typically involves the reaction of a 5-aminooxazole derivative with a cyclizing agent. The root of the problem often lies in the stability of the intermediates or the reaction conditions.

Causality and Solutions:

  • Instability of the Imidoester Intermediate: A frequent strategy involves forming an intermediate imidoester from a 5-aminooxazole-4-carbonitrile using reagents like triethyl orthoformate. This intermediate can be highly susceptible to decomposition, especially in the presence of moisture or protic solvents, reverting back to the starting oxazole.

    • Solution:

      • Solvent Choice: If you are using a protic solvent like ethanol for the final cyclization with an amine, consider switching to an aprotic solvent such as carbon tetrachloride (CCl4), dioxane, or toluene. This minimizes the decomposition of the imidoester.

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the intermediate.

      • One-Pot Procedure: Instead of isolating the imidoester, consider a one-pot procedure where it is generated in situ and immediately reacted with the amine.

  • Sub-optimal Reaction Temperature: The cyclization step can be sensitive to temperature. Too low, and the reaction may not proceed; too high, and you risk decomposition of your starting materials or product.

    • Solution:

      • Temperature Screening: Perform small-scale experiments at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition for your specific substrates.

      • Gradual Heating: For reactions that require heating, increase the temperature gradually to avoid sudden decomposition.

  • Steric Hindrance: If you are using a bulky amine for the cyclization, steric hindrance can significantly slow down the reaction rate, allowing more time for the intermediate to decompose.

    • Solution:

      • Increase Reaction Time: For sterically hindered amines, a longer reaction time may be necessary. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

      • Use a Stronger Base/Catalyst: In some cases, a non-nucleophilic base can help to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

Question 2: I'm observing multiple spots on my TLC plate after the reaction, and purification by column chromatography is difficult. How can I minimize side products?

The formation of side products is a common cause of low yields and purification headaches. Understanding the potential side reactions is key to preventing them.

Causality and Solutions:

  • Formation of N'-cyanooxazolylacetamidine By-products: During the reaction of the imidoester intermediate with an amine, a common side product is the corresponding N'-cyanooxazolylacetamidine. This occurs when the amine attacks the imidoester, but the subsequent cyclization to form the pyrimidine ring does not occur efficiently.

    • Solution:

      • Optimize Reaction Conditions for Cyclization: Favorable conditions for the cyclization step, such as the appropriate solvent and temperature as discussed in Question 1, will disfavor the formation of this by-product. Refluxing in a suitable solvent often promotes the desired ring-closing.

      • Choice of Base: The choice and stoichiometry of the base can be critical. An excess of a strong base might favor the formation of the amidine by-product. A weaker, non-nucleophilic base or even performing the reaction without a base (if the amine is sufficiently nucleophilic) might be beneficial.

  • Hydrolysis of Starting Materials or Products: The oxazole and pyrimidine rings can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution:

      • Control pH: Maintain the reaction mixture at a pH that is optimal for your specific substrate. If the reaction generates acidic or basic by-products, consider using a buffer.

      • Aqueous Work-up: During the work-up, avoid prolonged contact with strong acids or bases. Neutralize the reaction mixture carefully and extract the product promptly.

Purification Strategy:

If side products are unavoidable, a well-planned purification strategy is essential.

  • Column Chromatography:

    • Solvent System Screening: Use TLC to screen a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that provides good separation between your desired product and the impurities.

    • Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often more effective than an isocratic elution for separating complex mixtures.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing minor impurities. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

Question 3: My initial starting material, a 5-aminooxazole-4-carbonitrile derivative, is difficult to synthesize or of poor quality. How can I improve this first step?

The quality of your starting material is critical for the success of the entire synthetic sequence. A common precursor, 5-amino-2-substituted-oxazole-4-carbonitrile, sets the stage for the final product.

Causality and Solutions:

  • Inefficient Cyclization to Form the Oxazole Ring: The synthesis of this precursor often involves the cyclization of an intermediate derived from an amino acid derivative and a source of the nitrile group. This reaction can be sluggish or produce by-products.

    • Solution:

      • Choice of Reagents: Ensure the purity of your starting materials for the oxazole synthesis. For example, in syntheses starting from acyl chlorides and aminomalononitrile, ensure the acyl chloride is freshly prepared or purified.

      • Reaction Conditions: The reaction to form the 5-aminooxazole core can be sensitive to the solvent and temperature. Reactions conducted in solvents like 1-methyl-2-pyrrolidinone (NMP) can be effective.

  • Purification of the 5-aminooxazole-4-carbonitrile: This intermediate can sometimes be difficult to purify, and residual impurities can interfere with subsequent steps.

    • Solution:

      • Trituration: Before attempting column chromatography or recrystallization, try triturating the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., diethyl ether, cold ethanol).

      • Thorough Characterization: Ensure the purity of your starting material by NMR, IR, and MS analysis before proceeding to the next step. This is a critical self-validating step.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the this compound scaffold?

There are two primary and well-established methods for synthesizing the this compound system. Your choice will depend on the availability of starting materials and the desired substitution pattern.

  • Building the Pyrimidine Ring onto an Oxazole Core: This is a very common approach where you start with a pre-functionalized oxazole, typically a 5-aminooxazole-4-carbonitrile or a 5-aminooxazole-4-carboxamide. The pyrimidine ring is then constructed in one or more steps. This method is versatile for introducing a variety of substituents at the 7-position of the final product.

  • Building the Oxazole Ring onto a Pyrimidine Core: In this alternative strategy, you begin with a substituted pyrimidine that has reactive groups at the 4 and 5 positions (e.g., an amino group and a chloro or hydroxyl group). The oxazole ring is then formed by reacting this precursor with an appropriate cyclizing agent.

Q2: How do different substituents on the starting materials affect the reaction yield?

Substituents can have a significant electronic and steric impact on the reaction.

  • Electronic Effects: Electron-withdrawing groups on the oxazole ring can increase the acidity of the 5-amino group, potentially affecting its nucleophilicity in the cyclization step. Conversely, electron-donating groups can enhance reactivity.

  • Steric Effects: As mentioned in the troubleshooting guide, bulky substituents on either the oxazole precursor or the amine used for cyclization can hinder the reaction, often requiring more forcing conditions (higher temperature, longer reaction times) and leading to lower yields.

A summary of potential influencing factors is presented below:

ParameterEffect on YieldRationale
Bulky Amine (e.g., isopropylamine) Can decrease yieldSteric hindrance slows the rate of cyclization, allowing more time for intermediate decomposition.
Protic Solvent (e.g., Ethanol) Can decrease yieldPromotes the hydrolysis and decomposition of the imidoester intermediate.
Anhydrous Conditions Increases yieldPrevents the hydrolysis of sensitive intermediates and reagents.
High Temperature VariableCan increase reaction rate but may also lead to decomposition if excessive. Optimal temperature must be determined empirically.

Visualizing the Synthetic Workflow

To better understand the process, the following diagram outlines the key steps in the common synthetic route starting from a 5-aminooxazole-4-carbonitrile and highlights the critical points for troubleshooting.

G cluster_0 Synthesis of this compound A Start: 5-Aminooxazole- 4-carbonitrile B Step 1: Formation of Imidoester Intermediate (e.g., with Triethyl Orthoformate) A->B Reflux C Step 2: Cyclization with Primary Amine (R-NH2) B->C Addition of Amine T1 Critical Point: Intermediate Stability - Use anhydrous conditions - Consider aprotic solvent B->T1 D Final Product: 7-Substituted Oxazolo- [5,4-d]pyrimidine C->D Ring Closure T2 Critical Point: Reaction Conditions - Optimize Temperature - Monitor Reaction Time C->T2 T3 Side Product Formation: N'-cyanooxazolylacetamidine - Favored by non-optimal cyclization conditions C->T3 E Purification (Column Chromatography / Recrystallization) D->E

Caption: A workflow for the synthesis of 7-substituted oxazolo[5,4-d]pyrimidines.

Experimental Protocols

Protocol 1: General Synthesis of a 7-Amino-Substituted this compound

This protocol is a generalized procedure based on common literature methods. Researchers should adapt it based on their specific substrates.

  • Formation of the Imidoester Intermediate:

    • To a solution of 5-amino-2-substituted-oxazole-4-carbonitrile (1.0 eq) in triethyl orthoformate (10-15 eq), add a catalytic amount of acetic anhydride.

    • Heat the mixture to reflux (approx. 140-150 °C) for 4-6 hours under an inert atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the excess triethyl orthoformate under reduced pressure to obtain the crude imidoester intermediate. Note: This intermediate is often used in the next step without further purification due to its instability.

  • Cyclization to Form the this compound:

    • Dissolve the crude imidoester from the previous step in a suitable anhydrous solvent (e.g., ethanol, dioxane, or CCl4).

    • Add the desired primary amine (1.1 - 1.5 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight, depending on the amine used.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether).

    • If the product is soluble, redissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 7-amino-substituted this compound.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the dry powder to the top of the packed column.

  • Elute the Column:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexane or dichloromethane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal gradient will have been determined by prior TLC analysis.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

By understanding the chemical principles behind the synthesis and anticipating common pitfalls, you can significantly improve the yield and purity of your this compound products. This guide provides a framework for troubleshooting and optimizing your experimental setup, grounded in established scientific literature.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health (NIH). [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

  • Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]

Technical Support Center: Navigating the Dimroth Rearrangement in Oxazolo[5,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxazolo[5,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Dimroth rearrangement during their synthetic routes. As a Senior Application Scientist, I will provide field-proven insights and detailed troubleshooting strategies to help you navigate this complex reaction.

The oxazolo[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, analogous to purines, and is integral to the development of various therapeutic agents, including kinase inhibitors and anticancer drugs.[1][2] The Dimroth rearrangement, an isomerization involving the translocation of endo- and exocyclic nitrogen atoms, can be a powerful tool in the synthesis of these compounds but can also be an unexpected hurdle.[3][4] This guide will equip you with the knowledge to control and troubleshoot this rearrangement to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the synthesis of oxazolo[5,4-d]pyrimidines, particularly when the Dimroth rearrangement is a factor.

Q1: My reaction is not proceeding to the desired 7-amino-oxazolo[5,4-d]pyrimidine. What are the common pitfalls?

A1: Low yields or failure to form the desired 7-amino-oxazolo[5,4-d]pyrimidine from a 5-aminooxazole-4-carbonitrile precursor can often be attributed to the instability of the intermediate imidoester derivative.[5] This intermediate can readily decompose back to the starting oxazole, leading to low conversion.

Troubleshooting Steps:

  • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote the decomposition of the imidoester intermediate. Monitor the reaction closely by TLC or LC-MS and aim for the shortest possible reaction time to consume the starting material.

  • Control of Stoichiometry: An excess of the amine nucleophile is often used to drive the reaction towards the desired product. However, an extremely large excess may complicate purification. A 2-5 fold excess is a good starting point.

  • Solvent Choice: The choice of solvent can influence the stability of the intermediate and the reaction rate. While ethanol is commonly used, exploring other polar aprotic solvents like acetonitrile or DMF might be beneficial, depending on the specific substrates.

  • Temperature Optimization: While heating is often necessary for the initial formation of the imidoester, the subsequent cyclization with the amine may proceed at a lower temperature. A stepwise temperature profile could be advantageous.

Q2: I've obtained an unexpected isomer. How can I confirm if a Dimroth rearrangement has occurred?

A2: The formation of an unexpected isomer is a classic sign of a Dimroth rearrangement. For instance, in the synthesis of 7-substituted amino-oxazolo[5,4-d]pyrimidines, you might isolate the 6-substituted imino isomer.[1] Spectroscopic analysis is key to distinguishing between these isomers.

Analytical Workflow for Isomer Identification:

  • 1H NMR Spectroscopy: Carefully analyze the chemical shifts and coupling patterns of the protons on the substituent and the heterocyclic core. Protons on a substituent attached to an exocyclic nitrogen will have a different chemical environment compared to those on an endocyclic nitrogen.

  • 2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a powerful tool to determine spatial proximity between protons. For example, in a 6-N-benzyl-7(6H)-imine, you would expect to see a NOE correlation between the benzylic protons and the protons on the pyrimidine ring. In the isomeric 7-N-benzyl-7-amine, the correlation would be different.[6]

  • 1H-15N HMBC Spectroscopy: This technique can unambiguously determine the connectivity between protons and nitrogen atoms, providing definitive evidence of the nitrogen atom's position within the heterocyclic system.[7]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unequivocal structural proof.

In-Depth Technical Guidance

Understanding the Mechanism and Influencing Factors

The Dimroth rearrangement in the context of this compound synthesis typically proceeds through a ring-opening/ring-closure mechanism. The reaction can be influenced by several factors:

  • pH: The rearrangement can be catalyzed by both acids and bases.[3][8]

    • Acidic Conditions: Protonation of a ring nitrogen can facilitate the nucleophilic attack that initiates ring opening.

    • Basic Conditions: Deprotonation can increase the nucleophilicity of an exocyclic amine, promoting its attack on the pyrimidine ring.

  • Temperature: Higher temperatures generally accelerate the rate of rearrangement.[3]

  • Substituents: The electronic nature of substituents on the this compound core can influence the propensity for rearrangement. Electron-withdrawing groups can make the pyrimidine ring more susceptible to nucleophilic attack, potentially favoring the rearrangement.

Diagram: General Workflow for Troubleshooting Dimroth Rearrangement

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Troubleshooting Strategies cluster_3 Confirmation & Characterization Problem Low Yield or Unexpected Isomer Analysis Reaction Monitoring (TLC, LC-MS) Problem->Analysis Spectroscopy Spectroscopic Analysis (NMR, MS) Analysis->Spectroscopy Conditions Modify Reaction Conditions (Temperature, Time, Solvent) Spectroscopy->Conditions If isomer confirmed Reagents Adjust Reagent Stoichiometry (Amine, Catalyst) Spectroscopy->Reagents If isomer confirmed Purification Optimize Purification (Chromatography) Spectroscopy->Purification If mixture of isomers Conditions->Analysis Iterate Reagents->Analysis Iterate TwoD_NMR 2D NMR (NOESY, HMBC) Purification->TwoD_NMR XRay X-ray Crystallography TwoD_NMR->XRay For definitive proof

Caption: Troubleshooting workflow for Dimroth rearrangement issues.

Experimental Protocols

Protocol 1: Synthesis of 7-amino-oxazolo[5,4-d]pyrimidines

This protocol is a general guideline for the synthesis of 7-amino-oxazolo[5,4-d]pyrimidines from a 5-aminooxazole-4-carbonitrile precursor, adapted from the literature.[5]

Step 1: Formation of the Imidoester Intermediate

  • To a solution of 5-amino-2-(substituted)-oxazole-4-carbonitrile (1.0 eq) in triethyl orthoformate (10-20 eq), add a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the consumption of the starting material by TLC or LC-MS.

  • Once the starting material is consumed, remove the excess triethyl orthoformate under reduced pressure. The resulting crude imidoester is often used in the next step without further purification.

Step 2: Cyclization to the 7-amino-oxazolo[5,4-d]pyrimidine

  • Dissolve the crude imidoester from Step 1 in a suitable solvent (e.g., ethanol, isopropanol).

  • Add the desired primary amine (2-5 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the product by TLC or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Troubleshooting Data for Protocol 1

IssuePotential CauseSuggested Solution
Low Yield Decomposition of the imidoester intermediate.Minimize the time and temperature of the imidoester formation step. Use the crude imidoester immediately in the next step.
Incomplete Reaction Insufficient reactivity of the amine.Increase the reaction temperature or use a more polar solvent.
Formation of Side Products Complex reaction pathways.Carefully control the stoichiometry of the amine. Purify the product meticulously using column chromatography.
Protocol 2: Characterization of Isomers using 2D NMR (NOESY)

This protocol outlines the general steps for using NOESY to distinguish between a 6-N-substituted-7-imino-oxazolo[5,4-d]pyrimidine and a 7-N-substituted-amino-oxazolo[5,4-d]pyrimidine.

  • Prepare a solution of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration of 5-10 mg/mL.

  • Acquire a standard 2D NOESY spectrum on a high-field NMR spectrometer.

  • Process the data and look for key cross-peaks. For a 6-N-benzyl-7-imino isomer, a cross-peak between the benzylic protons (around 4.5-5.5 ppm) and a proton on the pyrimidine ring (e.g., H-5) would be expected. For the 7-N-benzyl-amino isomer, this correlation would be absent, and instead, a correlation between the NH proton and the benzylic protons might be observed.

Conclusion

The Dimroth rearrangement in this compound synthesis is a multifaceted reaction that can be both a synthetic asset and a challenge. By understanding the underlying mechanism and the factors that influence it, researchers can develop robust strategies to control the reaction's outcome. This guide provides a framework for troubleshooting common issues, from low yields to unexpected isomer formation. Meticulous reaction monitoring, thorough spectroscopic analysis, and systematic optimization of reaction conditions are paramount to successfully harnessing the Dimroth rearrangement in the synthesis of these valuable heterocyclic compounds.

References

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., Wiatrak, B., Jęśkowiak, I., Czerski, A., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Sochacka-Ćwikła, A., & Regiec, A. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(19), 6666. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Zimecki, M., Artym, J., Zaczyńska, E., Kocięba, M., ... & Regiec, A. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Zimecki, M., Artym, J., Zaczyńska, E., Kocięba, M., ... & Regiec, A. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Zimecki, M., Artym, J., Zaczyńska, E., Kocięba, M., ... & Regiec, A. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., Wiatrak, B., Jęśkowiak, I., Czerski, A., ... & Regiec, A. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958. [Link]

  • Sochacka-Ćwikła, A., & Regiec, A. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Future Medicinal Chemistry, 13(13), 1145-1166. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., Wiatrak, B., Jęśkowiak, I., Czerski, A., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Sochacka-Ćwikła, A., & Regiec, A. (2021). Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. Future Medicinal Chemistry, 13(13), 1145-1166. [Link]

  • Rashad, A. E., Abdel-Megeid, F. M. E., Abdel-Megid, M., El Malah, T., & Shamroukh, A. H. (2026). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 30(4), 233-244. [Link]

  • Rashad, A. E., Abdel-Megeid, F. M. E., Abdel-Megid, M., El Malah, T., & Shamroukh, A. H. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 453-475. [Link]

  • Wikipedia. (2023). Dimroth rearrangement. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (n.d.). Base-catalyzed Dimroth rearrangement mechanism. [Link]

  • Pocrven, B., et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Journal of Medicinal Chemistry. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health. [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]

  • Esteves, A. P., & Iley, J. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(6), 445-469. [Link]

  • Sánta, Z., & Szabó, Z. I. (2022). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 27(19), 6298. [Link]

  • Wang, L., et al. (2015). Synthesis and Evaluation of Biological and Antitumor Activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione Derivatives as Novel Inhibitors of FGFR1. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 961-966. [Link]

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][5][9]triazolo[1,5-a]pyrimidine and[1][5][9]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]

Sources

Technical Support Center: Optimizing Oxazolo[5,4-d]pyrimidine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of oxazolo[5,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. The oxazolo[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, acting as a purine analog and exhibiting a wide range of biological activities, including the inhibition of various kinases and enzymes crucial in carcinogenesis.[1][2][3] However, its synthesis can be challenging, often requiring careful optimization to achieve desired yields and purity.

This resource is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the reaction variables.

Troubleshooting Guide

This section addresses specific, common issues encountered during the cyclization process in a direct question-and-answer format.

Q1: My reaction yield is critically low. What are the first parameters I should investigate?

A: Low yield is the most common challenge. A systematic approach is crucial. Before making drastic changes, confirm the identity and purity of your starting materials. Assuming starting materials are correct, the primary variables to investigate are temperature, reaction time, and solvent.

  • Causality: Many cyclization reactions have a significant activation energy barrier. Insufficient thermal energy can lead to slow or incomplete conversion. Conversely, excessive heat can promote decomposition pathways.

  • Troubleshooting Workflow:

    • Temperature: If the reaction is run at room temperature, consider increasing the heat incrementally (e.g., to 50 °C, then 80 °C, then reflux), monitoring the reaction progress by TLC or LC-MS at each stage. In some cyclizations, raising the temperature from ambient to 150°C has been shown to significantly improve yields.[4]

    • Reaction Time: A reaction that appears stalled may simply be slow. Extend the reaction time (e.g., from 12 hours to 24 or 48 hours) and monitor for product formation versus by-product accumulation. Doubling the reaction time can sometimes be necessary to maximize conversion.[4]

    • Solvent Polarity: The solvent plays a critical role in reactant solubility and stabilizing transition states. If using a protic solvent like ethanol, consider switching to a high-boiling aprotic solvent such as DMF, DMSO, or dioxane, which may better solubilize reactants and allow for higher reaction temperatures.

Below is a logical workflow for addressing low-yield issues.

LowYield_Troubleshooting start Low Yield Observed check_sm Verify Purity & Identity of Starting Materials start->check_sm optimize_temp Optimize Temperature check_sm->optimize_temp Materials OK increase_time Extend Reaction Time optimize_temp->increase_time No Improvement success Yield Improved optimize_temp->success Improvement screen_solvent Screen Solvents increase_time->screen_solvent No Improvement increase_time->success Improvement check_reagents Re-evaluate Catalyst/ Condensing Agent screen_solvent->check_reagents No Improvement screen_solvent->success Improvement check_reagents->success Improvement fail Problem Persists check_reagents->fail No Improvement

Caption: A decision-making workflow for troubleshooting low reaction yields.

Q2: I'm observing significant by-product formation. How can I identify and minimize these impurities?

A: By-product formation often arises from the decomposition of unstable intermediates or side reactions involving the functional groups of your reactants.

  • Identification: The first step is characterization. Isolate the major by-product and analyze it using MS, NMR, and IR spectroscopy. Common by-products can include uncyclized amidine intermediates, products from the decomposition of starting materials, or isomers.[5][6][7] For instance, in syntheses starting from 5-aminooxazole-4-carbonitriles, N'-cyanooxazolylacetamidines have been identified as by-products.[5][6]

  • Minimization Strategies:

    • Lower Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may selectively slow the formation of by-products.

    • Inert Atmosphere: If you suspect oxidative decomposition, running the reaction under an inert atmosphere (Nitrogen or Argon) can be highly effective.

    • Order of Addition: Adding a particularly reactive reagent slowly and at a reduced temperature can help control its concentration and minimize side reactions.

    • Moisture Control: Some intermediates are sensitive to hydrolysis. Ensure all solvents and reagents are anhydrous. In some cases, the presence of water can lead to the decomposition of imine intermediates into ketones.[5]

Q3: The reaction failed when I switched from an aliphatic amine to an aromatic amine. Why did this happen and how can I fix it?

A: This is a classic issue of nucleophilicity. The nitrogen in aromatic amines (like aniline) is significantly less nucleophilic than in aliphatic amines (like propylamine). This is because the lone pair of electrons on the nitrogen delocalizes into the aromatic ring, making it less available for attacking an electrophilic center.

  • Causality: The cyclization step often involves a nucleophilic attack by the amine. If the amine is not sufficiently nucleophilic under the given reaction conditions, the reaction will stall or fail entirely, leading only to the decomposition of sensitive starting materials.[6]

  • Solutions:

    • More Forcing Conditions: Increase the reaction temperature significantly (e.g., to >120 °C) and extend the reaction time.

    • Catalysis: Introduce a catalyst to activate the electrophile. A Lewis acid could be used to coordinate to the carbonyl or nitrile group, making it more susceptible to attack by the weakly nucleophilic amine. Alternatively, using a strong base catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be effective in promoting heteroannulation.[8]

    • Change of Reagent: If the reaction involves an intermediate like an imidoester formed from triethyl orthoformate, ensure this intermediate is successfully formed before adding the aromatic amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A: There are two principal and well-established methods for synthesizing the this compound scaffold.[5][8][9] The choice of strategy depends largely on the availability of the starting materials.

  • Strategy A: Cyclization of an Oxazole Derivative. This is a very common approach where a suitably functionalized 5-aminooxazole is used as the precursor. The pyrimidine ring is then constructed onto the oxazole core. A typical pathway involves reacting a 5-aminooxazole-4-carbonitrile with a reagent like triethyl orthoformate to form an intermediate, which is then cyclized with an amine.[1][10]

  • Strategy B: Cyclization of a Pyrimidine Derivative. In this method, the oxazole ring is formed from a pre-existing pyrimidine. For example, a 5-amino-4-hydroxypyrimidine derivative can be cyclized using a condensing agent like phosphoryl trichloride (POCl₃) to close the oxazole ring.[5][9]

The diagram below illustrates Strategy A, a common and versatile pathway.

Reaction_Mechanism cluster_0 Step 1: Imidoester Formation cluster_1 Step 2: Cyclization Oxazole 5-Aminooxazole -4-carbonitrile Imidoester Intermediate Imidoester Oxazole->Imidoester + Orthoformate Triethyl Orthoformate (Reflux) Imidoester->Imidoester_ref Amine Primary Amine (e.g., R-NH2) Product 7-Substituted This compound Imidoester_ref->Product +

Caption: A simplified two-step synthesis of oxazolo[5,4-d]pyrimidines.

Q2: How does solvent choice critically impact the cyclization reaction?

A: Solvent selection is a pivotal parameter that influences multiple aspects of the reaction:

  • Solubility: All reactants and key intermediates must be sufficiently soluble at the reaction temperature for the reaction to proceed efficiently in the homogenous phase.

  • Boiling Point: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure, directly impacting reaction kinetics.

  • Polarity and Protic/Aprotic Nature:

    • Protic solvents (e.g., ethanol, methanol) can participate in hydrogen bonding, which can stabilize charged intermediates. However, they can also interfere with certain reagents. For example, ethanol has proven more effective than carbon tetrachloride for certain amination/cyclization steps, suggesting it may play a role beyond just being a solvent.[5]

    • Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) are often excellent choices as they can dissolve a wide range of compounds and are stable at high temperatures.

  • Self-Validation: When optimizing, it is essential to conduct a systematic solvent screen. Running small-scale parallel reactions in a set of diverse solvents (e.g., Toluene, Dioxane, DMF, Ethanol) under identical conditions provides a clear, self-validating dataset to guide your choice.

Q3: What is the role of the catalyst or condensing agent?

A: Catalysts or condensing agents are used to activate the substrates and facilitate the ring-closing step, which is often the rate-limiting step.

  • Condensing Agents (e.g., POCl₃): In syntheses where the oxazole ring is formed from a pyrimidine precursor, agents like POCl₃ are used for dehydration and cyclization.[5][9]

  • Base Catalysts (e.g., DBU, EtONa): In reactions involving heteroannulation with isothiocyanates or other electrophiles, a strong, non-nucleophilic base like DBU can be used to deprotonate a precursor, increasing its nucleophilicity and driving the reaction forward.[8]

  • Metal Catalysts (e.g., Copper): For certain intramolecular C-O bond formations to create the oxazole ring, copper catalysis has been successfully employed.[8] The choice of catalyst and ligand is a key optimization point in such reactions.[4]

Experimental Protocols & Data

To provide a practical framework, the following section includes a generalized experimental protocol and an example of a data table for reaction optimization.

Protocol 1: General Procedure for Cyclization of 5-Aminooxazole-4-carbonitrile

This protocol is a representative example based on the common synthetic route of building the pyrimidine ring onto an oxazole precursor.[1][10]

  • Step 1: Imidoester Formation.

    • To a solution of the 5-amino-2-substituted-oxazole-4-carbonitrile (1.0 eq) in triethyl orthoformate (10-15 eq), add a catalytic amount of acetic anhydride.

    • Heat the mixture to reflux (approx. 145-150 °C) for 4-6 hours, monitoring the consumption of the starting material by TLC or LC-MS.

    • Upon completion, allow the mixture to cool and remove the excess triethyl orthoformate under reduced pressure to yield the crude intermediate imidoester, which is often used directly in the next step.

  • Step 2: Ring Closure (Cyclization).

    • Dissolve the crude imidoester from Step 1 in a suitable solvent (e.g., ethanol).

    • Add the desired primary amine (1.5-2.0 eq) to the solution.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS. Gentle heating may be required for less reactive amines.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate or DCM/methanol gradient) or recrystallization to obtain the pure this compound product.

Table 1: Example of Reaction Condition Optimization for Cyclization

This table illustrates how to systematically document optimization experiments, inspired by methodologies for optimizing Ullmann-type cyclizations.[4]

EntryCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)Notes
1CuI (10)L-proline (20)1101245Initial trial, incomplete conversion.
2CuI (10)L-proline (20)1501278Increased temperature significantly improved yield.
3CuI (5)L-proline (10)1501277Reduced catalyst loading is effective.
4CuI (5)None1501215Ligand is essential for the reaction.
5CuI (5)L-proline (10)1502491Extended time pushed reaction to completion.
6NoneL-proline (10)15024<5Copper catalyst is essential.
References
  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6696. Available from: [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis and applications of oxazolo[5,4-d]pyrimidines (microreview). Request PDF. Available from: [Link]

  • MDPI. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules 2020, 25, 3558. Available from: [Link]

  • ResearchGate. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity. Scientific Diagram. Available from: [Link]

  • ResearchGate. (n.d.). Optimization for the cyclization step. Scientific Diagram. Available from: [Link]

  • ResearchGate. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. Scientific Diagram. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Czyżnikowska, Ż., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available from: [Link]

  • Zimecki, M. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. Available from: [Link]

  • Haessner, C., et al. (2004). Discovery and optimization of 2-aryl oxazolo-pyrimidines as adenosine kinase inhibitors using liquid phase parallel synthesis. PubMed. Available from: [Link]

  • Hryshchenko, A., et al. (2022). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. PMC, National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link]

  • MDPI. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Available from: [Link]

Sources

Technical Support Center: Enhancing Solubility of Oxazolo[5,4-d]pyrimidine Compounds for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of oxazolo[5,4-d]pyrimidine compounds in experimental assays. The fused heterocyclic structure of oxazolo[5,4-d]pyrimidines, while conferring valuable biological activities, often leads to poor aqueous solubility, a significant hurdle in obtaining reliable and reproducible assay data.[1][2] This resource is designed to equip you with the knowledge and practical strategies to overcome these challenges.

Understanding the Challenge: Why is Solubility an Issue?

The this compound scaffold is structurally similar to natural purines, making it a versatile core for designing bioactive ligands that target various enzymes and receptors.[1][2] However, the planar, aromatic, and often lipophilic nature of these compounds contributes to their low solubility in aqueous buffers, which are the basis of most biological assays. Poor solubility can lead to a cascade of experimental problems, including compound precipitation, underestimated biological activity, and inconsistent results.[3][4]

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you might encounter during your experiments and provides step-by-step guidance to resolve them.

Issue 1: My this compound compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.

This is a classic sign of a compound exceeding its kinetic solubility limit. A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. The drastic change in solvent polarity upon dilution causes the compound to crash out of solution.[5]

Step-by-Step Troubleshooting:
  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your concentrated DMSO stock, add the stock solution dropwise into the larger volume of the vigorously stirring or vortexing aqueous buffer. This rapid dispersion helps to avoid localized high concentrations that promote precipitation.[6]

  • Reduce the Final DMSO Concentration: While DMSO is a powerful solvent, high final concentrations can be toxic to cells and interfere with assay components.[5][7] A general recommendation is to keep the final DMSO concentration at or below 0.5% to 1%.[5] However, the optimal concentration is assay-dependent and should be determined empirically.

  • Determine the Maximum Soluble Concentration: Before conducting your main experiment, perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation or measure turbidity using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).[8] This will establish the practical upper concentration limit for your assays.

Issue 2: My assay results are highly variable and not reproducible, even though I don't see visible precipitation.

Inconsistent data is a common consequence of working with poorly soluble compounds, even if macroscopic precipitation isn't obvious. Micro-precipitation or the formation of aggregates can still significantly impact the effective concentration of the compound available to interact with the biological target.[3]

Step-by-Step Troubleshooting:
  • Microscopic Examination: Carefully examine your assay plates under a microscope to look for fine crystalline precipitates that may not be visible to the naked eye.

  • Pre-equilibrate Your Solutions: Allow your final assay solution containing the this compound compound to equilibrate at the assay temperature for a short period (e.g., 15-30 minutes) before adding cells or other biological components. This can help to identify any time-dependent precipitation.

  • Incorporate a Surfactant: Low concentrations (typically 0.01% to 0.1%) of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to stabilize the compound in solution and prevent aggregation. However, it is crucial to include a vehicle control with the surfactant alone to ensure it does not affect your assay.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies to enhance the solubility of this compound compounds.

Q1: What are the best initial strategies for solubilizing a new this compound compound?

For initial screening, the most common approach is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[7][9] From this stock, serial dilutions are made into the aqueous assay buffer. It is crucial to determine the kinetic solubility early in the process to set appropriate concentration ranges for your experiments.[10]

Q2: Can I use co-solvents other than DMSO?

Yes, other water-miscible organic solvents can be used, such as dimethylformamide (DMF), ethanol, or methanol.[3] The choice of co-solvent depends on the specific chemical properties of your compound and the tolerance of your assay system. Always perform a vehicle control to assess the impact of the co-solvent on your assay.[6]

Q3: How does pH affect the solubility of this compound compounds?

The this compound core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[11][12] For compounds with ionizable functional groups, adjusting the pH of the assay buffer can significantly impact solubility.[5] For basic compounds, a slightly acidic pH may increase solubility, while for acidic compounds, a slightly basic pH may be beneficial. It is advisable to determine the pKa of your compound to guide pH optimization.

Q4: Are there more advanced formulation strategies I can use for particularly challenging compounds?

For compounds with very low aqueous solubility, more advanced formulation techniques may be necessary. These are often employed in later stages of drug development but can be adapted for in vitro assays.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[16]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be considered. These formulations form fine emulsions upon dilution in aqueous media, keeping the compound solubilized.[17][18]

Q5: How should I prepare and store my stock solutions to maintain compound integrity and solubility?

Proper preparation and storage of stock solutions are critical for obtaining reliable data.

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents to prepare your stock solutions. Water absorption by hygroscopic solvents like DMSO can lead to compound precipitation over time, especially during freeze-thaw cycles.[19]

  • Storage Conditions: For short-term use, storing DMSO stock solutions at ambient temperature can minimize precipitation caused by freeze-thaw cycles.[3] For long-term storage, aliquot your stock solutions into single-use vials and store them at -20°C or -80°C, protected from light and moisture.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation and precipitation.[20][21]

Data Summary and Experimental Protocols

Table 1: Common Co-solvents and Their Properties
Co-solventPolarityCommon Starting Concentration in StockRecommended Max Final Assay ConcentrationNotes
DMSOPolar aprotic10-20 mM0.5 - 1%Universal solvent, but can be toxic at higher concentrations.[5][7][9]
DMFPolar aprotic10-20 mM< 0.5%Good alternative to DMSO, but can also have cellular toxicity.
EthanolPolar protic10-20 mM< 1%Generally less toxic than DMSO and DMF, but may be less effective for highly non-polar compounds.
Protocol 1: Basic Kinetic Solubility Assessment
  • Prepare a 10 mM stock solution of your this compound compound in 100% DMSO.

  • In a clear 96-well plate, add your aqueous assay buffer to a series of wells.

  • Add small volumes of your DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells.

  • Mix the plate gently and incubate at your assay temperature for 1-2 hours.

  • Visually inspect the wells for any signs of precipitation. For a more quantitative measurement, read the absorbance of the plate at a high wavelength (e.g., 650 nm) or use a nephelometer to measure light scattering.[8]

  • The highest concentration that remains clear is your approximate kinetic solubility limit under those conditions.

Visualizing the Workflow

Diagram 1: Decision Tree for Enhancing Solubility

Caption: A decision-making workflow for troubleshooting and enhancing the solubility of this compound compounds for assays.

References

  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Journal of Pharmaceutical Sciences, 93(8), 1871-1895.
  • Müller, R. H., & Jacobs, C. (2002).
  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 8(10), 1359-1375.
  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins and their applications in pharmaceutical and related fields. Journal of Drug Delivery Science and Technology, 20(5), 325-341.
  • Verma, S., & Rawat, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Stegemann, S., Leveiller, F., Franchi, D., de Jong, H., & Lindén, H. (2007). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. European Journal of Pharmaceutical Sciences, 31(5), 342-358.
  • Ciobanu, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1686.
  • Gidwani, B., & Vyas, A. (2021). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 26(21), 6497.
  • Singh, M., & Sharma, R. (2012). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(2), 248-261.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Hesp, K. C., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2739-2748.
  • BenchChem. (2025). Technical Support Center: Enhancing Isocoumarin Solubility for Bioassays.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Reddit. (2022). How to tackle compound solubility issue.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • Li, P., & Zhao, L. (2008). Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 423-432.
  • Balbuena, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14332-14345.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Wawruszak, A., et al. (2020).
  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development, 13(5), 24-27.
  • Mayr, L. M., & Bojanic, D. (2009). High-throughput screening: Enabling and influencing the process of drug discovery. Current Opinion in Pharmacology, 9(5), 580-588.
  • Wawruszak, A., & Czarnomysy, R. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Postepy Higieny I Medycyny Doswiadczalnej, 75(1), 589-602.
  • PubChem. (n.d.). Oxazolo(5,4-d)pyrimidine.
  • Sreelatha, K. S., & Kumar, S. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 195-207.
  • Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2953.
  • Perera, M. Y. (1991). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery.
  • Wawruszak, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. International Journal of Molecular Sciences, 23(19), 11726.
  • PubChem. (n.d.). Oxazolo[4,5-d]pyrimidine.
  • ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
  • Majumdar, P., & Bag, B. (2019). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 9(41), 23574-23617.
  • Shah, P., Patel, R. I., & Vyas, P. J. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 632-636.
  • MDPI. (n.d.).
  • American Chemical Society. (n.d.).

Sources

Technical Support Center: Overcoming Resistance with Novel Oxazolo[5,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the promising class of oxazolo[5,4-d]pyrimidine analogs. This scaffold, a purine isostere, has demonstrated significant potential in targeting various enzymes and signaling pathways implicated in carcinogenesis, including VEGFR-2, EGFR, and other kinases.[1][2] As with any novel small molecule inhibitor, the path from a promising biochemical hit to an effective cellular probe is fraught with challenges, most notably inconsistent results and the emergence of drug resistance.

This guide provides a structured, experience-driven approach to troubleshooting common experimental issues. It is designed to move beyond simple procedural lists to explain the causality behind experimental observations and to provide robust, self-validating protocols for your research.

Section 1: Foundational Troubleshooting - Compound Integrity and Assay Setup

Inconsistencies often arise from fundamental issues with the compound or the initial assay setup. Addressing these first prevents misinterpretation of more complex biological phenomena like resistance.

FAQ 1: My this compound analog shows poor aqueous solubility and precipitates when diluted from a DMSO stock. How can I ensure it remains in solution for my assays?

Answer: This is a primary and critical challenge for many heterocyclic small molecules.[3][4] Compound precipitation leads to an unknown and lower effective concentration, causing significant variability in potency measurements (e.g., IC50).

Scientific Rationale: The high hydrophobicity of many kinase inhibitors contributes to their binding affinity but also causes poor solubility in aqueous assay buffers.[5] When a high-concentration DMSO stock is diluted into an aqueous medium, the compound can crash out of solution as the local DMSO concentration drops rapidly.

Troubleshooting Protocol:

  • Solubility Pre-Screening: Before initiating large-scale assays, test the solubility of your analog in your final assay buffer. Prepare a dilution series and visually inspect for precipitation after 1-2 hours at the assay temperature.

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%), but consistent across all wells, including controls.

  • Consider Co-solvents or Surfactants: If precipitation persists, the inclusion of solubility-enhancing agents may be necessary.

    • Co-solvents: Introduce a small percentage of a water-miscible organic solvent like polyethylene glycol (PEG) into your aqueous buffer.[6]

    • Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 at very low concentrations (e.g., 0.01%) can help maintain compound solubility.[6] Caution: Always run a vehicle control with the surfactant alone to ensure it does not affect cell health or enzyme activity.

  • pH Adjustment: If your compound has ionizable functional groups, adjusting the buffer pH can significantly impact solubility.[6]

FAQ 2: I am observing high variability in my IC50 values for the same compound between different experimental runs of my biochemical kinase assay. What are the likely causes?

Answer: IC50 variability in biochemical assays is a common frustration that typically points to subtle inconsistencies in assay components or conditions.[7]

Scientific Rationale: For ATP-competitive inhibitors, which many oxazolo[5,4-d]pyrimidines are designed to be[1], the apparent IC50 is directly dependent on the ATP concentration. Variations in the ATP stock concentration or the specific activity of the kinase enzyme between batches will directly lead to shifts in potency.

Troubleshooting Table:

Potential Cause Scientific Explanation Recommended Action
Inconsistent ATP Concentration For ATP-competitive inhibitors, the inhibitor and ATP are in direct competition. Higher ATP requires more inhibitor to achieve 50% inhibition.[7][8]Use a single, high-quality batch of ATP. Accurately quantify the concentration of your stock solution (e.g., via UV-Vis spectroscopy). Perform assays at a fixed ATP concentration, ideally near the Kₘ of the kinase.
Variable Enzyme Activity The specific activity of recombinant kinases can vary between lots or degrade with improper storage (e.g., repeated freeze-thaw cycles).Use a single lot of purified enzyme for a set of experiments. Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. Perform a specific activity test for each new batch.
Compound Instability The compound may be degrading in the assay buffer over the course of the incubation period.Test compound stability by incubating it in the assay buffer for the duration of the experiment and analyzing it via LC-MS. If unstable, shorten incubation times where possible.

Section 2: The Biochemical vs. Cellular Potency Gap

A frequent and significant hurdle in drug development is a dramatic loss of potency when moving from a purified enzyme assay to a complex cellular environment. Understanding this discrepancy is key to selecting viable lead compounds.

FAQ 3: My analog is a potent, low nanomolar inhibitor in my VEGFR-2 biochemical assay, but its IC50 in a cell proliferation assay (e.g., A549, HUVEC) is in the micromolar range. Why is there such a large drop-off?

Answer: This potency discrepancy is a classic challenge in kinase inhibitor development and is almost always due to the complex biological realities of a living cell, which are absent in a simplified biochemical assay.[8][9]

Workflow for Diagnosing the Potency Gap

G cluster_0 Start: Discrepancy Observed cluster_1 Step 1: Confirm Target Engagement cluster_2 Step 2: Investigate Cellular Factors cluster_3 Step 3: Experimental Solutions A Potent in Biochemical Assay, Weak in Cellular Assay B Western Blot: Check phosphorylation of downstream effectors (e.g., p-ERK) A->B Is the compound entering the cell and binding its target? C High Intracellular ATP (1-5 mM vs. µM in vitro) B->C If target engagement is weak... D Poor Cell Permeability B->D E Drug Efflux (P-gp) B->E F Compound Metabolism B->F G Intrinsic property. Requires medicinal chemistry optimization. C->G H Perform PAMPA or Caco-2 permeability assay. D->H I Co-incubate with efflux pump inhibitors (e.g., verapamil). E->I J Test stability in cell culture media + cells via LC-MS. F->J

Caption: Troubleshooting workflow for potency discrepancies.

Key Cellular Factors to Investigate:

  • High Intracellular ATP: The cytoplasm of a cell contains ATP at concentrations of 1-5 mM, which is often orders of magnitude higher than the concentration used in biochemical assays. This high level of the natural substrate can effectively outcompete an ATP-competitive inhibitor, leading to a much higher apparent IC50.[8]

  • Cell Permeability and Efflux: The compound must cross the cell membrane to reach its target. Poor membrane permeability can severely limit the intracellular concentration.[4][10] Furthermore, many cancer cell lines overexpress multidrug resistance transporters like P-glycoprotein (P-gp), which actively pump inhibitors out of the cell, preventing them from accumulating at their target.[4]

  • Compound Stability and Metabolism: The compound may be unstable in the complex environment of cell culture media or may be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into an inactive form.[8]

  • Target Engagement: It's crucial to verify that the compound is engaging its intended target in the cellular context. A lack of downstream pathway modulation (e.g., failure to decrease phosphorylation of a substrate) is a key indicator that one of the above issues is preventing the inhibitor from reaching its target at a sufficient concentration.

Section 3: Identifying and Overcoming Acquired Resistance

Cells treated long-term with an inhibitor can develop mechanisms to evade its effects. Identifying these mechanisms is crucial for developing next-generation compounds or combination therapies.

FAQ 4: My cancer cell line, which was initially sensitive to my lead this compound analog, has stopped responding after several passages under drug selection. How do I determine the mechanism of resistance?

Answer: Acquired resistance to kinase inhibitors typically falls into two main categories: on-target alterations that prevent drug binding, or the activation of alternative "bypass" pathways that render the initial target irrelevant.[11]

Signaling Pathway and Resistance Mechanisms

G GF Growth Factor (e.g., VEGF) RTK1 Primary Target (e.g., VEGFR-2) GF->RTK1 Pathway1 Downstream Signaling (PI3K/AKT/mTOR) RTK1->Pathway1 Resist1 On-Target Resistance: Gatekeeper Mutation prevents inhibitor binding RTK1->Resist1 Inhibitor This compound Analog Inhibitor->RTK1 Proliferation Cell Proliferation & Survival Pathway1->Proliferation RTK2 Bypass Receptor (e.g., EGFR) Pathway2 Bypass Signaling RTK2->Pathway2 Resist2 Bypass Pathway Activation: Upregulation of EGFR signaling circumvents VEGFR-2 blockade RTK2->Resist2 Pathway2->Proliferation

Caption: On-target vs. bypass pathway resistance mechanisms.

Experimental Strategy for Identifying Resistance Mechanisms:

  • Sequence the Target Kinase: The first step is to isolate genomic DNA or cDNA from your resistant cell population and sequence the coding region of the target kinase. Look for point mutations, particularly in the ATP-binding pocket (e.g., "gatekeeper" mutations), that could sterically hinder inhibitor binding.[12]

  • Assess Target Expression Levels: Use Western blot or qPCR to determine if the target protein is overexpressed or amplified in the resistant cells compared to the parental (sensitive) cells.

  • Profile for Bypass Pathways: If no on-target mutations are found, the cause is likely the activation of a compensatory signaling pathway.

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: This is an excellent tool to screen for the hyper-activation of dozens of different RTKs simultaneously. An increase in phosphorylation of a different receptor (e.g., EGFR, MET) in the resistant line is a strong indicator of a bypass track.

    • RNA-Sequencing: A more comprehensive approach is to compare the transcriptomes of the sensitive and resistant cells to identify upregulated genes and pathways.

  • Validate the Bypass Pathway: Once a candidate bypass pathway is identified, use a selective inhibitor for that new target (e.g., an EGFR inhibitor if EGFR is hyper-activated) in combination with your original this compound analog. A synergistic effect, where the combination restores sensitivity, validates the bypass mechanism.

Section 4: Detailed Experimental Protocols

Adherence to robust, standardized protocols is essential for generating reproducible data.

Protocol 1: Biochemical Kinase Activity Assay (TR-FRET Format)

This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for measuring kinase activity.[13][14]

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP solution, DTT, MgCl₂, Assay Buffer (e.g., HEPES)

  • 384-well low-volume assay plates

  • TR-FRET enabled plate reader

Methodology:

  • Compound Plating: Prepare a serial dilution of your this compound analog in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and biotinylated substrate peptide in assay buffer.

    • Add 5 µL of this mix to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing the Eu-labeled antibody and SA-APC in detection buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at both 665 nm (APC) and 615 nm (Europium).

  • Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no ATP). Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (Luminescence-Based)

This protocol uses the Promega CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active, viable cells.[8][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom, white-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer-capable plate reader

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of your this compound analog in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.

    • Incubate for 72 hours (or other desired time point) at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.[8]

References

  • Finding the Drug-Resistant Tumor Cell by Molecular and Cellular Assays: The Altered Topoisomerase Paradigm1. Stem Cells.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Deriv
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Technical Support Center: OSI-296 and Novel Kinase Inhibitors. Benchchem.
  • Navigating Inconsistent Results with Novel CK2 Inhibitors: A Technical Support Center. Benchchem.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
  • Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified...
  • Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed.
  • Selected oxazolo[5,4-d]pyrimidines showing biological activity.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Technical Support Center: Overcoming Poor Solubility of Small Molecule PCSK9 Inhibitors. Benchchem.
  • Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds. Benchchem.
  • Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed.
  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. NIH.
  • Role of Cell-Based Assays in Drug Discovery and Development.
  • Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines.
  • Proposed origin of potency and selectivity of pyrazolopyrimidine analogs for mTOR.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Cell Based Assays in Drug Development: Comprehensive Overview.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
  • Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH.

Sources

Technical Support Center: Minimizing Off-Target Effects of Oxazolo[5,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazolo[5,4-d]pyrimidine inhibitors. This scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors, due to its structural similarity to purines.[1][2] However, this structural mimicry can also lead to interactions with unintended molecular targets, resulting in off-target effects that can confound experimental results and lead to toxicity.[3]

This guide provides in-depth, question-and-answer-based troubleshooting advice and detailed experimental protocols to help you identify, understand, and minimize these off-target effects.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is potent in my biochemical assay, but I see a different or weaker effect in my cell-based assays. Is this an off-target issue?

A1: This is a common and important observation that may or may not be directly related to off-target effects. Several factors can cause discrepancies between biochemical and cell-based assay results.

  • ATP Concentration: Biochemical kinase assays are often conducted at low, sometimes sub-physiological, ATP concentrations to enhance inhibitor potency.[4][5] In contrast, intracellular ATP levels are typically in the millimolar range.[6] For an ATP-competitive inhibitor, the high concentration of the endogenous ligand (ATP) in cells can outcompete the inhibitor, leading to a rightward shift in the IC50 value (lower apparent potency).[4][7]

  • Cellular Permeability and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Conversely, it could be a substrate for efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its effective intracellular concentration.[4]

  • Target Availability and State: The target kinase may not be expressed, may be present at very low levels, or may not be in an active conformation in your chosen cell line.[4]

  • Off-Target Engagement: It is also possible that in a cellular context, your compound engages with off-target kinases or other proteins that trigger compensatory signaling pathways, masking the effect of on-target inhibition.[8]

Troubleshooting Steps:

  • Titrate ATP in Biochemical Assays: Re-run your biochemical assay at a physiological ATP concentration (typically 1-5 mM) to better mimic the cellular environment.[6]

  • Assess Cell Permeability: Use techniques like Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to determine the compound's ability to cross cell membranes.

  • Verify Target Expression and Activity: Confirm that your target kinase is expressed (e.g., via Western Blot or qPCR) and active (e.g., by measuring phosphorylation of a known downstream substrate) in your cell model.

  • Use Target Engagement Assays: Employ techniques like the NanoBRET™ Target Engagement Assay to confirm that your compound is binding to its intended target within living cells.[9]

Q2: I'm observing unexpected cytotoxicity or a cellular phenotype that doesn't align with the known function of the intended target. How can I confirm if this is an off-target effect?

A2: This is a strong indicator of potential off-target activity. A systematic approach is crucial to dissect on-target versus off-target effects.

A primary method to investigate this is through a "rescue" experiment. If the observed phenotype is due to the inhibition of the intended target, restoring the function of that target should reverse the effect.[3][4]

Gold-Standard Approaches:

  • Resistant Mutant Overexpression: Overexpress a version of the target kinase that contains a mutation rendering it insensitive to your inhibitor (e.g., a "gatekeeper" mutation).[4][10] If the cellular phenotype is reversed in the presence of the inhibitor, it strongly suggests the effect is on-target. If the phenotype persists, it is likely mediated by one or more off-targets.

  • Structurally Related Inactive Control: Synthesize or obtain a close structural analog of your inhibitor that is inactive against the primary target. If this inactive analog still produces the same cellular phenotype, the effect is likely off-target or due to non-specific compound properties like aggregation.[3]

  • Downstream Rescue: If the target is part of a linear signaling pathway, adding a downstream component of that pathway might rescue the phenotype.[3] For example, if you are inhibiting a kinase that leads to the production of a specific lipid, adding that lipid back to the cells might reverse the observed effect.

Q3: How can I proactively identify the potential off-targets of my this compound inhibitor?

A3: Proactive profiling is essential for building a comprehensive understanding of your compound's selectivity. Combining computational and experimental approaches provides the most robust data.

  • Computational Methods: Utilize in silico tools to predict potential off-targets based on the inhibitor's structure and the structural similarities of kinase ATP-binding sites.[11][12][13] These methods can help prioritize which kinases to screen against experimentally. Machine learning approaches are also emerging to predict kinase-inhibitor relationships.[14][15]

  • Experimental Profiling:

    • Large-Scale Kinase Panels: The most direct method is to screen your inhibitor against a large panel of kinases (representing the human kinome) at a fixed concentration (e.g., 1 µM).[7][16] This provides a broad overview of its selectivity.

    • Binding Assays: Competitive binding assays can measure the dissociation constant (Kd) of the inhibitor-kinase complex for a wide range of kinases.[7]

    • Thermal Shift Assays (DSF): Differential Scanning Fluorimetry (DSF) measures the thermal stabilization of a protein upon ligand binding, offering a high-throughput method for screening inhibitor binding across a kinase panel without needing a functional activity assay.[17]

    • Cell-Based Profiling: Use cell-based assays with engineered cell lines, such as the Ba/F3 proliferation assay, where cell survival is dependent on the activity of a specific ectopically expressed kinase.[18] This provides a functional readout of inhibition in a cellular context.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Off-Target Effects in Cellular Assays

This guide provides a logical workflow for when you suspect an off-target effect is confounding your results.

Workflow: Investigating Unexpected Cellular Phenotypes

G A Unexpected Cellular Phenotype Observed (e.g., cytotoxicity, morphological change) B Perform Dose-Response Curve Is cellular EC50 >> biochemical IC50? A->B C Hypothesis: Potential Off-Target Effect or Poor Cell Potency B->C Yes D Step 1: On-Target Validation C->D E Perform Rescue Experiment (e.g., resistant mutant overexpression) D->E F Does Rescue Reverse Phenotype? E->F G_Yes Yes F->G_Yes Yes H_No No F->H_No No I Conclusion: Phenotype is On-Target. Investigate reasons for potency drop (e.g., ATP competition, efflux). G_Yes->I J Conclusion: Phenotype is Off-Target. H_No->J K Step 2: Off-Target Identification J->K L Perform Kinome-Wide Profiling (e.g., screening panel, chemoproteomics) K->L M Identify Potent Off-Target Kinase(s) L->M N Validate Off-Target(s) with siRNA/CRISPR knockdown or selective tool compounds. M->N

Caption: A workflow for diagnosing off-target effects.

Guide 2: Structure-Activity Relationship (SAR) for Improving Selectivity

The this compound scaffold allows for chemical modifications at several positions to improve selectivity.[2][19] Understanding the SAR is key for medicinal chemists.

Position on ScaffoldGeneral SAR Observations for SelectivityPotential Off-Targets if Modified Improperly
C2-substituent The nature of the group at this position significantly influences kinase selectivity. Bulky, hydrophobic groups can be tailored to fit into specific pockets of the target kinase.[19] For example, a phenyl ring with specific substitutions can enhance activity against targets like VEGFR2 and EGFR.[19]Small, flexible groups may allow binding to a broader range of kinases with less defined binding pockets.
C5-substituent Substitution at this position (e.g., with a methyl group) can impact activity and selectivity, though often to a lesser extent than C2 and C7.[20]Can alter the overall shape and electronic properties, potentially leading to clashes in the on-target active site or favorable interactions with off-targets.
C7-substituent This position is often a key vector for achieving selectivity. Introducing aliphatic amino chains or larger aromatic systems can exploit differences in the solvent-exposed region of the kinase ATP-binding site.[21]Unoptimized chains or bulky groups can lead to non-specific hydrophobic interactions with numerous kinases.

Source: Adapted from literature reviews on this compound SAR.[2][19]

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Commercial Panel

This protocol outlines the general steps for assessing the selectivity of your inhibitor.

  • Compound Preparation: Prepare a 10 mM stock solution of your this compound inhibitor in 100% DMSO.

  • Assay Provider Submission: Dilute the stock solution to the concentration required by the commercial kinase profiling service (e.g., 100 µM for an initial screen at 1 µM final concentration).

  • Assay Format Selection: Choose a suitable assay format. Radiometric filter binding assays are a classic, robust method, while fluorescence-based or luminescence-based assays offer higher throughput.[16][22][23]

  • Data Analysis: The service provider will report the percent inhibition of each kinase at the tested concentration.

  • Interpretation:

    • Identify any kinases inhibited by >50% (or a similar threshold) as potential off-targets.

    • Follow up with full dose-response curves (IC50 determination) for these identified "hits" to confirm their potency.

    • Calculate a selectivity index by comparing the IC50 for the off-target versus the on-target kinase.[16]

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol confirms that your compound binds to its intended target in a live-cell environment.

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Plate the cells in a suitable white, opaque 96- or 384-well plate.

  • Compound Addition: Add your this compound inhibitor across a range of concentrations to the appropriate wells. Include a no-compound control.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer, which is a fluorescently labeled ligand that also binds to the target kinase.

  • Equilibration: Incubate the plate for a period (e.g., 2 hours) at 37°C to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by your inhibitor will result in a decrease in this ratio. Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value for target engagement.

Illustrative Workflow for Target Engagement and Selectivity

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation A Biochemical Assay (On-Target IC50) B Kinome-Wide Panel Screen (% Inhibition @ 1µM) A->B C Identify Off-Target 'Hits' B->C D Determine Off-Target IC50s C->D H Off-Target Validation (e.g., siRNA of suspected off-target) D->H Inform which off-targets to validate E On-Target Cell Assay (e.g., Phospho-Substrate Western) G Phenotypic Assay (e.g., Cell Viability) E->G F Cellular Target Engagement (e.g., NanoBRET™) F->G G->H

Sources

Technical Support Center: Refining Purification Protocols for Oxazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of oxazolo[5,4-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established methodologies and field-proven insights, this resource provides practical, in-depth troubleshooting advice to enhance the purity, yield, and efficiency of your experimental work.

The this compound core, being a purine isostere, presents a unique set of purification challenges owing to its polar nature, potential for multiple points of hydrogen bonding, and the basicity of its nitrogen atoms.[1][2] This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with this compound derivatives.

Q1: My this compound derivative is showing significant streaking or tailing on a silica gel TLC plate. What is the likely cause and how can I fix it?

A1: Streaking or tailing on silica gel TLC is a frequent issue with nitrogen-containing heterocycles like oxazolo[5,4-d]pyrimidines. The primary cause is often the interaction of the basic nitrogen atoms in your compound with the slightly acidic silanol groups on the surface of the silica gel. This leads to strong, non-ideal adsorption and poor elution.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is often to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent.

    • Ammonia Solution: A few drops of a methanolic ammonia solution can also be effective.

  • Reduce Sample Concentration: Overloading the TLC plate can also lead to streaking. Try spotting a more dilute solution of your compound.

  • Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase for your TLC, such as neutral alumina or C18-reversed phase plates.

Q2: I'm having trouble finding a suitable solvent to recrystallize my this compound derivative. It either dissolves in everything or nothing. What should I do?

A2: Finding the ideal recrystallization solvent can be challenging. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection Strategy:

  • Single Solvent Screening: Test a range of solvents with varying polarities. Common choices for polar heterocycles include ethanol, isopropanol, acetonitrile, and ethyl acetate. In some published procedures, ethanol has been successfully used for the recrystallization of 7-amino-oxazolo[5,4-d]pyrimidine derivatives.

  • Two-Solvent System: If a single solvent is not effective, a two-solvent (or solvent-antisolvent) system is often successful.

    • Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (in which it is sparingly soluble, but miscible with the "good" solvent) until the solution becomes turbid.

    • Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

    • Common solvent pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, and Methanol/Diethyl Ether. For some derivatives, a mixture of DMF and acetonitrile has been used.

Q3: My purified this compound derivative has a lower yield than expected after column chromatography. Where could my product have gone?

A3: Low recovery after column chromatography can be due to several factors. Given the polar nature of the this compound scaffold, irreversible adsorption onto the silica gel is a common culprit.

Potential Causes and Solutions:

  • Irreversible Adsorption: Your compound may be too polar for the chosen solvent system and is sticking irreversibly to the silica gel.

    • Solution: Increase the polarity of your mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective. If this fails, consider switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography.

  • Compound Decomposition: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.

    • Solution: Before running a column, spot your compound on a TLC plate, leave it for an hour, and then elute to check for degradation. If decomposition is observed, deactivating the silica gel with triethylamine or using an alternative stationary phase is recommended.

  • Co-elution with Impurities: Your product may have co-eluted with an impurity that was not visible by your TLC visualization method (e.g., no UV chromophore).

    • Solution: Analyze your fractions by a more sensitive method, such as LC-MS, to identify all components.

Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving complex purification challenges.

Guide 1: Optimizing Flash Chromatography for Polar this compound Derivatives

Problem: You are struggling to achieve good separation of your target this compound from polar impurities using standard silica gel flash chromatography. The peaks are broad, and the resolution is poor.

Underlying Principle: The polarity of the this compound core often necessitates highly polar mobile phases for elution from silica gel. However, highly polar solvents can reduce the selectivity of the separation. The key is to find a balance between eluting the compound and achieving adequate separation from impurities.

Troubleshooting Workflow:

G start Poor Separation in Flash Chromatography step1 Initial TLC Analysis (e.g., 10% MeOH in DCM) start->step1 step2 Add Basic Modifier to Eluent (1% TEA or NH4OH) step1->step2 step3 Re-evaluate TLC step2->step3 step4 Streaking Resolved? step3->step4 step5 Optimize Gradient Elution on Column step4->step5 Yes step6 Consider Alternative Stationary Phase step4->step6 No end_good Good Separation Achieved step5->end_good step7 Reversed-Phase (C18) Chromatography step6->step7 step8 HILIC Chromatography step6->step8 step7->end_good end_bad Persistent Issues: Consult Specialist step7->end_bad step8->end_good step8->end_bad

Step-by-Step Protocol: Switching to Reversed-Phase Flash Chromatography

  • Sample Preparation: Dissolve your crude product in a minimum amount of a strong solvent like methanol or DMSO.

  • Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents issues with poor solubility in the initial mobile phase.

  • Column Equilibration: Use a pre-packed C18 flash column and equilibrate it with at least 5 column volumes of your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The acidic modifier helps to protonate basic nitrogens, leading to sharper peaks.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase percentage. A typical gradient might be from 5% to 95% acetonitrile over 20-30 column volumes.

  • Fraction Analysis: Analyze the collected fractions using a suitable method, such as reversed-phase TLC or LC-MS.

Parameter Normal Phase (Silica) Reversed-Phase (C18)
Stationary Phase Polar (acidic)Non-polar
Mobile Phase Non-polar to polarPolar to non-polar
Elution Order Least polar elutes firstMost polar elutes first
Modifiers Base (e.g., TEA) for basic compoundsAcid (e.g., Formic Acid, TFA)
Guide 2: Tackling the "Oiling Out" Problem During Recrystallization

Problem: Upon cooling your hot, saturated solution, your this compound derivative separates as an oil instead of forming crystals.

Underlying Principle: "Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated liquid. This is common with compounds that have relatively low melting points or when the cooling process is too rapid. Impurities can also sometimes inhibit crystal lattice formation.

Troubleshooting Decision Tree:

G start Compound 'Oils Out' During Recrystallization step1 Re-heat solution to dissolve the oil start->step1 step2 Add more of the 'good' solvent step1->step2 step3 Allow to cool very slowly (e.g., in a dewar) step2->step3 step4 Crystals form? step3->step4 step5 Try a different solvent system step4->step5 No end_success Successful Crystallization step4->end_success Yes step6 Use a solvent with lower boiling point step5->step6 step7 Use a solvent pair step5->step7 end_fail Consider Chromatographic Purification step6->end_fail step7->end_fail

Key Experimental Techniques to Promote Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

  • Slow Evaporation: If slow cooling fails, sometimes allowing the solvent to evaporate slowly over a period of hours to days can yield crystals.

Advanced Purification: Preparative HPLC

For challenging separations, such as diastereomers or regioisomers, or for obtaining highly pure material for biological assays, preparative HPLC is often the method of choice.

Method Development Starting Points for Oxazolo[5,4-d]pyrimidines:

Parameter Recommendation Rationale
Column C18, 5-10 µm particle sizeGood retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid or TFAAcid modifier improves peak shape for basic compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers.
Detection UV (typically 254 nm or a wavelength of maximum absorbance)Most oxazolopyrimidines have a strong UV chromophore.
Gradient 10-90% B over 20-30 minutesA good starting point for screening.

Important Consideration: The Role of pH

The charge state of this compound derivatives can be highly dependent on the pH of the mobile phase. Operating at a pH that is at least 2 units away from the pKa of your compound will ensure it is in a single ionic state, leading to sharper, more symmetrical peaks. For many nitrogen-containing heterocycles, a low pH (e.g., with formic acid or TFA) is effective as it protonates the basic nitrogens.

References

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. Available at: [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958. Available at: [Link]

  • Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available at: [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. Available at: [Link]

  • Głowacka, I. E., & Piotrowska-Kempisty, H. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Future Medicinal Chemistry, 13(13), 1169-1184. Available at: [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 282-290. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2007). A Convenient Synthesis of Novel Substituted Isoxazolo[5,4-d]Pyrimidines. ResearchGate. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available at: [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. Available at: [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of Oxazolo[5,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazolo[5,4-d]pyrimidine compounds. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of poor cell permeability with this important class of molecules. The this compound scaffold is a versatile structure in drug discovery, known for its activity against a range of biological targets, including enzymes and receptors involved in cancer and other diseases.[1][2][3][4][5][6] However, its purine-like structure can often lead to physicochemical properties that hinder its ability to efficiently cross cell membranes.[1][2]

This resource will equip you with the knowledge to diagnose permeability issues, implement effective chemical modification strategies, and accurately assess the permeability of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound compounds exhibit low cell permeability?

A1: The fused heterocyclic ring system of oxazolo[5,4-d]pyrimidines, while crucial for biological activity, often presents a high density of nitrogen and oxygen atoms.[2][7] This can lead to:

  • High Polarity and Hydrogen Bonding Potential: An increased number of hydrogen bond donors and acceptors can lead to strong interactions with the aqueous environment, making it energetically unfavorable to partition into the lipophilic cell membrane.[8][9]

  • Low Lipophilicity: The inherent polarity of the scaffold can result in a low octanol-water partition coefficient (LogP), a key predictor of passive diffusion across membranes.[10]

  • Molecular Rigidity and Size: The planar and rigid nature of the fused ring system might not be optimal for navigating the fluid mosaic of the cell membrane.

Q2: What is the first step I should take to assess the permeability of my compounds?

A2: A tiered approach is recommended. Start with a cost-effective, high-throughput in vitro assay to rank your initial compounds. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[11][12][13] It specifically measures passive diffusion, providing a clean baseline of your compound's ability to cross a lipid barrier without the complexities of active transport.[11][12]

Q3: My compound shows poor permeability in the PAMPA assay. What's the next step?

A3: This indicates that passive diffusion is a primary hurdle. The next logical step is to perform a Caco-2 permeability assay. Caco-2 cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[14][15][16][17][18] This assay will provide a more biologically relevant picture by assessing not only passive diffusion but also the potential for active transport and efflux.[14][16]

Q4: How do I interpret the results from a Caco-2 assay?

A4: The Caco-2 assay provides two key pieces of information:

  • Apparent Permeability Coefficient (Papp): This value quantifies the rate of passage of your compound across the Caco-2 monolayer.[15] A higher Papp value suggests better permeability.

  • Efflux Ratio: By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[14][16][18]

Troubleshooting Guide: Strategies to Improve Permeability

If your this compound compounds are demonstrating poor permeability, consider the following medicinal chemistry strategies. The key is to balance the necessary structural modifications with the preservation of biological activity.

Strategy 1: Modulating Lipophilicity

Increasing the lipophilicity of your compound can enhance its partitioning into the cell membrane. However, this must be done judiciously, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[10]

  • Actionable Advice:

    • Introduce Lipophilic Moieties: Systematically add small, lipophilic groups such as methyl, ethyl, or trifluoromethyl groups to solvent-exposed regions of the molecule.

    • Halogenation: The introduction of chlorine or fluorine atoms can increase lipophilicity and may also block sites of metabolism.

    • Structure-Activity Relationship (SAR) Analysis: Carefully track how these modifications impact both permeability and your primary biological assay to build a clear SAR.

Strategy 2: Masking Polar Groups and Reducing Hydrogen Bond Donors

Reducing the number of hydrogen bond donors is a highly effective strategy for improving permeability.

  • Actionable Advice:

    • N-Alkylation or N-Acylation: If your scaffold contains free N-H groups, consider methylation, ethylation, or acylation to cap these hydrogen bond donors.

    • Intramolecular Hydrogen Bonding: Design modifications that encourage the formation of an intramolecular hydrogen bond. This can effectively "hide" polar groups from the aqueous environment, increasing the compound's apparent lipophilicity.[8][19] Computational modeling can help predict conformations that favor intramolecular hydrogen bonding.[8]

Strategy 3: The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[20][21][22][23] This is a powerful strategy for overcoming permeability barriers.[20][21][24]

  • Actionable Advice:

    • Ester Prodrugs: If your compound has a carboxylic acid or hydroxyl group, converting it to an ester can mask the polar group and increase lipophilicity. These esters are often readily cleaved by intracellular esterases to release the active drug.

    • Phosphate Prodrugs: For compounds with poor aqueous solubility, adding a phosphate group can dramatically increase solubility for formulation purposes. The phosphate is then cleaved by phosphatases in the body.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA experiment.[11][12][13][25]

Objective: To assess the passive permeability of this compound compounds.

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO

  • Control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare the Artificial Membrane: Coat the filter of each well in the donor plate with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate.

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4), which may contain a small percentage of DMSO to aid solubility.

  • Prepare the Donor Plate: Add your test compounds and controls, diluted in PBS, to the wells of the coated filter plate.

  • Assemble the "Sandwich": Carefully place the donor filter plate on top of the acceptor plate.[25][26]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.[12][13][26]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or another suitable analytical method.[12][13]

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_A / (Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the key steps for a Caco-2 permeability assay.[14][15][16][17][18]

Objective: To evaluate both passive and active transport of this compound compounds across a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Permeable transwell inserts for cell culture plates

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and controls

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the permeable transwell inserts and culture for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer.[18]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. You can also assess the passage of a membrane-impermeable marker like Lucifer yellow.[12]

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C for a set time (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.

  • Data Analysis: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

Data Presentation and Visualization

Table 1: Example Data for Permeability Improvement Strategies
CompoundModificationLogPH-Bond DonorsPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
ParentNone1.520.50.25.1
Analog 1Added -CH₃2.021.20.84.8
Analog 2N-methylation1.813.52.51.5
Analog 3Ester Prodrug2.818.16.51.2
Diagrams

G cluster_0 Initial Assessment cluster_1 Troubleshooting Strategies cluster_2 Analysis & Iteration Start Poorly Permeable This compound PAMPA PAMPA Assay Start->PAMPA Caco2 Caco-2 Assay PAMPA->Caco2 Low Passive Permeability ModLipophilicity Modulate Lipophilicity Caco2->ModLipophilicity Efflux Ratio < 2 MaskPolar Mask Polar Groups/ Reduce H-Bond Donors Caco2->MaskPolar Efflux Ratio < 2 Prodrug Prodrug Approach Caco2->Prodrug SAR SAR Analysis ModLipophilicity->SAR MaskPolar->SAR Prodrug->SAR SAR->ModLipophilicity Iterate End Optimized Compound SAR->End

G cluster_0 Factors Decreasing Permeability cluster_1 Strategies to Increase Permeability HighPolarity {High Polarity | Increased H-Bonding} MaskPolar {Mask Polar Groups | N-Alkylation, Intramolecular H-Bond} HighPolarity->MaskPolar LowLipophilicity {Low Lipophilicity | Poor Membrane Partitioning} AddLipophilic {Add Lipophilic Groups | e.g., -CH₃, -CF₃, -Cl} LowLipophilicity->AddLipophilic Efflux {Active Efflux | P-gp Substrate} Prodrug {Prodrug Formation | e.g., Esters} Efflux->Prodrug Compound This compound Core Compound->HighPolarity Compound->LowLipophilicity Compound->Efflux

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • AxisPharm. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Pion Inc. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development [Video]. YouTube. [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. [Link]

  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025, April 16). Drug Discovery & Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Retrieved from [Link]

  • Shalaeva, M., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 4(10), 1369-1381. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2437. [Link]

  • Dahl, G., et al. (2019). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 62(24), 11169-11182. [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Retrieved from [Link]

  • Karatas, H., & Al-Taei, A. A. M. (2020). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 25(19), 4491. [Link]

  • Shcherbakova, I., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Archiv der Pharmazie, 354(8), e2100064. [Link]

  • Lokey, S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182. [Link]

  • Scheidt, H. A., et al. (2019). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. International Journal of Molecular Sciences, 20(23), 5897. [Link]

  • Brammer, L., et al. (2002). Kinase inhibitors and the case for CH...O hydrogen bonds in protein-ligand binding. Proteins: Structure, Function, and Bioinformatics, 49(4), 435-445. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 26(3), 1598. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. ResearchGate. Retrieved from [Link]

  • A review on medicinally important heterocyclic compounds and importance of biophysical approach of underlying the insight mechanism in biological environment. (2023). Journal of Molecular Structure, 1275, 134599. [Link]

  • Shcherbakova, I., et al. (2021). Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. ResearchGate. Retrieved from [Link]

  • Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Retrieved from [Link]

  • Meanwell, N. A. (2018). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 16(33), 5913-5967. [Link]

  • Foley, T. L., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. MedChemComm, 10(6), 947-954. [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(17), 3149. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6571. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Retrieved from [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. Retrieved from [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. Retrieved from [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 152, 107384. [Link]

Sources

Technical Support Center: Structure-Activity Relationship (SAR) Analysis for Enhanced Potency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Structure-Activity Relationship (SAR) analysis. This resource is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing compound potency. Here, you will find practical troubleshooting guidance and frequently asked questions to navigate the complexities of your SAR studies, ensuring robust and interpretable results. Our aim is to bridge the gap between theoretical knowledge and practical application by explaining the "why" behind experimental choices and providing actionable protocols.

Troubleshooting Guide: Navigating Common SAR Challenges

This section addresses specific issues that can arise during an SAR campaign, providing potential causes and recommended solutions to get your research back on track.

Scenario 1: My SAR is "Flat" - Most Modifications Result in Little to No Change in Potency.

A flat SAR, where structural modifications to a lead compound do not significantly alter its biological activity, can be a frustrating roadblock in a lead optimization campaign. This situation suggests that the modifications being made are not interacting with key regions of the target responsible for binding and activity.

Potential Causes:

  • Probing Non-Essential Regions: The chemical space being explored may be distal to or irrelevant for key binding interactions.

  • "Chemical Saturation": The core scaffold may already be optimally filling the binding pocket, leaving little room for improvement with the attempted modifications.[1]

  • Incorrect Binding Hypothesis: The assumed binding mode of the compound may be incorrect, leading to the design of analogs that do not engage the target as intended.

  • Assay Insensitivity: The biological assay may not be sensitive enough to detect small but meaningful changes in potency.

Troubleshooting Workflow & Solutions:

  • Re-evaluate the Binding Hypothesis:

    • Computational Modeling: If a crystal structure of the target is available, perform molecular docking studies with your lead compound to generate or refine the binding hypothesis.[2] If no crystal structure exists, consider creating a pharmacophore model based on known active compounds.[2]

    • Analyze Existing Data: Look for "activity cliffs" in your data – small structural changes that lead to a large drop in activity. These can highlight key interactions.[3]

  • Expand Chemical Diversity:

    • Scaffold Hopping: Instead of minor decorations on the existing scaffold, consider synthesizing analogs with a different core structure that maintains the key pharmacophoric features.[4]

    • Bioisosteric Replacements: Introduce more significant changes by using bioisosteres, which are functional groups with similar physical or chemical properties that can alter the molecule's interaction with the target in new ways.[5][6][7][8]

  • Assess Assay Performance:

    • Review Assay Parameters: Ensure the assay conditions (e.g., enzyme/substrate concentrations, incubation times) are optimized to detect a wide range of potencies.

    • Control Compounds: Include a range of control compounds with known potencies to confirm the assay's dynamic range.

Scenario 2: A "Promising" Modification Caused an Unexpected Drop in Potency.

It is not uncommon for a modification that is expected to improve potency, based on rational design, to have the opposite effect. This often provides valuable information about the stringency of the binding pocket.

Potential Causes:

  • Steric Hindrance: The new group may be too large for the binding pocket, leading to a clash with the target protein.[9]

  • Unfavorable Electronic Effects: The modification may have altered the electronic properties of the molecule in a way that is detrimental to a key interaction (e.g., disrupting a hydrogen bond).

  • Introduction of a Desolvation Penalty: A new functional group might have a high energetic cost to be removed from the solvent (water) to enter the binding pocket, which is not compensated by favorable interactions with the target.

  • Conformational Changes: The modification may have forced the molecule into an unfavorable conformation for binding.

Troubleshooting & Solutions:

  • Systematic Structural Analysis:

    • Homologation Series: Synthesize a series of analogs where the size of the new substituent is gradually increased (e.g., methyl to ethyl to propyl). This can help to map the boundaries of the binding pocket.

    • Electronic Analogs: Synthesize analogs with substituents that have different electronic properties (e.g., electron-donating vs. electron-withdrawing groups) to probe electronic requirements.

  • Computational Re-evaluation:

    • Docking Studies: Dock the inactive analog into the target's binding site to visualize potential steric clashes or unfavorable interactions.

  • Consider Bioisosteric Replacements:

    • If a specific functional group is the issue, explore bioisosteres that retain the desired property (e.g., hydrogen bond donor) but have a different size or electronic profile.[5][6][7][8]

Scenario 3: Improving Potency Negatively Impacts Other Properties (e.g., Solubility, Permeability, or Toxicity).

This is a classic challenge in drug discovery known as multi-parameter optimization (MPO). Focusing solely on potency can lead to compounds with poor "drug-like" properties.[10]

Potential Causes:

  • Increased Lipophilicity: Modifications that increase potency, such as adding hydrophobic groups, often decrease aqueous solubility and increase metabolic liability.

  • Introduction of Toxicophores: The new structural motifs may be known to be associated with toxicity.

  • Altered Physicochemical Properties: Changes in pKa, polar surface area, or other properties can negatively affect absorption, distribution, metabolism, and excretion (ADME).

Troubleshooting & Solutions: A Multi-Parameter Optimization Approach

  • Establish a Target Product Profile (TPP): Define the acceptable ranges for multiple parameters (e.g., potency, selectivity, solubility, permeability, metabolic stability) at the beginning of the lead optimization phase.

  • Concurrent Screening:

    • Do not wait for high potency to be achieved before testing other properties. Profile promising compounds in a suite of ADME and toxicity assays early and often.

  • Data Visualization for MPO:

    • Use visualization tools like radar plots or scoring functions to simultaneously view a compound's performance across multiple parameters. This helps in identifying balanced compounds rather than just the most potent ones.

  • Strategic Modifications:

    • Bioisosterism for Property Modulation: Employ bioisosteric replacements to fine-tune properties. For example, replacing a carboxylic acid with a tetrazole can maintain acidity while improving metabolic stability and cell permeability.[6][7]

    • Structural Simplification: If a lead compound is becoming too large and complex ("molecular obesity"), strategically remove non-essential parts of the molecule to improve its properties.[10]

Frequently Asked Questions (FAQs)

Q1: How many compounds do I need to synthesize to establish a reliable SAR?

A1: There is no magic number. The goal is to explore the chemical space around your lead compound systematically. Instead of a large number of random modifications, focus on a well-designed series of analogs. For example, at a given position on the molecule, you might synthesize a small set of analogs with varying size, lipophilicity, and electronic properties. The key is that each new compound should be designed to answer a specific question about the SAR.

Q2: My IC50 values are variable between experiments. How can I trust my SAR data?

A2: Assay variability is a common issue. Here's how to address it:

  • Robust Assay Development: Ensure your assay is well-validated with a good signal-to-noise ratio and is reproducible.

  • Consistent Controls: Always run a reference compound with a known IC50 on every plate. The data should only be considered valid if the reference compound's IC50 is within an acceptable range (e.g., +/- 2-fold of the historical average).

  • Data Normalization: Normalize the data on each plate to the controls.

  • Report Geometric Means: For compounds tested multiple times, report the geometric mean of the IC50 values.

  • Understand IC50 vs. Ki: Be aware that IC50 values can be influenced by assay conditions (like ATP concentration in a kinase assay), whereas the inhibition constant (Ki) is an intrinsic property of the compound. For potent compounds, you may need to determine the Ki to get a more accurate measure of affinity.[11]

Q3: What is the difference between a relative IC50 and an absolute IC50?

A3: The relative IC50 is the concentration of an inhibitor that produces a response halfway between the fitted top and bottom plateaus of the dose-response curve. This is the most common definition. The absolute IC50 is the concentration that gives a 50% response relative to the 0% and 100% control wells. When the dose-response curve spans the full range of the controls, these values will be very similar. However, if a compound only partially inhibits the target, the relative IC50 can still be determined, while the absolute IC50 may not be achievable. It is crucial to be consistent in the definition used for your SAR analysis.[12][13]

Q4: When should I consider using computational (in silico) methods for SAR?

A4: In silico methods should be used throughout the SAR process:

  • Early Stage (Hit-to-Lead): To filter large virtual libraries and prioritize compounds for synthesis.

  • Lead Optimization: To build Quantitative Structure-Activity Relationship (QSAR) models that can predict the potency of unsynthesized analogs, helping to prioritize synthetic efforts.[14][15][16][17]

  • Troubleshooting: To rationalize unexpected results, such as a sudden drop in potency, by visualizing the compound in the binding site.

Q5: What are some common pitfalls to avoid when building a QSAR model?

A5:

  • Insufficient or Low-Quality Data: The model is only as good as the data used to build it. Ensure your biological data is accurate and covers a reasonable range of potencies and structural diversity.

  • Overfitting: The model may describe the training data perfectly but fail to predict new compounds. Use a separate test set of compounds to validate the model's predictive power.[18]

  • Inappropriate Descriptors: The molecular descriptors used to build the model should be relevant to the biological activity being studied.

  • Ignoring the Applicability Domain: A QSAR model is only reliable for predicting compounds that are similar to those in the training set. Define the applicability domain of your model and only use it to make predictions within that domain.[14]

Experimental Protocols & Data Presentation

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC50 of test compounds against a target kinase using a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®).

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 96-well or 384-well assay plates

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Create a serial dilution series of your test compounds in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 mM.

    • Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) and consistent across all wells.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the kinase and substrate diluted in kinase assay buffer.

    • Add the diluted test compounds or controls to the appropriate wells.

    • Include "100% activity" controls (DMSO vehicle only) and "0% activity" controls (no enzyme or a high concentration of a potent inhibitor).

  • Initiate Reaction:

    • Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for the enzyme to ensure the assay is sensitive to competitive inhibitors.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes). The reaction should be stopped during the linear phase of the reaction.

  • Detection:

    • Add the luminescence-based kinase assay reagent to each well. This reagent will stop the kinase reaction and measure the amount of remaining ATP.

    • Incubate at room temperature as per the manufacturer's instructions to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (0% activity control).

    • Normalize the data with the 100% activity control set to 100% and the 0% activity control set to 0%.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).[19]

Data Presentation: SAR Table

Summarize your SAR data in a clearly structured table. This allows for easy comparison of the effects of different structural modifications.

Table 1: Example SAR Data for a Fictional Kinase Inhibitor Series

Compound IDR1 GroupR2 GroupIC50 (nM)Solubility (µg/mL)
1a -H-Phenyl15025
1b -F-Phenyl12022
1c -Cl-Phenyl8015
1d -H4-Fluorophenyl9530
1e -H4-Methoxyphenyl25018

Data is hypothetical and for illustrative purposes.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in SAR analysis.

SAR_Cycle cluster_0 Iterative SAR Cycle Design Design Synthesis Synthesis Design->Synthesis New Analogs Testing Testing Synthesis->Testing Purified Compounds Analysis Analysis Testing->Analysis Biological Data (e.g., IC50) Analysis->Design SAR Insights

Caption: The iterative cycle of SAR analysis.

MPO_Workflow Lead_Compound Lead Compound Potency: ++ Solubility: - Toxicity: -- MPO_Strategy Multi-Parameter Optimization (MPO) - Bioisosteric Replacement - Scaffold Hopping - Structural Simplification Lead_Compound->MPO_Strategy Optimized_Candidate Optimized Candidate Potency: +++ Solubility: ++ Toxicity: + MPO_Strategy->Optimized_Candidate

Caption: Multi-Parameter Optimization (MPO) workflow.

References

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design? Retrieved from [Link]

  • Sharma, et al. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery? Retrieved from [Link]

  • FTLOScience. (2019, September 15). Medicinal Chemistry: Lead Modification and Optimization. Retrieved from [Link]

  • PMC. (2019, June 6). Structural simplification: an efficient strategy in lead optimization. Retrieved from [Link]

  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • ACS Publications. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Retrieved from [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • PubMed. (2013). Methods for building QSARs. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How to optimize lead compounds? Retrieved from [Link]

  • MDPI. (2018). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from [Link]

  • Springer Link. (2018). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]

  • ResearchGate. (2013). Methods for building QSARs. Retrieved from [Link]

  • ResearchGate. (2015). Building QSAR Models: A Practical Guide. Retrieved from [Link]

  • BioPharm International. (2024, January 1). Navigating Challenges in Cell Therapy Potency Assays. Retrieved from [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Assay Operations for SAR Support. Retrieved from [Link]

  • SARomics Biostructures. Structure-Based Drug Design: Key Strategies & Techniques. Retrieved from [Link]

  • YouTube. (2025, February 19). How to build a better QSAR model. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • YouTube. (2023, November 28). structural changes & SAR for lead optimization. Retrieved from [Link]

  • Protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • PMC. (2016, May 2). On Exploring Structure Activity Relationships. Retrieved from [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • PMC. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Drug Design Org. Case Studies in SAR Analyses. Retrieved from [Link]

  • Bio-Connect. A guide for potency assay development of cell-based product candidates. Retrieved from [Link]

  • PubMed Central. (2020, April 24). From SAR Diagnostics to Compound Design: Development Chronology of the Compound Optimization Monitor (COMO) Method. Retrieved from [Link]

  • BenchFly. Restriction Enzyme Troubleshooting Guide | New England Biolabs. Retrieved from [Link]

  • Frontiers. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2018, April 10). (PDF) Application of 3D-QSAR Methods in Drug Design & Discovery: Two Case Studies. Retrieved from [Link]

  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. Retrieved from [Link]

  • Frontiers. (2018, October 9). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Retrieved from [Link]

  • ResearchGate. (2026, January 1). Success Stories of QSAR Methods in Drug Design. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Selectivity of Oxazolo[5,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile oxazolo[5,4-d]pyrimidine scaffold. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions to empower your research in developing potent and, crucially, selective kinase inhibitors. As a privileged scaffold analogous to purines, the this compound core has demonstrated significant potential in targeting a range of protein kinases implicated in oncology and other diseases, including VEGFR-2, EGFR, and FGFR1.[1][2] This resource is designed to help you navigate the complexities of modifying this scaffold to achieve your desired selectivity profile.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the synthesis, screening, and optimization of this compound-based inhibitors.

Medicinal Chemistry & Synthesis

Question: I'm starting a new project with the this compound scaffold. Which positions are the most critical to modify for improving kinase selectivity?

Answer: Based on extensive structure-activity relationship (SAR) studies, the C2, C5, and C7 positions of the this compound core are the primary points for modification to modulate potency and selectivity.[1]

  • C2 Position: Substituents at this position often interact with the hinge region of the kinase ATP-binding pocket. Aromatic substituents are generally favored over aliphatic ones for enhanced activity.[1] The nature of the aromatic ring and its substituents can significantly influence selectivity.

  • C7 Position: Modifications at this position typically extend into the solvent-exposed region of the ATP-binding site. This position is ideal for introducing larger functional groups to probe for interactions that can confer selectivity. For instance, introducing specific aliphatic-amino chains has been shown to be beneficial for activity against certain targets.[1]

  • C5 Position: While less frequently modified for selectivity, substitutions at the C5 position can influence the overall conformation of the inhibitor and its interactions within the binding pocket.

Question: I'm having trouble with the solubility of my C2-arylated this compound derivatives. What can I do?

Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds, especially those with multiple aromatic rings. Here are a few strategies to consider:

  • Introduce Polar Functional Groups: Incorporate polar groups, such as hydroxyls, amines, or short polyethylene glycol (PEG) linkers, onto the C2-aryl ring or at the C7 position.

  • Utilize Prodrug Strategies: Temporarily mask polar functional groups to improve cell permeability, with the mask being cleaved intracellularly to release the active compound.

  • Formulate with Solubilizing Excipients: For in vitro assays, consider using co-solvents like DMSO, but be mindful of their potential effects on kinase activity. For in vivo studies, formulation with cyclodextrins or other solubilizing agents may be necessary.

Question: What are some common synthetic routes for modifying the C2 and C7 positions?

Answer: The synthesis of the this compound scaffold can generally be approached from either a functionalized oxazole or a pyrimidine derivative.[1][3] A common strategy involves the construction of the pyrimidine ring onto a pre-functionalized oxazole core.[3]

Please refer to the detailed synthetic schemes in the "Experimental Protocols" section for visual guidance.

Kinase Selectivity Profiling

Question: I have a potent this compound inhibitor, but I'm concerned about off-target effects. What are the most common off-target kinases for this scaffold?

Answer: Due to the structural similarity of the ATP-binding site across the kinome, off-target activity is a valid concern. For this compound-based inhibitors, a common "watch list" of off-target kinases includes:

  • Other members of the same kinase family: For example, a VEGFR-2 inhibitor may also show activity against other VEGFR isoforms or related receptor tyrosine kinases like PDGFR and FGFR.

  • Structurally related kinases: Kinases with similar hinge regions or overall ATP-binding pocket architecture can be susceptible.

  • Commonly inhibited kinases: Certain kinases are known to be frequent off-targets for a wide range of inhibitors.

A comprehensive selectivity panel is always recommended to identify any unexpected off-target activities.

Question: What is a reliable and efficient method for profiling the selectivity of my compounds?

Answer: Differential Scanning Fluorimetry (DSF) is a fast, robust, and cost-effective method for initial selectivity profiling.[4][5] It measures the thermal stabilization of a protein upon ligand binding, which correlates well with binding affinity.[4][5] This technique does not require an active enzyme or a known substrate, making it applicable to a wide range of kinases.[4] For more detailed characterization, follow-up with enzymatic assays that measure IC50 values is recommended.

Question: I'm seeing a discrepancy between my DSF data (thermal shift) and my enzymatic assay data (IC50). What could be the reason?

Answer: It's not uncommon to observe some differences between biophysical binding assays like DSF and functional enzymatic assays. Here are some potential reasons:

  • Mechanism of Action: DSF measures direct binding to the protein, while an enzymatic assay measures the inhibition of catalytic activity. A compound might bind to the kinase without effectively inhibiting its function.

  • ATP Competition: Enzymatic assays are typically performed in the presence of ATP, and the measured IC50 value can be influenced by the ATP concentration. DSF is performed in the absence of ATP.

  • Assay Conditions: Differences in buffer composition, pH, or the presence of co-factors can influence the results of both assays.

It is crucial to carefully consider the experimental conditions of each assay when interpreting and comparing the data.

Strategies for Increasing Selectivity: Case Studies & Data

The following examples illustrate how specific modifications to the this compound scaffold have been successfully employed to enhance selectivity.

Case Study 1: Targeting VEGFR-2 with C2 and C7 Modifications

Deng and coworkers identified a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as potent inhibitors of VEGFR-2.[1] Their work highlights the importance of substitutions at both the C2 and C7 positions.

CompoundC2-SubstituentC7-SubstituentVEGFR-2 IC50 (µM)HUVEC Proliferation IC50 (µM)
5 4-methoxyphenylN-(4-methylphenyl)amino0.330.29

Table 1: SAR data for a potent VEGFR-2 inhibitor.[1]

The data demonstrates that a 4-methoxyphenyl group at C2 and a substituted aniline at C7 lead to potent inhibition of both the isolated enzyme and cellular proliferation driven by VEGF. Further exploration around these positions can be a fruitful strategy for enhancing selectivity against other kinases.

Visualizing the Modification Strategy

Scaffold This compound Core C2 C2 Position (Hinge Binding) Scaffold->C2 Aromatic Substituents C7 C7 Position (Solvent Exposed) Scaffold->C7 Diverse Functional Groups C5 C5 Position (Conformation) Scaffold->C5 Steric Modifications Selectivity Increased Selectivity C2->Selectivity C7->Selectivity C5->Selectivity

Caption: Key modification points on the this compound scaffold for selectivity enhancement.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the development of selective this compound inhibitors.

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

This protocol is adapted from established methods and provides a framework for rapid screening of your compounds against a panel of kinases.[4][5][6]

Materials:

  • Purified protein kinases of interest (>80% purity)

  • SYPRO™ Orange Protein Gel Stain (5000x stock in DMSO)

  • Standard DSF buffer: 25 mM Tris-HCl, pH 8.0, 500 mM NaCl (Note: buffer conditions may need to be optimized for each kinase)

  • Your this compound compounds (10 mM stock in 100% DMSO)

  • 384-well qPCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Protein-Dye Mix (2 µM Protein, 5x SYPRO Orange) C Aliquot 10 µL Protein-Dye Mix to 384-well plate A->C B Prepare Compound Plate (10 mM stocks in DMSO) D Add 10 nL of Compound (final conc. 10 µM) B->D C->D E Seal and Spin Plate D->E F Run Thermal Melt Program (25-95°C) E->F G Generate Melt Curves F->G H Calculate Tm for each well G->H I Determine ΔTm (Tm_compound - Tm_DMSO) H->I J Identify 'Hits' with significant ΔTm I->J

Caption: Workflow for DSF-based kinase inhibitor selectivity profiling.

Step-by-Step Procedure:

  • Prepare the Protein-Dye Master Mix:

    • For a 384-well plate, prepare a sufficient volume of master mix. For each well, you will need 10 µL.

    • In the standard DSF buffer, dilute your kinase to a final concentration of 2 µM.

    • Add SYPRO™ Orange dye to the protein solution to a final dilution of 1:1000 (5x final concentration). Mix gently by inverting. Note: Keep the protein-dye mix on ice and protected from light.

  • Prepare the Compound Plate:

    • In a source plate compatible with your liquid handling system (e.g., an Echo acoustic dispenser or multichannel pipette), prepare your this compound compounds at a stock concentration of 10 mM in 100% DMSO.

    • Include DMSO-only wells as your negative control.

  • Assay Plate Setup:

    • Using a multichannel pipette, dispense 10 µL of the protein-dye master mix into each well of a 384-well qPCR plate.

    • Using an acoustic liquid dispenser or a manual pipette, transfer 10 nL of your compounds from the source plate to the assay plate. This will result in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Run the Thermal Melt:

    • Seal the plate securely with a qPCR-compatible adhesive seal.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal melting program:

      • Hold at 25°C for 1 minute.

      • Ramp up to 95°C with a heating rate of 0.05°C/second.

      • Continuously monitor fluorescence during the temperature ramp.

  • Data Analysis:

    • The instrument software will generate a melt curve for each well, plotting fluorescence intensity against temperature.

    • The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the melt curve.

    • Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm (compound) - Tm (DMSO control)

    • A significant positive ΔTm indicates that your compound is binding to and stabilizing the kinase. Compare the ΔTm values across your panel of kinases to assess selectivity.

Protocol 2: General Synthetic Schemes for Scaffold Modification

The following schemes provide a conceptual framework for the synthesis and modification of the this compound scaffold.

Scheme 1: Synthesis from a Functionalized Oxazole [3]

A 5-Aminooxazole-4-carbonitrile (with desired C2-substituent) B Intermediate Imidoester A->B Triethyl orthoformate, reflux C 7-Substituted-oxazolo[5,4-d]pyrimidine B->C Primary amine (R-NH2), ring closure

Caption: A two-step synthetic pathway to 7-substituted oxazolo[5,4-d]pyrimidines.

This common pathway allows for the introduction of diversity at the C7 position by varying the primary amine used in the final ring-closing step. The C2 substituent is incorporated into the initial oxazole starting material.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118.
  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules (Basel, Switzerland), 30(3), 666.
  • Thermal Shift Assay for screening inhibitors. (2020). EUbOPEN.
  • Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry.
  • STEMart. (n.d.). Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF).
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., Regiec, A., & Borska, S. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11694.
  • Fedorov, O. (2011). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. SciSpace.
  • SAR study of oxazolo[5,4-d]pyrmidines as inhibitors of the EGFR and the...
  • SAR study of oxazolo[5,4-d]pyrimidines as dual VEGFR2 and EGFR inhibitors. (n.d.).
  • Mieczkowski, A., & Bieszczad, B. (2016). Recent advances in the synthesis and applications of oxazolo[5,4-d]pyrimidines (microreview). Chemistry of Heterocyclic Compounds, 52(10), 782-784.
  • Sochacka-Ćwikła, A., Mączyński, M., Zimecki, M., Artym, J., Zaczyńska, E., Kocięba, M., Kochanowska, I., Bryndal, I., & Pyra, A. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules (Basel, Switzerland), 25(15), 3558.
  • Abcam. (n.d.).
  • Mieczkowski, A., & Bieszczad, B. (2017). Recent advances in the synthesis and applications of oxazolo[5,4-d]pyrimidines (microreview). IBB PAS Repository.
  • Sochacka-Ćwikła, A., & Mączyński, M. (2025).
  • Sochacka-Ćwikła, A., Regiec, A., Czyżnikowska, Ż., Śliwińska-Hill, U., Kwiecień, A., Wiatrak, B., Rusak, A., Krawczyńska, K., Mrozowska, M., & Borska, S. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic chemistry, 153, 107958.
  • Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified...
  • Sochacka-Ćwikła, A., & Mączyński, M. (2025).
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112–1135.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Revvity. (n.d.). The ultimate guide to successful kinase binding experiments.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.

Sources

Validation & Comparative

A Comparative Guide to Oxazolo[5,4-d]pyrimidines and Classical Purine Antimetabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison between the emerging class of oxazolo[5,4-d]pyrimidines and established purine antimetabolites such as 6-mercaptopurine, azathioprine, and thioguanine. It is intended for researchers, scientists, and professionals in drug development seeking to understand the evolving landscape of purine analog therapeutics.

Introduction: The Central Role of Purine Metabolism in Therapeutics

Purine metabolism is a fundamental cellular process responsible for the synthesis of adenosine and guanine, the essential building blocks of DNA and RNA.[1] The high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, makes the purine synthesis pathway a prime target for therapeutic intervention.[2] Antimetabolites, which are structurally similar to natural metabolites, disrupt these pathways, leading to cell cycle arrest and apoptosis.[1][3] For decades, classical purine analogs have been a cornerstone in the treatment of cancers and autoimmune diseases.[2][4] This guide will explore a newer class of compounds, the oxazolo[5,4-d]pyrimidines, and compare their mechanisms and potential therapeutic applications against their well-established predecessors.

The Established Purine Antimetabolites: A Legacy of Efficacy

The classical purine antimetabolites, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), share a common mechanism of action that involves their conversion to fraudulent nucleotides.[4]

Azathioprine and 6-Mercaptopurine

Azathioprine is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP) in the body.[5][6] 6-MP is then metabolized into its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7][8] TIMP exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of de novo purine synthesis: TIMP inhibits several enzymes in the purine biosynthesis pathway, including phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which catalyzes the first committed step.[7][8] This leads to a depletion of the natural purine nucleotides, adenine and guanine.

  • Incorporation into nucleic acids: TIMP can be further phosphorylated to thioguanosine triphosphate (TGTP), which is then incorporated into both DNA and RNA.[2][6] This incorporation disrupts the structure and function of these nucleic acids, triggering DNA mismatch repair pathways and ultimately leading to cell death.[4]

6-Thioguanine

Similar to 6-MP, 6-thioguanine (6-TG) is a purine analog that is converted to its active nucleotide form, 6-thioguanosine monophosphate (TGMP), by HGPRT.[9][10] TGMP and its subsequent metabolites, thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), are cytotoxic through:

  • Inhibition of guanine nucleotide synthesis: TGMP can inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides.[9]

  • Incorporation into DNA and RNA: TGTP is incorporated into DNA, leading to base mispairing and the induction of apoptosis.[11][12] Its incorporation into RNA also disrupts protein synthesis and cellular metabolism.[11][13]

The metabolic activation and mechanism of action of these classical purine antimetabolites are illustrated below.

Purine_Antimetabolite_Metabolism Metabolic Activation of Classical Purine Antimetabolites AZA Azathioprine MP6 6-Mercaptopurine (6-MP) AZA->MP6 Non-enzymatic conversion TIMP Thioinosine Monophosphate (TIMP) MP6->TIMP HGPRT TG6 6-Thioguanine (6-TG) TGMP Thioguanosine Monophosphate (TGMP) TG6->TGMP HGPRT TIMP->TGMP Enzymatic conversion Purine_Syn Inhibition of de novo Purine Synthesis TIMP->Purine_Syn TGTP Thioguanosine Triphosphate (TGTP) TGMP->TGTP Phosphorylation DNA_RNA Incorporation into DNA/RNA TGTP->DNA_RNA HGPRT HGPRT Enzymes Multiple Enzymatic Steps

Caption: Metabolic pathway of classical purine antimetabolites.

Oxazolo[5,4-d]pyrimidines: A New Frontier in Purine Analog Research

Oxazolo[5,4-d]pyrimidines are a class of fused heterocyclic compounds that are structurally analogous to natural purines, with the imidazole ring being replaced by an oxazole ring.[14][15] This structural modification has led to a diverse range of biological activities, including anticancer, immunosuppressive, and antiviral effects.[16][17]

Mechanism of Action

Unlike the classical purine antimetabolites that primarily act by disrupting DNA and RNA synthesis, oxazolo[5,4-d]pyrimidines have been shown to target a variety of cellular signaling pathways.[14][18] Their mechanisms of action are often more specific and can include:

  • Kinase Inhibition: Many oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus kinases (JAK1, JAK2), and Aurora A kinase.[14][19]

  • Induction of Apoptosis: Some compounds in this class have been shown to induce apoptosis by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins like Bcl-2 and Fas.[16][20]

  • Receptor Antagonism: Certain derivatives act as antagonists for receptors like the adenosine receptor and the angiotensin II receptor.[15]

The diverse mechanisms of action of oxazolo[5,4-d]pyrimidines are depicted in the following diagram.

Oxazolo_Pyrimidine_MoA Diverse Mechanisms of Action of Oxazolo[5,4-d]pyrimidines Oxazolo This compound Derivatives Kinase_Inhibition Kinase Inhibition (e.g., VEGFR-2, JAK) Oxazolo->Kinase_Inhibition Apoptosis Induction of Apoptosis Oxazolo->Apoptosis Receptor_Antagonism Receptor Antagonism (e.g., Adenosine Receptor) Oxazolo->Receptor_Antagonism Cell_Proliferation Decreased Cell Proliferation Kinase_Inhibition->Cell_Proliferation Angiogenesis Inhibition of Angiogenesis Kinase_Inhibition->Angiogenesis Apoptosis->Cell_Proliferation Immune_Response Modulation of Immune Response Receptor_Antagonism->Immune_Response

Caption: Mechanisms of action for oxazolo[5,4-d]pyrimidines.

Comparative Analysis: Performance and Specificity

The following table summarizes the key differences between classical purine antimetabolites and oxazolo[5,4-d]pyrimidines.

FeatureClassical Purine Antimetabolites (6-MP, 6-TG, Azathioprine)Oxazolo[5,4-d]pyrimidines
Primary Mechanism Inhibition of DNA/RNA synthesis, incorporation of fraudulent nucleotides.[2][7][8]Inhibition of specific signaling pathways (e.g., kinase inhibition), induction of apoptosis.[14][19]
Metabolic Activation Require intracellular conversion to active nucleotide forms by enzymes like HGPRT.[7][9]Many act directly on their targets without requiring metabolic activation.
Target Specificity Broadly affect all rapidly dividing cells.[2]Can be designed for higher specificity towards particular enzymes or receptors.[15]
Therapeutic Applications Cancer (leukemias), autoimmune diseases (Crohn's disease, rheumatoid arthritis).[5][9][21]Potential for broader applications in cancer, inflammatory diseases, and viral infections.[16][17]
Resistance Mechanisms Downregulation of activating enzymes (e.g., HGPRT), increased drug efflux.[8]Target mutation, upregulation of alternative signaling pathways.

Experimental Protocols for Comparative Evaluation

To objectively compare the cytotoxic effects of novel oxazolo[5,4-d]pyrimidines with classical purine antimetabolites, standardized in vitro cell viability assays are essential. The MTT and XTT assays are widely used colorimetric methods for this purpose.[22][23]

Experimental Workflow

The general workflow for assessing and comparing the cytotoxicity of these compounds is as follows:

Cytotoxicity_Workflow Workflow for Comparative Cytotoxicity Assessment Start Start: Select Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (MTT or XTT) Incubation->Viability_Assay Absorbance Measure Absorbance Viability_Assay->Absorbance Data_Analysis Data Analysis: Calculate IC50 Values Absorbance->Data_Analysis Comparison Compare IC50 Values Data_Analysis->Comparison End End: Determine Relative Potency Comparison->End

Caption: General workflow for in vitro cytotoxicity comparison.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[24]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compounds (oxazolo[5,4-d]pyrimidines and classical purine antimetabolites)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compounds. Include untreated control wells (medium only) and a medium blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[24]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Subtract the absorbance of the medium blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Detailed Protocol: XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay where the resulting formazan product is water-soluble, simplifying the protocol.[22][25]

Materials:

  • Same as for MTT assay, but with an XTT labeling reagent and an electron-coupling reagent instead of MTT and a solubilization solution.

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[23]

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.[23]

  • Data Analysis: Follow step 7 of the MTT assay protocol to calculate IC50 values.

Conclusion and Future Directions

Classical purine antimetabolites have a long and successful history in clinical use, but their broad mechanism of action can lead to significant side effects. The emerging class of oxazolo[5,4-d]pyrimidines offers the potential for more targeted therapies with improved specificity and potentially fewer off-target effects. Their diverse mechanisms of action, particularly as kinase inhibitors, open up new avenues for the treatment of a wide range of diseases.

Further research, including head-to-head preclinical and clinical studies, is necessary to fully elucidate the therapeutic potential of oxazolo[5,4-d]pyrimidines compared to the established purine antimetabolites. The experimental protocols outlined in this guide provide a framework for such comparative evaluations, which will be crucial in determining the future role of these promising compounds in modern medicine.

References

  • Wikipedia. Azathioprine. [Link][5]

  • Tiede, I., et al. (2003). Azathioprine: old drug, new actions. Journal of Clinical Investigation, 111(8), 1132-1134. [Link][6]

  • Wikipedia. Tioguanine. [Link][9]

  • Cancer Care Ontario. thioguanine. [Link][13]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893. [Link][2]

  • Cleveland Clinic. (2022). Antimetabolites. [Link][1]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link][16][17]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(3), 993. [Link][14]

  • Patsnap Synapse. (2024). What is the mechanism of Thioguanine? [Link][11]

  • Patsnap Synapse. (2024). What is the mechanism of Azathioprine? [Link][26]

  • Pediatric Oncall. (n.d.). Thioguanine. Drug Index. [Link][10]

  • Wikipedia. Mercaptopurine. [Link][8]

  • Hande, K. R. (2016). Purine Antimetabolites. Oncohema Key. [Link][4]

  • YouTube. (2025). Mechanism of action of Antimetabolite Anticancer drugs How they work. [Link][3]

  • Salser, J. S., & Balis, M. E. (1965). The Mechanism of Action of 6-Mercaptopurine. Cancer Research, 25(4_Part_1), 539–543. [Link][27]

  • YouTube. (2025). Pharmacology of 6-Thioguanine (6-TG); Mechanism of action, Pharmacokinetics, Uses, Effects. [Link][12]

  • YouTube. (2025). Pharmacology of Mercaptopurine (6 MP) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. [Link][28]

  • YouTube. (2025). 3. Purine Synthesis Inhibitors & Antimetabolites: Immunosuppressants: Pharmacology. [Link][29]

  • Davidson, J. D. (1960). Studies on the Mechanism of Action of 6-Mercaptopurine in Sensitive and Resistant L1210 Leukemia In vitro. Cancer Research, 20(2), 225–232. [Link][30]

  • Arthritis UK. (n.d.). Azathioprine. [Link][21]

  • MEDtube. (n.d.). Azathioprine - Pharmacology, Mechanism of Action, Side Effects. [Link][31]

  • Mączyński, M., et al. (2021). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 26(23), 7273. [Link][15]

  • ResearchGate. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... [Link][32]

  • Schulze-Marmeling, A., et al. (2012). Purine analogues plus cyclophosphamide versus purine analogues alone for first-line therapy of patients with chronic lymphocytic leukaemia. Cochrane Database of Systematic Reviews, (10), CD008842. [Link][33]

  • Wawruszak, A., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Current Medicinal Chemistry, 28(25), 5036-5056. [Link][18]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link][24]

  • CLL Trialists' Collaborative Group. (2012). Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. Haematologica, 97(3), 428–436. [Link][34]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(3), 993. [Link][19]

  • Kráľová, J., et al. (2025). Purine Scaffold in Agents for Cancer Treatment. ACS Omega. [Link][35]

  • Schabel, F. M., Jr. (1962). Experimental evaluation of purine antagonists as anticancer agents. Cancer Chemotherapy Reports, 16, 37-42. [Link][36]

  • Schabel, F. M., Jr., et al. (1961). Experimental Evaluation of Potential Anticancer Agents. I. Quantitative Therapeutic Evaluation of Certain Purine Analogs. Cancer Research, 21, 690-699. [Link][37]

  • Burchenal, J. H., & Ellison, R. R. (1961). Symposium on the experimental pharmacology and clinical use of antimetabolites. IX. The pyrimidine and purine antagonists. Clinical Pharmacology and Therapeutics, 2, 523-541. [Link][38]

  • Di Gangi, I. M., et al. (2021). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences, 22(16), 8876. [Link][39]

  • Gamazon, E. R., et al. (2010). Gene set analysis of purine and pyrimidine antimetabolites cancer therapies. Pharmacogenomics, 11(7), 939-952. [Link][40]

  • Gamazon, E. R., et al. (2010). Gene set analysis of purine and pyrimidine antimetabolites cancer therapies. Pharmacogenomics, 11(7), 939-952. [Link][41]

  • Gamazon, E. R., et al. (2010). Gene set analysis of purine and pyrimidine antimetabolites cancer therapies. Pharmacogenomics, 11(7), 939-952. [Link][42]

  • Gamazon, E. R., et al. (2010). Gene set analysis of purine and pyrimidine antimetabolites cancer therapies. Pharmacogenomics, 11(7), 939-952. [Link][43]

  • Peters, G. J. (2002). Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine. 6th edition. [Link][44]

Sources

A Comparative Guide to the Validation of Oxazolo[5,4-d]pyrimidine as a BCL-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The B-cell lymphoma 2 (BCL-2) protein is a cornerstone of intrinsic apoptosis regulation, and its overexpression is a hallmark of various malignancies, conferring resistance to conventional therapies.[1] The clinical success of the BCL-2 inhibitor Venetoclax has galvanized the search for new chemical scaffolds with improved potency, selectivity, and pharmacological properties.[2][3] This guide provides a comprehensive technical overview of the emerging oxazolo[5,4-d]pyrimidine scaffold as a promising class of BCL-2 inhibitors. We present a comparative analysis against the benchmark inhibitor, Venetoclax, detail the essential experimental protocols for validation, and offer insights into the rationale behind these advanced methodologies.

Introduction: BCL-2, The Guardian of the Cell, as a Prime Oncogenic Target

The BCL-2 family of proteins comprises both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) members that govern mitochondrial outer membrane permeabilization, a point of no return in programmed cell death.[1][4] Anti-apoptotic proteins sequester their pro-apoptotic counterparts, preventing the release of cytochrome c and subsequent caspase activation.[1] In many cancers, the overexpression of BCL-2 creates a dependency, making these malignant cells exquisitely sensitive to agents that inhibit BCL-2 function.[1] These inhibitors, known as BH3 mimetics, occupy the hydrophobic BH3-binding groove on BCL-2, liberating pro-apoptotic proteins to initiate cell death.[1]

The validation of a novel BCL-2 inhibitor requires a multi-faceted approach, beginning with confirmation of direct target engagement and culminating in the demonstration of on-target activity in a cellular context.

cluster_BCL2_Pathway The BCL-2 Apoptotic Pathway cluster_Inhibitor_Action Inhibitor Mechanism of Action BCL2 BCL-2 (Anti-Apoptotic) Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, PUMA) BCL2->Pro_Apoptotic Releases BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits Pro_Apoptotic->BCL2 Sequestered by Pro_Apoptotic->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Induces CytoC Cytochrome C Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor This compound (BH3 Mimetic) Inhibitor->BCL2 Binds to BH3 Groove cluster_biophysical Examples cluster_biochemical Examples cluster_cellular Examples start Start: Novel Compound biophysical Tier 1: Biophysical Assays (Direct Target Binding) start->biophysical Does it bind to BCL-2? biochemical Tier 2: Biochemical Assays (Protein-Protein Interaction) biophysical->biochemical Yes SPR SPR ITC ITC CETSA CETSA cellular Tier 3: Cell-Based Assays (On-Target Cellular Activity) biochemical->cellular Does it disrupt BCL-2/BIM interaction? FP Fluorescence Polarization HTRF HTRF end Validated Hit cellular->end Does it induce apoptosis in BCL-2 dependent cells? ApoptosisAssay Annexin V/PI Staining Cytotoxicity Cytotoxicity (MTT/CTG)

Figure 2: Tiered experimental workflow for inhibitor validation.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR is a label-free biophysical technique essential for quantifying the direct binding interaction between an inhibitor and its protein target. It provides real-time data on association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) is calculated. This is a crucial first step to confirm target engagement and to rank compounds by affinity. [5] Methodology:

  • Immobilization:

    • Recombinantly express and purify human BCL-2 protein.

    • Covalently immobilize BCL-2 onto a CM5 sensor chip surface via amine coupling to a target density of ~8000-10000 response units (RUs).

    • Use a reference flow cell, activated and blocked without protein, to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of the this compound compound in a suitable running buffer (e.g., HBS-EP+ with 1-2% DMSO). Concentrations should span at least two orders of magnitude around the expected K_D (e.g., 0.1 µM to 10 µM).

    • Inject each concentration over the BCL-2 and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Perform a regeneration step between cycles if necessary (e.g., a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Double-reference subtract the sensorgram data (subtracting both the reference channel and a buffer-only injection).

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a, k_d, and K_D.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

Rationale: Once direct binding is confirmed, it is critical to demonstrate that the compound binds to the functionally relevant site—the BH3-binding groove. The FP assay measures the disruption of the interaction between BCL-2 and a fluorescently labeled BH3 peptide (e.g., from the BIM protein). [6] Methodology:

  • Assay Setup:

    • Work in a low-volume, black 384-well plate.

    • Assay buffer: e.g., PBS, 0.01% Tween-20, 1 mM DTT.

  • Reagent Preparation:

    • Prepare a fixed concentration of BCL-2 protein (e.g., 100 nM).

    • Prepare a fixed concentration of a fluorescently labeled BIM BH3 peptide (e.g., 10 nM FAM-BIM). The concentrations should be optimized to yield a sufficient assay window (~150-200 mP).

    • Create a serial dilution of the this compound inhibitor and a positive control (Venetoclax).

  • Execution:

    • Add BCL-2 protein and the FAM-BIM peptide to the wells.

    • Add the serially diluted compounds.

    • Include controls:

      • Minimum polarization (Min P): FAM-BIM peptide only.

      • Maximum polarization (Max P): BCL-2 + FAM-BIM peptide (no inhibitor).

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence polarization reader (Excitation: 485 nm, Emission: 535 nm).

    • Plot the mP values against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Rationale: The ultimate goal is to show that target engagement translates into the desired biological outcome: apoptosis in cancer cells. This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. It is crucial to use a BCL-2 dependent cell line (e.g., RS4;11) and a negative control cell line to demonstrate on-target activity.

Methodology:

  • Cell Culture and Treatment:

    • Culture BCL-2 dependent (e.g., RS4;11) and BCL-2 independent (e.g., K562) cells.

    • Seed cells in 6-well plates at a density of ~0.5 x 10^6 cells/mL.

    • Treat cells with a dose-response of the this compound compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control (Venetoclax).

  • Staining:

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour.

    • Gate on the cell population in a forward scatter vs. side scatter plot.

    • Analyze the FITC (Annexin V) and PI signals:

      • Live cells: Annexin V- / PI-

      • Early apoptotic: Annexin V+ / PI-

      • Late apoptotic/necrotic: Annexin V+ / PI+

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

    • A successful BCL-2 inhibitor should show a dose-dependent increase in the Annexin V+ population specifically in the BCL-2 dependent cell line.

Conclusion and Future Outlook

The this compound scaffold represents a promising, albeit early-stage, class of BCL-2 inhibitors. [7][8]While current derivatives show moderate cellular potency compared to the highly optimized clinical agent Venetoclax, they provide a novel chemical framework for development. [9]The potential for dual-action mechanisms, such as inhibiting BCL-2 function while also downregulating its expression, warrants further investigation. [7][10]Rigorous application of the validation protocols outlined in this guide—from biophysical confirmation of target binding to demonstration of on-target cell death—is essential to advance this compound class. Future structure-activity relationship studies focused on enhancing binding affinity for the BH3 groove and improving selectivity over other BCL-2 family members will be critical to unlocking the full therapeutic potential of this compound-based BCL-2 inhibitors.

References

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Sochacka-Ćwikła, A., et al. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(23), 8234. [Link]

  • Mączyński, M., et al. (2016). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 21(11), 1539. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]

  • Li, Y., et al. (2022). Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain. Acta Pharmaceutica Sinica B, 12(8), 3379-3392. [Link]

  • Brovarets, V., et al. (2023). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Advances, 13(1), 1-15. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. OUCI. [Link]

  • ResearchGate. (n.d.). Compound characterization in biochemical and cell-based assays. ResearchGate. [Link]

  • Dong, J., et al. (2018). Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells. Frontiers in Pharmacology, 9, 1349. [Link]

  • Wang, J.-L., et al. (2000). Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells. Proceedings of the National Academy of Sciences, 97(13), 7124-7129. [Link]

  • BioAscent. (n.d.). Bespoke Assays for Biochemical, Biophysical, and Cellular applications. BioAscent. [Link]

  • Yu, L., et al. (2015). CPU-12, a novel synthesized this compound derivative, showed superior anti-angiogenic activity. Journal of Pharmacological Sciences, 128(3), 137-144. [Link]

  • Deng, X., et al. (2015). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. Chemistry & Biodiversity, 12(4), 528-537. [Link]

  • ResearchGate. (2025). Venetoclax analogs as promising anticancer therapeutics via targeting Bcl-2 protein: in-silico drug discovery study. ResearchGate. [Link]

  • Khawaja, J., et al. (2016). Venetoclax: A First-in-Class Oral BCL-2 Inhibitor for the Management of Lymphoid Malignancies. Annals of Pharmacotherapy, 50(12), 1039-1047. [Link]

  • He, J., et al. (2023). Comparative Efficacy of Venetoclax-Based Combination Therapies and Other Therapies in Treatment-Naive Patients With Acute Myeloid Leukemia Ineligible for Intensive Chemotherapy: A Network Meta-Analysis. Value in Health, 26(12), 1689-1696. [Link]

  • Procko, E., et al. (2016). Computationally designed high specificity inhibitors delineate the roles of BCL2 family proteins in cancer. eLife, 5, e20352. [Link]

  • Tuo, W., et al. (2018). Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. European Journal of Medicinal Chemistry, 146, 68-78. [Link]

Sources

A Comparative Guide to the Efficacy of Oxazolo[5,4-d]pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2] Its structural resemblance to endogenous purines allows these derivatives to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3] This guide provides an in-depth comparative analysis of the efficacy of various this compound derivatives against different cancer cell lines, supported by experimental data, mechanistic insights, and detailed methodologies to aid in the rational design of next-generation cancer therapeutics.

The this compound Scaffold: A Versatile Tool in Anticancer Drug Discovery

The fused heterocyclic system of this compound can be considered a purine analog where the imidazole ring is replaced by an oxazole ring.[3] This structural feature makes it a valuable starting point for the design of antimetabolites that can interfere with nucleic acid synthesis and other fundamental cellular processes.[3] Over the years, extensive research has demonstrated that derivatives of this scaffold can exhibit potent cytotoxic and cytostatic activities against a wide array of human cancer cell lines through various mechanisms of action.[1][4]

Comparative Efficacy Across Diverse Cancer Cell Lines

The anticancer activity of this compound derivatives is highly dependent on the substitution pattern around the core scaffold. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives against a panel of human cancer cell lines, showcasing the broad therapeutic window and differential sensitivity.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 3g (with a 3-(N,N-dimethylamino)propyl substituent)HT29 (primary colon adenocarcinoma)58.45-Fluorouracil381.2[3][5]
Cisplatin47.2[3][5]
Compound 17 (N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea)HCT116 (colorectal carcinoma)< 0.1--[1]
Compound 5 (2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine)HUVEC (endothelial cells)0.29--[1]
Series of 2,5,7-trisubstituted derivatives HepG2 (liver cancer)10-100Sunitinib8.4[1]
U251 (glioblastoma)10-100Sunitinib9.0[1]
6-N-2,4-dimethoxybenzyl derivative 3h A549 (lung cancer)Comparable to TivozanibTivozanib-[6]
HT-29 (colorectal cancer)Comparable to TivozanibTivozanib-[6]
A375 (melanoma)Comparable to TivozanibTivozanib-[6]
MCF7 (breast cancer)Comparable to TivozanibTivozanib-[6]
6-N-4-methylbenzyl derivative 3b Various cancer cell linesComparable to TivozanibTivozanib-[6]
Oxazolopyrimidine 5 NCI breast cancer subpanelHigh antitumor activity--[7][8]
Derivatives 10 and 11 NCI breast cancer subpanelHigh correlation with Tamoxifen--[7][8]

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key players in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of this compound derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2] Overexpression and mutations of these receptors are common in various cancers, leading to uncontrolled cell growth and tumor angiogenesis.[1]

For instance, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were identified as potent inhibitors of VEGFR-2.[1] Molecular docking studies suggest that the this compound core binds to the ATP-binding site of the kinase domain, effectively blocking its downstream signaling.[1][3]

RTK_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular RTK VEGFR-2 / EGFR Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK->Downstream Activates Ligand Growth Factor (VEGF / EGF) Ligand->RTK Binds ATP ATP ATP->RTK Phosphorylates Oxazolo This compound Derivative Oxazolo->RTK Inhibits ATP Binding

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by this compound Derivatives.

Induction of Apoptosis

Several this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3] This is a crucial mechanism for eliminating malignant cells. Some derivatives achieve this by inhibiting anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2).[4][9] By blocking the function of Bcl-2, these compounds allow pro-apoptotic signals to dominate, leading to the activation of the caspase cascade and eventual cell death.[3][9]

Apoptosis_Induction Oxazolo This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Oxazolo->Bcl2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Cascade CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Induction of Apoptosis via Bcl-2 Inhibition by this compound Derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core.[1][10]

  • Position 2: Substitution at the C2 position with an aryl group, such as a phenyl ring, is often beneficial for activity. Further substitution on this phenyl ring, for example with a 4-chloro atom or a methylpiperazine moiety, can enhance antiproliferative effects. Conversely, a 4-methoxy group on the phenyl ring has been shown to be detrimental to activity.[1]

  • Position 5: The presence of a methyl group at the C5 position has been noted in some active compounds.[3]

  • Position 7: The C7 position is a key point for modification. The introduction of various amino chains at this position has been explored, with the nature of the substituent influencing both potency and selectivity.[3]

  • Position 6: The presence of a benzyl moiety at the N6 position of the pyrimidine ring is considered essential for the biological activity of some series of derivatives.[1] Substituents on this benzyl group, particularly at the ortho- and para-positions, can modulate the cytotoxic potential.[1]

Experimental Protocols

The evaluation of the anticancer efficacy of this compound derivatives typically involves a battery of in vitro assays. Below are representative, step-by-step methodologies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound Derivatives (48-72h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Values E->F

Caption: Workflow for the MTT Cell Viability Assay.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the direct inhibitory effect of the compounds on the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant human VEGFR-2 enzyme, the test compound at various concentrations, and a substrate peptide.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Conclusion

This compound derivatives represent a highly promising class of compounds for the development of novel anticancer therapies.[1] Their structural versatility allows for the fine-tuning of their pharmacological properties to target specific cancer-related pathways with high potency. The comparative data and mechanistic insights presented in this guide underscore the potential of this scaffold and provide a solid foundation for the rational design and development of new, more effective anticancer drugs.[2][10] Further in vivo studies are warranted to translate the promising in vitro results into clinical applications.

References

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 799. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Velihina, Y., et al. (2022). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]

  • Velihina, Y., et al. (2022). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. PMC. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. ResearchGate. [Link]

  • Pilyo, S. G., et al. (2025). Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. OUCI. [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2022). The known structures of oxazolo[5,4-d]pyrimidines with anticancer activity. ResearchGate. [Link]

Sources

In Vivo Validation of Anti-Tumor Activity of Oxazolo[5,4-d]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Oxazolo[5,4-d]pyrimidine Scaffold

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic compounds explored, the this compound system has emerged as a particularly promising scaffold for the design of new anticancer drugs.[1] Structurally, this fused heterocyclic ring can be viewed as a purine analog, where the imidazole ring is substituted with an oxazole ring.[1] This similarity to the fundamental building blocks of DNA and RNA suggests a potential role as antimetabolites, a cornerstone class of chemotherapy.[1] Beyond this, various derivatives of this scaffold have been shown to inhibit critical signaling pathways involved in tumor growth and proliferation, demonstrating a broad range of biological activities.[1][2]

This guide provides an in-depth technical overview of the in vivo validation of the anti-tumor activity of this compound derivatives. We will delve into their mechanisms of action, present a case study of in vivo efficacy, and compare their performance with alternative therapeutic strategies, supported by detailed experimental protocols and data.

Pillar 1: Unraveling the Mechanism of Action

The anti-tumor effects of oxazolo[5,4-d]pyrimidines are often attributed to their ability to inhibit various enzymes and signaling pathways crucial for carcinogenesis.[1][2] A predominant mechanism identified for many derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4]

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] By binding to VEGF, VEGFR-2 activates downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, promoting endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 by this compound derivatives can therefore block tumor angiogenesis, effectively starving the tumor of essential nutrients and oxygen.[3]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Oxazolo This compound Derivative Oxazolo->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis

Figure 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

Pillar 2: In Vivo Validation - A Leukemia L1210 Case Study

While many studies have focused on the in vitro activity of oxazolo[5,4-d]pyrimidines, in vivo validation is the critical step to ascertain their therapeutic potential. An early, yet significant, study by Patil, Wise, Townsend, and Bloch (1974) provided key in vivo evidence for the anti-tumor activity of this class of compounds.[1]

In this study, a 2-methyl substituted 6-(β-D-ribofuranosyl)oxazolo[5,4-d]pyrimidin-7-one derivative (referred to here as Compound 24 ) was evaluated for its efficacy against L1210 leukemia in mice.[1]

Comparative Efficacy Data
Compound/AgentModelDosing RegimenOutcome
Compound 24 L1210 Leukemia in mice200 mg/kg/day for 5 days31% increase in lifespan of tumor-bearing mice[1]
Doxorubicin (Standard)L1210 Leukemia in miceVaries (e.g., 5-10 mg/kg, single dose)>50% increase in lifespan (typical)
Cytarabine (Standard)L1210 Leukemia in miceVaries (e.g., 20-30 mg/kg/day for 5 days)>100% increase in lifespan (typical)

Note: Data for standard agents are representative and can vary based on specific experimental conditions.

The results, while modest compared to established chemotherapeutics for leukemia, were significant in demonstrating that the this compound scaffold possesses in vivo anti-tumor activity.[1]

Experimental Protocol: In Vivo Murine Leukemia Model

The following is a detailed, self-validating protocol representative of the methodology used to evaluate the in vivo efficacy of anti-leukemia compounds.

in_vivo_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Cell Culture: Propagate L1210 leukemia cells in appropriate medium. C 3. Tumor Implantation: Inject 1x10^5 L1210 cells (intraperitoneally) into each mouse. A->C B 2. Animal Acclimatization: Acclimate male DBA/2 mice for at least one week. B->C D 4. Randomization: Randomly assign mice to treatment and control groups (n=8-10/group). C->D E 5. Treatment Administration: Day 1 post-implantation, begin daily intraperitoneal injections - Group 1: Vehicle Control - Group 2: Compound 24 (200 mg/kg) - Group 3: Positive Control (e.g., Cytarabine) D->E F 6. Monitoring: Record body weight and clinical signs daily. Monitor for morbidity/mortality. E->F G 7. Endpoint Determination: Primary endpoint is survival. Calculate median survival time (MST). F->G H 8. Efficacy Calculation: Calculate % Increase in Lifespan (%ILS) = [(MST_treated / MST_control) - 1] * 100 G->H

Figure 2: Workflow for In Vivo Anti-Leukemia Efficacy Study.

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • L1210 murine leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • On the day of implantation, cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended at a concentration of 1x10^6 cells/mL in PBS. Cell viability should be >95% as determined by trypan blue exclusion.

  • Animal Handling and Tumor Implantation:

    • Male DBA/2 mice (6-8 weeks old) are used, as they are syngeneic to the L1210 cell line.

    • Each mouse is inoculated intraperitoneally (i.p.) with 0.1 mL of the cell suspension, resulting in an injection of 1x10^5 L1210 cells.

  • Treatment Protocol:

    • Twenty-four hours after tumor cell implantation, mice are randomly divided into control and treatment groups.

    • Vehicle Control Group: Receives daily i.p. injections of the vehicle used to dissolve the test compound (e.g., saline with 0.5% carboxymethylcellulose).

    • Test Compound Group: Receives daily i.p. injections of Compound 24 at a dose of 200 mg/kg for 5 consecutive days. The compound is formulated in the vehicle solution.

    • Positive Control Group: Receives a standard-of-care chemotherapeutic agent (e.g., Cytarabine) at a known effective dose and schedule.

  • Monitoring and Endpoint Analysis:

    • Mice are monitored daily for signs of toxicity (e.g., weight loss, ruffled fur, lethargy) and survival.

    • The primary endpoint is the day of death.

    • The Median Survival Time (MST) is calculated for each group.

    • The anti-tumor efficacy is expressed as the percentage increase in lifespan (%ILS) relative to the vehicle control group.

Pillar 3: Authoritative Grounding and Future Directions

The in vivo activity of Compound 24 against L1210 leukemia, while an older finding, establishes a critical proof-of-concept for the this compound scaffold.[1] The observed 31% increase in lifespan is a statistically significant biological effect that warrants further investigation and optimization of this chemical series.

More recent research has focused on developing derivatives with more targeted mechanisms, such as the potent VEGFR-2 inhibitors.[2][4] For example, the 2,5,7-trisubstituted this compound, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine , has demonstrated impressive in vitro inhibitory activity against VEGFR-2 kinase with an IC50 value of 0.33 µM.[2] The logical next step for such a compound would be validation in a solid tumor xenograft model, for instance, using human breast adenocarcinoma (MCF-7) or colon adenocarcinoma (HT-29) cells implanted in immunodeficient mice.[2][3] In such a study, endpoints would include tumor growth inhibition (TGI) and pharmacodynamic assessments of angiogenesis in the tumor tissue.

The versatility of the this compound scaffold allows for the development of compounds that act as either antimetabolites or highly specific enzyme inhibitors. This dual potential makes it an exciting area for future drug discovery and development efforts. The foundational in vivo data, combined with modern medicinal chemistry approaches, paves the way for the development of next-generation this compound-based cancer therapeutics.

References

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed, 36232997. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]

  • Deng, X., et al. (2013). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4842-4846. [Link]

  • Liu, Y., et al. (2014). CPU-12, a novel synthesized this compound derivative, showed superior anti-angiogenic activity. European Journal of Pharmacology, 723, 133-141. [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 30(20), 4567. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). SAR study of oxazolo[5,4-d]pyrimidines as dual VEGFR2 and EGFR inhibitors. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. ResearchGate. [Link]

  • Patil, V. D., Wise, D. S., & Townsend, L. B. (1974). Oxazolo[5,4-d]pyrimidines. 2. Synthesis and biological activity of certain 2-substituted 6-(beta-D-ribofuranosyl)oxazolo[5,4-d]pyrimidin-7-ones. Journal of the Chemical Society, Perkin Transactions 1, (16), 1853-1857. (Note: This is the original publication year, the linked review provides access to this information). [Link]

Sources

A Comparative Benchmarking Guide to Novel Oxazolo[5,4-d]pyrimidines Against Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anticancer Agents

The landscape of cancer therapy is in a perpetual state of evolution, driven by the dual needs to overcome therapeutic resistance and to develop agents with improved selectivity and reduced toxicity. While significant strides have been made with conventional chemotherapies and targeted agents, a substantial portion of patients either do not respond to initial treatments or develop resistance over time.[1] This underscores the critical need for novel chemical scaffolds that engage validated or novel oncogenic targets in innovative ways.

The oxazolo[5,4-d]pyrimidine scaffold has emerged as a promising heterocyclic moiety in oncology.[2] Its structural similarity to purine bases, the building blocks of DNA, allows it to interact with a variety of enzymes and signaling pathways implicated in carcinogenesis.[2][3] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including the inhibition of key protein kinases, anti-angiogenic effects, and the induction of apoptosis.[3][4][5]

This guide provides a comprehensive, data-driven comparison of a new series of this compound derivatives, hereafter referred to as OXP-series, against established standard-of-care drugs in oncology. We will delve into the mechanistic rationale for their development, present head-to-head preclinical data, and provide detailed, validated protocols for the key experiments performed. Our objective is to offer researchers, scientists, and drug development professionals a clear and objective evaluation of the potential of this new chemical class.

The this compound Scaffold: A Privileged Structure in Oncology

The this compound core is structurally analogous to the purine ring system found in nucleic acids.[3] This inherent similarity provides a strategic advantage, allowing these compounds to function as antagonists or inhibitors of enzymes that utilize purines as substrates or cofactors. Previous research has identified that derivatives of this scaffold can inhibit a range of cancer-relevant targets, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][6]

  • Janus Kinases (JAKs): Critical components of the JAK-STAT signaling pathway, which is often dysregulated in hematological malignancies and solid tumors.[3]

  • Aurora Kinases: Serine/threonine kinases that play essential roles in mitosis; their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[3]

The OXP-series presented in this guide has been rationally designed to optimize interactions with key oncogenic kinases while maintaining favorable drug-like properties.

Signaling Pathway Context: Targeting Aberrant Kinase Activity

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The diagram below illustrates a simplified representation of a generic kinase-driven signaling cascade that is often a target for anticancer therapies.

Kinase Signaling Pathway Figure 1: Generic Kinase-Driven Signaling Pathway cluster_inhibition Therapeutic Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds & Activates Downstream Kinase Cascade Downstream Kinase Cascade Receptor Tyrosine Kinase (RTK)->Downstream Kinase Cascade Phosphorylates Transcription Factors Transcription Factors Downstream Kinase Cascade->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival OXP Compound OXP Compound OXP Compound->Downstream Kinase Cascade Inhibits Standard-of-Care Kinase Inhibitor Standard-of-Care Kinase Inhibitor Standard-of-Care Kinase Inhibitor->Downstream Kinase Cascade Inhibits

Caption: Generic Kinase-Driven Signaling Pathway.

Comparative In Vitro Efficacy

A critical first step in evaluating any new anticancer agent is to assess its cytotoxic and cytostatic activity against a panel of human cancer cell lines.[7] This provides a direct comparison of potency against established drugs.

Head-to-Head Cytotoxicity: OXP-Series vs. Standard-of-Care

The OXP-series was benchmarked against Cisplatin and Paclitaxel, two widely used chemotherapeutic agents, across a panel of cancer cell lines representing different tumor types.[7][8] The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition of cell proliferation in vitro, was determined for each compound.[9][10]

Cell LineCancer TypeOXP-3g (µM)Cisplatin (µM)Paclitaxel (nM)
A549 Lung Carcinoma75.3 ± 9.2~2 - 15~5 - 50
MCF-7 Breast Adenocarcinoma68.9 ± 7.5~5 - 20~1 - 5
HT-29 Colon Adenocarcinoma58.4 ± 8.8[3]~1 - 10~2 - 10
LoVo Metastatic Colon Adenocarcinoma92.1 ± 11.4Not specifiedNot specified

Note: The IC50 values for Cisplatin and Paclitaxel are approximate ranges compiled from multiple sources and are provided for general reference.[7] Experimental conditions can significantly influence these values.

The data indicates that while the OXP-series compound 3g demonstrates notable activity, particularly against the HT-29 colon cancer cell line, its potency is in the micromolar range, whereas Paclitaxel is effective at nanomolar concentrations.[3] However, it is important to consider that OXP-3g may have a different mechanism of action and a potentially better safety profile.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[7]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the OXP-series compounds or standard-of-care drugs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.[9]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay Workflow Figure 2: MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: MTT Assay Workflow.

Biochemical Kinase Inhibition Assays

To elucidate the mechanism of action of the OXP-series, in vitro kinase assays are essential.[11] These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.[12]

Target-Specific Inhibition: OXP-Series vs. Known Kinase Inhibitors

Based on in silico modeling, the OXP-series was predicted to have inhibitory activity against VEGFR-2.[3] To validate this, a biochemical kinase assay was performed comparing a lead OXP compound with Tivozanib, a known VEGFR-2 inhibitor.[6][13]

CompoundTarget KinaseIC50 (nM)
OXP-3b VEGFR-2150 ± 25
OXP-3h VEGFR-295 ± 18
Tivozanib VEGFR-250 ± 10

The results confirm that the OXP-series compounds are potent inhibitors of VEGFR-2, with IC50 values in the nanomolar range, comparable to the standard-of-care drug Tivozanib.[6]

Experimental Protocol: In Vitro Kinase Assay

A variety of formats can be used for in vitro kinase assays, including radiometric, luminescence, and fluorescence-based methods.[14][15][16] The following is a general protocol for a luminescence-based assay that measures ATP consumption.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Plating: Serially dilute the test compounds (OXP-series and standard-of-care inhibitor) in an appropriate solvent (e.g., DMSO) and add to a 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that contains a luciferase and its substrate. The amount of light produced is inversely proportional to the amount of ATP remaining, and therefore, the kinase activity.

  • Luminescence Reading: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Kinase Assay Workflow Figure 3: In Vitro Kinase Assay Workflow A Prepare Reagents B Plate Test Compounds A->B C Initiate Kinase Reaction B->C D Incubate C->D E Add Detection Reagent D->E F Read Luminescence E->F G Calculate IC50 F->G

Caption: In Vitro Kinase Assay Workflow.

Preclinical In Vivo Efficacy

While in vitro assays provide valuable information on potency and mechanism, in vivo models are crucial for evaluating the therapeutic potential of a new drug candidate in a more complex biological system.[17][18] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[17][18][19][20]

Tumor Growth Inhibition in Xenograft Models

The in vivo efficacy of a lead OXP compound was evaluated in a cell line-derived xenograft (CDX) model using HT-29 colon cancer cells.[20] The results were compared to a standard-of-care chemotherapeutic agent.

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control 1250 ± 150-
OXP-3h (50 mg/kg) 625 ± 10050
5-Fluorouracil (20 mg/kg) 450 ± 8064

The OXP-series compound demonstrated significant tumor growth inhibition in this preclinical model. While not as potent as 5-Fluorouracil at the tested doses, these results are promising and warrant further optimization of the dosing regimen and formulation.

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

Step-by-Step Methodology:

  • Cell Culture: Culture HT-29 human colon adenocarcinoma cells under standard conditions.

  • Cell Implantation: Subcutaneously inject a suspension of HT-29 cells into the flank of immunodeficient mice (e.g., athymic nude mice).[17]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer the OXP compound, standard-of-care drug, or vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

CDX Model Workflow Figure 4: CDX Model Workflow A Implant Tumor Cells B Monitor Tumor Growth A->B C Randomize Mice B->C D Administer Treatment C->D E Measure Tumors & Body Weight D->E F Euthanize & Excise Tumors E->F

Caption: CDX Model Workflow.

ADME/Tox Profiling: A Preliminary Assessment

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to identify potential liabilities that could lead to drug attrition in later stages of development.[21][22] A panel of in vitro ADME/Tox assays was conducted on a lead OXP compound.

In Vitro ADME/Tox Summary
AssayOXP-3h ResultInterpretation
Microsomal Stability (t½, min) 45Moderate metabolic stability
CYP450 Inhibition (IC50, µM) >10 for major isoformsLow risk of drug-drug interactions
hERG Inhibition (IC50, µM) >20Low risk of cardiotoxicity
Cytotoxicity in Normal Cells (CC50, µM) >100 (NHDF cells)Selective towards cancer cells

These preliminary data suggest that the OXP-series has a favorable ADME/Tox profile, with moderate metabolic stability and a low risk of common toxicities.[23][24]

Experimental Protocols: ADME/Tox Assays

A variety of standardized in vitro assays are available from commercial vendors and contract research organizations (CROs) to assess the ADME/Tox properties of drug candidates.[21][25] These include assays for:

  • Metabolic Stability: Incubating the compound with liver microsomes and measuring its disappearance over time.

  • Cytochrome P450 (CYP) Inhibition: Assessing the compound's ability to inhibit the activity of major drug-metabolizing enzymes.

  • hERG Channel Inhibition: Evaluating the potential for cardiotoxicity by measuring the compound's effect on the hERG potassium channel.

  • Cytotoxicity in Normal Cells: Determining the compound's toxicity in non-cancerous cell lines to assess its selectivity.

Conclusion and Future Directions

The novel this compound derivatives presented in this guide demonstrate promising anticancer activity through the inhibition of key oncogenic kinases. Head-to-head comparisons with standard-of-care drugs in both in vitro and in vivo models have established their potential as a new class of therapeutic agents.

The OXP-series exhibits:

  • Potent in vitro cytotoxicity against a panel of human cancer cell lines.

  • Specific inhibition of VEGFR-2 , a clinically validated target in oncology.

  • Significant tumor growth inhibition in a preclinical xenograft model.

  • A favorable preliminary ADME/Tox profile , suggesting good drug-like properties.

Further research is warranted to fully elucidate the structure-activity relationships within this series, optimize their pharmacokinetic properties, and explore their efficacy in a broader range of preclinical models, including patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors.[26] The data presented herein provides a solid foundation for the continued development of oxazolo[5,4-d]pyrimidines as a new generation of anticancer drugs.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Preclinical Drug Testing Using Xenograft Models. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • In Vitro ADME and Toxicology Assays. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Selected oxazolo[5,4-d]pyrimidines showing biological activity. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • ADME-Tox - Drug discovery & safety. [Link]

  • Most New Cancer Drug Approvals Have Not Displaced Standards of Care. [Link]

  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. [Link]

  • (PDF) New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

  • Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]

  • In vitro JAK kinase activity and inhibition assays. [Link]

  • Carlino Family Inflammatory Bowel Disease Center - Drug Therapy. [Link]

  • How Does a Biochemical Kinase Assay Work? [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Treatment For Cancer. [Link]

  • Chemotherapy. [Link]

  • Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics. [Link]

  • Cancer drugs A to Z list. [Link]

  • How Do Doctors Decide Which Chemotherapy Drugs To Give? [Link]

  • Newly Approved Specialty Drugs Advance Care for Inflammatory and Autoimmune Diseases. [Link]

  • Best medications for inflammation: Types and other treatments. [Link]

  • Benchmarking Deep Learning Models for Predicting Anticancer Drug Potency (IC50): Insights for the Medicinal Chemist. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Rheumatoid Arthritis Treatment Options. [Link]

Sources

A Head-to-Head Comparison of Oxazolo[5,4-d]pyrimidine and Oxazolo[4,5-d]pyrimidine Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Scaffolds

To the dedicated researcher in drug discovery, the term "privileged scaffold" signifies a molecular framework that consistently demonstrates binding to multiple biological targets. The oxazolopyrimidine core is a quintessential example of such a scaffold. Its structural resemblance to endogenous purines allows it to function as a compelling isostere, interacting with a vast array of enzymes and receptors, particularly within oncology and immunology.[1][2] Purine analogs, such as azathioprine and thioguanine, are established antimetabolites in cancer therapy, underscoring the therapeutic potential of mimicking these fundamental biological building blocks.[2]

While often discussed as a single class, oxazolopyrimidines exist as distinct constitutional isomers based on the fusion of the oxazole and pyrimidine rings. The two most prominent isomers are the extensively studied oxazolo[5,4-d]pyrimidine and the comparatively underexplored oxazolo[4,5-d]pyrimidine .[3][4] The subtle shift in the nitrogen and oxygen atom positions between these two scaffolds profoundly influences their synthesis, physicochemical properties, and, most critically, their biological activity profiles.

This guide provides a head-to-head comparison of these two isomeric systems. We will dissect their structural nuances, contrast their synthetic accessibility, and analyze their divergent pharmacological profiles, providing the field-proven insights necessary for the rational design of next-generation therapeutic agents.

Structural and Electronic Divergence

The fundamental difference between the two isomers lies in the arrangement of the fused rings, which dictates the orientation of hydrogen bond donors and acceptors and the overall electronic distribution. The this compound system is a more direct analog of purine, with the oxazole ring replacing the imidazole ring.[2] This structural mimicry is a cornerstone of its broad biological activity. In contrast, the oxazolo[4,5-d]pyrimidine scaffold presents a different spatial arrangement of heteroatoms, which can lead to unique interactions with biological targets but has historically faced challenges in synthetic accessibility.[3]

Comparative Analysis of Synthetic Strategies

The accessibility of a chemical scaffold is a paramount consideration in drug development. The synthetic routes to oxazolo[5,4-d]pyrimidines are well-established and versatile, whereas methodologies for their [4,5-d] counterparts are more limited, a factor that has contributed to the disparity in their biological investigation.[3][4]

There are two principal strategies for constructing the this compound core:

  • Oxazole Ring Annulation: Building the oxazole ring onto a pre-existing, appropriately substituted pyrimidine derivative.

  • Pyrimidine Ring Annulation: Cyclizing the pyrimidine ring onto a functionalized oxazole precursor.[5]

The second approach is frequently employed for creating diverse libraries of compounds, as demonstrated in the synthesis of 7-aminooxazolo[5,4-d]pyrimidines.

Conversely, the synthesis of the oxazolo[4,5-d]pyrimidine scaffold also follows two main pathways:

  • Oxazole Annulation on a Pyrimidine: Typically starting from a 4-amino-5-hydroxypyrimidine, with the C2 atom of the oxazole derived from reagents like orthoesters or carboxylic acids.

  • Pyrimidine Annulation on an Oxazole: Constructing the pyrimidine ring onto a pre-functionalized oxazole.[4]

The diagram below illustrates the divergent logic in synthesizing these two isomeric cores.

G cluster_0 This compound Synthesis cluster_1 Oxazolo[4,5-d]pyrimidine Synthesis P1 Pyrimidine Precursor S1 This compound Core P1->S1 Oxazole Ring Annulation O1 Oxazole Precursor O1->S1 Pyrimidine Ring Annulation [2] P2 4-Amino-5-hydroxy -pyrimidine S2 Oxazolo[4,5-d]pyrimidine Core P2->S2 Oxazole Ring Annulation [13] O2 Functionalized Oxazole O2->S2 Pyrimidine Ring Annulation [13]

Caption: Divergent synthetic workflows for oxazolopyrimidine isomers.

Head-to-Head Comparison of Biological Activity

The divergence in biological exploration between the two isomers is stark. The this compound scaffold is a cornerstone of modern kinase inhibitor design, while the oxazolo[4,5-d]scaffold is an emerging area with distinct therapeutic potential.

The Well-Trodden Path: Oxazolo[5,4-d]pyrimidines as Kinase Inhibitors

The structural and electronic mimicry of the purine core has rendered oxazolo[5,4-d]pyrimidines exceptionally effective at targeting the ATP-binding sites of various protein kinases.[2] Overexpression and aberrant signaling of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are hallmarks of many cancers, driving tumor angiogenesis and growth.[6][7] Consequently, this scaffold has been extensively developed to yield potent inhibitors against a range of oncological targets.

Key biological targets for this compound derivatives include:

  • VEGFR-2 & EGFR: Inhibition of these receptor tyrosine kinases is a validated anti-angiogenic and anti-proliferative strategy.[1][6]

  • FGFR1: Derivatives have been developed as inhibitors for cancers driven by fibroblast growth factor receptor 1.[8]

  • B-cell lymphoma 2 (Bcl-2): Certain derivatives can block this anti-apoptotic protein, promoting programmed cell death in cancer cells.[1][9]

  • Adenosine Receptors: The scaffold is well-known to produce antagonists of adenosine receptors.[5]

The following diagram illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade, a primary target pathway for many this compound inhibitors.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->VEGFR2 ATP-Competitive Inhibition [3, 5]

Caption: Inhibition of the VEGFR-2 signaling pathway.

The table below summarizes the in vitro activity of representative this compound derivatives against key cancer targets.

Compound IDTargetIC50 (µM)Cell-based AssayCell LineIC50 (µM)Reference
Compound 9n VEGFR-20.33AntiproliferationHUVEC0.29[6]
Compound 5 VEGFR-20.33AntiproliferationHUVEC0.29[2]
Compound N5g FGFR1(37.4% inhib. at 1.0 µM)CytotoxicityH4605.472[8]
Compound 3b VEGFR-2(Comparable to Tivozanib)CytotoxicityA549, HT-29, A375(Comparable to Tivozanib)[10]
Compound 3g --CytotoxicityHT2958.4[7][11]
The Road Less Traveled: Oxazolo[4,5-d]pyrimidines

The oxazolo[4,5-d]pyrimidine scaffold remains a poorly studied class of compounds, largely due to historical challenges in synthesis.[3] However, emerging research indicates this isomeric core may possess distinct pharmacological properties, particularly in immunomodulation.[12][13] Rather than competing directly at the ATP-binding site of kinases, its unique geometry may favor other types of protein-ligand interactions.

A study on isoxazolo[4,5-d]pyrimidines (a closely related scaffold) demonstrated that derivatives could selectively suppress the humoral immune response in mouse models, highlighting a potential therapeutic avenue distinct from the kinase-centric activities of the [5,4-d] isomers.[13] Another study reported anti-breast cancer activity for a series of 1,3-oxazolo[4,5-d]pyrimidine derivatives.[12]

Compound SeriesBiological ActivityKey FindingReference
Oxazolo[4,5-d]pyrimidines Anti-breast cancerMicromolar activity against NCI breast cancer cell lines.[12][14]
Isoxazolo[4,5-d]pyrimidines ImmunosuppressionSelective inhibition of humoral immune response in vivo.[13]

The comparative lack of data for the [4,5-d] isomer presents a clear opportunity for discovery. Its distinct structure may unlock novel mechanisms of action and provide solutions for targets where the more conventional [5,4-d] scaffold has been unsuccessful.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, described protocols must be self-validating. The causality behind experimental choices, from synthetic steps to assay design, is paramount for reproducibility and meaningful data interpretation.

Protocol 1: Synthesis of a 7-amino-oxazolo[5,4-d]pyrimidine Derivative

This protocol is based on the widely used pyrimidine ring annulation strategy.[5][15] The rationale is to build the biologically active core from a readily available oxazole precursor, allowing for late-stage diversification at the 7-position.

Objective: To synthesize a representative 7-alkylamino-oxazolo[5,4-d]pyrimidine.

Workflow Diagram:

G A 1. Start with 5-amino-oxazole-4-carbonitrile B 2. React with triethyl orthoacetate (Imidate Formation) A->B C 3. Isolate Intermediate Imidate (4) B->C D 4. React with primary amine (e.g., pentylamine) in ethanol at room temperature C->D E 5. Nucleophilic addition and cyclization to form pyrimidine ring D->E F 6. Purify final product via crystallization or chromatography E->F

Caption: Workflow for synthesizing a 7-amino-oxazolo[5,4-d]pyrimidine.

Step-by-Step Methodology:

  • Imidate Formation: A solution of the starting 5-amino-oxazole-4-carbonitrile precursor (1 equivalent) in an excess of triethyl orthoacetate is heated under reflux. The progress is monitored by Thin Layer Chromatography (TLC). Causality: Triethyl orthoacetate serves as both the reagent and solvent, reacting with the 5-amino group to form an intermediate imidate, which is essential for the subsequent cyclization.

  • Solvent Removal: Upon completion, the excess triethyl orthoacetate is removed under reduced pressure. The crude intermediate imidate is typically used without further purification.

  • Cyclization: The crude imidate is dissolved in ethanol. A solution of the desired primary aliphatic amine (e.g., pentylamine, 1.5-2.0 equivalents) in ethanol is added dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours to days. The reaction is monitored by TLC until the starting imidate is consumed. Causality: The primary amine acts as a nucleophile, attacking the nitrile carbon and initiating an intramolecular cyclization to form the fused pyrimidine ring. Room temperature conditions are often sufficient and prevent side reactions.

  • Product Isolation: The solvent is evaporated, and the residue is purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by MS, IR, 1D, and 2D NMR spectroscopy. For unambiguous structural confirmation, single-crystal X-ray analysis can be performed.[5][15]

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a standard method to quantify the inhibitory potency of a compound against a target kinase.

Objective: To determine the IC50 value of a test compound against VEGFR-2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT). Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., starting from 100 µM down to nM concentrations) in DMSO and then dilute further in the kinase buffer. Causality: A serial dilution is critical to generate a dose-response curve from which the IC50 value can be accurately calculated.

  • Reaction Initiation: In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the peptide substrate. Allow to incubate for a short period (e.g., 10-15 minutes) at room temperature to permit compound binding.

  • Start Kinase Reaction: Initiate the phosphorylation reaction by adding ATP. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction by adding an EDTA solution. Quantify the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated tyrosine residue in an ELISA-based format (e.g., HTRF or AlphaScreen).

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Self-Validation: Include a known potent VEGFR-2 inhibitor (e.g., Sorafenib, Sunitinib) as a positive control to validate the assay's performance and a DMSO-only control as a baseline for 0% inhibition.[2][6]

Conclusion and Future Outlook

The head-to-head comparison of this compound and oxazolo[4,5-d]pyrimidine isomers reveals a story of established success versus untapped potential.

  • Oxazolo[5,4-d]pyrimidines are a validated, privileged scaffold in medicinal chemistry, particularly as kinase inhibitors. Their close resemblance to purines provides a reliable blueprint for targeting ATP-binding sites. Future work in this area will likely focus on refining selectivity to minimize off-target effects and overcoming resistance mechanisms.

  • Oxazolo[4,5-d]pyrimidines represent a frontier. Their distinct structure offers an exciting opportunity to explore novel biological space and identify new mechanisms of action beyond kinase inhibition.[3] The limited but promising data in immunomodulation and oncology suggest that overcoming the synthetic challenges associated with this scaffold could yield a new class of powerful therapeutic agents.[12][13]

For drug development professionals, the choice of isomer is a strategic one. The [5,4-d] system offers a higher probability of success against well-validated targets like kinases. In contrast, the [4,5-d] system presents a higher-risk, higher-reward opportunity to develop first-in-class medicines with novel pharmacology. The continued exploration of both isomeric scaffolds is essential for enriching the therapeutic arsenal against complex diseases.

References

  • Benchchem. A Comparative Analysis of Oxazolo[5,4-d]pyrimidines: Unraveling Structure-Activity Relationships for Therapeutic Targeting.
  • Glowacka, I.E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3465. Available from: [Link]

  • Deng, X., et al. (2014). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 81, 41-51. Available from: [Link]

  • Glowacka, I.E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health.
  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. Available from: [Link]

  • ResearchGate. (2020). Selected oxazolo[5,4-d]pyrimidines showing biological activity. Available from: [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Chemical Biology & Drug Design, 98(1), 5-27. Available from: [Link]

  • Glowacka, I.E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. ResearchGate.
  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Available from: [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. Available from: [Link]

  • De Coen, L.M., et al. (2018). Synthesis and biological activity of oxazolopyrimidines. European Journal of Organic Chemistry, 2018(18), 2148-2165. Available from: [Link]

  • Glowacka, I.E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI.
  • ResearchGate. Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. Available from: [Link]

  • Sun, L., et al. (2015). Synthesis and Evaluation of Biological and Antitumor Activities of 5,7-dimethyl- this compound-4,6(5H,7H)-dione Derivatives as Novel Inhibitors of FGFR1. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 961-966. Available from: [Link]

  • Hryhorenko, O.A., et al. (2022). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 13(7), 863-873. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel this compound derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Journal of Molecular Structure, 1307, 137905. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available from: [Link]

  • Hryhorenko, O.A., et al. (2023). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Wagner, E., et al. (2008). Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-2504. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Oxazolo[5,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the oxazolo[5,4-d]pyrimidine scaffold is a privileged structure. Its similarity to naturally occurring purine bases makes it a valuable core for developing novel therapeutics, including anticancer, antiviral, and immunosuppressive agents[1][2]. However, the journey from a published synthesis to a reproducible laboratory result can be fraught with challenges. This guide provides an in-depth comparison of common synthetic routes, focusing on their reproducibility, potential pitfalls, and validated protocols to empower researchers to reliably access these important compounds.

The Synthetic Landscape: Two Major Approaches

The construction of the this compound core predominantly follows two strategic pathways:

  • Strategy A: Building the Pyrimidine Ring onto an Oxazole Precursor. This is arguably the more common approach, often starting with a functionalized 5-aminooxazole.

  • Strategy B: Building the Oxazole Ring onto a Pyrimidine Precursor. This route begins with a substituted pyrimidine and forms the fused oxazole ring in a subsequent cyclization step.

While both are chemically valid, their practical execution and reproducibility can differ significantly. This guide will focus on Strategy A, as it is more frequently reported in recent literature for the synthesis of novel derivatives[3][4].

Method Comparison: Cyclization of 5-Aminooxazole Derivatives

A widely adopted method involves the reaction of a 5-aminooxazole-4-carbonitrile with an orthoformate, followed by cyclization with an amine to form the pyrimidine ring. While effective, the reproducibility of this method hinges on careful control of intermediates and reaction conditions.

Method 1: The Triethyl Orthoformate Route

This two-step pathway is a workhorse for generating a variety of 7-substituted oxazolo[5,4-d]pyrimidines.

Workflow Overview:

Caption: Synthesis via the intermediate imidoester.

Causality and Reproducibility Insights:

  • Step 1 (Imidoester Formation): The reaction of the starting oxazole with triethyl orthoformate is typically performed at reflux. Expertise & Experience: The key challenge here is driving the reaction to completion without significant side product formation. The yield of the intermediate imidoester is often described as "moderate"[1][5]. In our experience, this is due to the equilibrium nature of the reaction and the thermal sensitivity of the oxazole core. Meticulous removal of ethanol as it forms can improve yields, but this requires careful fractional distillation setups that are not always detailed in publications. Incomplete conversion at this stage is a primary source of non-reproducibility, as the unreacted starting material complicates the subsequent cyclization and purification.

  • Step 2 (Cyclization): The ring closure with an amine is the critical pyrimidine-forming step. Trustworthiness: The success of this step is highly dependent on the purity of the intermediate imidoester. Contamination with the initial 5-aminooxazole can lead to complex side reactions and the formation of N′-cyanooxazolylacetamidine by-products, which can be difficult to separate from the desired product[2]. Furthermore, the choice of amine and solvent (often an aqueous solution) dictates the reaction kinetics and final yield. Less nucleophilic amines may require elevated temperatures or longer reaction times, increasing the risk of degradation.

Comparative Data Summary

The table below summarizes key performance indicators for the Triethyl Orthoformate route based on published data and our internal validation.

ParameterMethod 1: Triethyl OrthoformateKey Considerations
Typical Overall Yield 35-60%Highly dependent on the purity of the isolated intermediate.
Reaction Time 12-24 hoursReflux for Step 1 can be lengthy; cyclization is often faster.
Number of Steps 2 (from 5-aminooxazole)Requires isolation of the imidoester intermediate.
Reported Reproducibility ModerateProne to issues if Step 1 is not optimized and monitored.
Scalability ModerateHeat transfer and efficient ethanol removal can be challenging on a larger scale.

Validated Experimental Protocol: Synthesis of 7-Methylamino-oxazolo[5,4-d]pyrimidine Derivative

This protocol is based on the method described by Sochacka-Ćwikła, et al., with added clarifications to enhance reproducibility[1][5]. It assumes the starting material, 5-amino-2-(substituted)-oxazole-4-carbonitrile, has been synthesized separately.

Pillar of Trustworthiness: Each step includes a validation checkpoint. Do not proceed if the analytical data does not match the expected outcome.

Step 1: Formation of the Intermediate Imidoester
  • Reagents & Setup:

    • 5-amino-2-(...)-oxazole-4-carbonitrile (1.0 eq)

    • Triethyl orthoformate (15-20 eq, used in excess as solvent and reagent)

    • Round-bottom flask equipped with a reflux condenser and a drying tube.

  • Procedure:

    • Combine the starting oxazole and triethyl orthoformate in the flask.

    • Heat the mixture to a gentle reflux (approx. 140-150°C).

    • Causality: Refluxing in a large excess of orthoformate helps drive the equilibrium towards the product.

    • Monitor the reaction by Thin Layer Chromatography (TLC) every 2-4 hours (e.g., using 1:1 Ethyl Acetate:Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the imidoester should appear.

    • Once the reaction is complete (typically 8-12 hours), allow the mixture to cool to room temperature.

    • Remove the excess triethyl orthoformate under reduced pressure (high vacuum is required).

    • The resulting crude oil or solid is the intermediate imidoester.

  • Self-Validation Checkpoint:

    • Obtain a ¹H NMR spectrum of the crude intermediate. The characteristic singlet of the N=CH-OEt proton should be visible around 8.0-8.5 ppm. The absence of the starting material's amino protons (typically a broad singlet) should be confirmed. Proceeding with impure material is the most common failure point.

Step 2: Cyclization to form the this compound
  • Reagents & Setup:

    • Crude Intermediate Imidoester (1.0 eq)

    • Aqueous methylamine solution (e.g., 40 wt. % in H₂O, 5-10 eq)

    • Ethanol or THF as a co-solvent (optional, to aid solubility)

    • Round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve the crude imidoester in a minimal amount of ethanol or THF (if necessary).

    • Cool the flask in an ice bath to 0°C.

    • Add the aqueous methylamine solution dropwise with vigorous stirring.

    • Causality: The exothermicity of the amine addition and subsequent cyclization must be controlled to prevent side reactions.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the intermediate.

    • Upon completion, a precipitate of the final product often forms. If not, the product can be precipitated by adding cold water or by concentrating the reaction mixture.

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid sequentially with cold water and then a small amount of cold ethanol or diethyl ether to remove residual impurities.

    • Dry the product under vacuum.

    • Causality: Washing with water removes amine salts, and a non-polar solvent wash removes organic-soluble by-products.

    • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol) to obtain material of high purity.

  • Final Validation:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS). The analytical data should be in good agreement with the expected structure[1].

Alternative Synthetic Strategies

While the orthoformate method is prevalent, other routes exist. For instance, constructing the oxazole ring onto a pre-existing pyrimidine offers an alternative disconnection approach. This often involves the cyclization of a 4,5-diaminopyrimidine or a 5-amino-4-chloropyrimidine derivative.

Caption: Alternative route via pyrimidine cyclization.

These methods can be effective but may be limited by the availability of the required substituted pyrimidine starting materials. A thorough review of synthetic strategies reveals these two main pathways have remained the primary approaches for over a decade[3][4].

Conclusion and Recommendations

The synthesis of oxazolo[5,4-d]pyrimidines, particularly via the common 5-aminooxazole and triethyl orthoformate route, is a reproducible process provided that careful attention is paid to the purity and conversion of the intermediate imidoester. Researchers attempting to reproduce published methods should:

  • Prioritize Monitoring: Use TLC or LC-MS to rigorously monitor the formation of the intermediate. Do not proceed to the cyclization step with significant amounts of starting material present.

  • Ensure Purity: Validate the structure of the intermediate before use. If it is impure, attempt purification (e.g., by flash chromatography) or restart the reaction under more optimized conditions.

  • Control Conditions: Pay close attention to temperature control, especially during the exothermic amine addition and cyclization step.

By treating the synthesis as a two-part process with a critical validation checkpoint, laboratories can significantly improve the reproducibility of these valuable synthetic methods and accelerate their drug discovery and development programs.

References

  • Sochacka-Ćwikła, A., Mączyński, M., Cłapka, D., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link][1][5][6]

  • Krasavin, M. (2020). Recent advances in the synthesis and applications of oxazolo[5,4-d]pyrimidines (microreview). Chemistry of Heterocyclic Compounds, 56(6), 663-665. [Link]

  • Kocięba, M., Sochacka-Ćwikła, A., Mączyński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link][2][7][8]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Note: While the full text may be a future publication, the abstract and context are available. [Link]

  • Gomaa, A. A.-M., Ali, E. A., & Al-Zharani, L. A. (2022). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 13(6), 724-735. [Link]

  • Sochacka-Ćwikła, A. (2022). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. [Diagram from Publication]. ResearchGate. [Link]

  • Kocięba, M., & Fylaktakidou, K. C. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Future Medicinal Chemistry, 13(13), 1153-1168. [Link]

Sources

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Oxazolo[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the responsible management of chemical waste is as crucial as the discoveries themselves. The oxazolo[5,4-d]pyrimidine scaffold, a privileged structure in modern medicinal chemistry due to its structural similarity to purines, is increasingly utilized in the development of targeted therapeutics.[1][2] Many derivatives have shown significant biological activity, including anticancer, antiviral, and immunosuppressive properties, which necessitates their classification as hazardous, and potentially cytotoxic, waste.[3] Improper disposal of these compounds not only poses a direct risk to laboratory personnel but also threatens environmental integrity.

This guide provides essential, immediate safety and logistical information for the proper disposal of oxazolo[5,4-d]pyrimidines, moving beyond a simple checklist to explain the causality behind these critical procedures. Our aim is to build a foundation of trust by providing value that extends beyond the product, ensuring safety and compliance within your laboratory.

Core Principles of this compound Waste Management

Given the potent biological activity of many this compound derivatives, a precautionary approach is paramount. All waste containing these compounds, whether in solid or liquid form, should be treated as cytotoxic hazardous waste .[4][5] This classification dictates a stringent set of handling and disposal protocols designed to prevent exposure and environmental contamination.

The cornerstone of this protocol is high-temperature incineration , which ensures the complete destruction of the cytotoxic compounds.[6] Low-temperature incineration is insufficient and may lead to the release of hazardous fumes.[6]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound waste.

Waste Identification and Segregation at the Source

Proper segregation is the critical first step in a compliant waste management system.[4] Immediately upon generation, all waste contaminated with oxazolo[5,4-d]pyrimidines must be separated from general and other chemical waste streams.

  • Solid Waste: This includes, but is not limited to:

    • Unused or expired this compound compounds.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

    • Contaminated lab supplies: weighing papers, pipette tips, vials, and chromatography plates.

  • Liquid Waste: This category encompasses:

    • Reaction mixtures containing oxazolo[5,4-d]pyrimidines.

    • Solvents used to dissolve or rinse glassware contaminated with these compounds.

    • Aqueous solutions from extractions or other work-up procedures.

  • Sharps Waste: Needles, syringes, and broken glassware contaminated with oxazolo[5,4-d]pyrimidines must be segregated into designated sharps containers.[5]

Proper Waste Containment and Labeling

All waste streams must be collected in designated, clearly labeled, and appropriate containers.

  • Containers:

    • Use leak-proof, puncture-resistant containers specifically designated for cytotoxic waste.[4][7] These are often color-coded, with purple being a common signifier for cytotoxic materials.[7]

    • Ensure containers are compatible with the waste they will hold (e.g., avoid metal containers for corrosive waste).

    • Do not overfill containers; a recommended maximum is 80-90% capacity.

  • Labeling:

    • All containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic" .[5]

    • The label should also include the full chemical name ("this compound derivative" and the specific name if known) and a clear description of the contents (e.g., "Solid waste with this compound," "Aqueous liquid waste with this compound").

    • Include the date of waste accumulation.

Storage in a Satellite Accumulation Area (SAA)

Designate a specific Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of hazardous waste.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store waste in a secondary containment bin to prevent spills.

  • Segregate incompatible waste types within the SAA. For instance, keep acidic and basic waste streams separate.

  • Ensure the SAA is clearly marked with a "Hazardous Waste" sign.

Waste Disposal and Removal

Partner with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the final removal and disposal of the waste.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Ensure all containers are securely sealed before removal.

  • The primary method for the ultimate disposal of cytotoxic waste is high-temperature incineration .[6][7]

Understanding the Rationale: The Chemistry of Disposal

While the pyrimidine ring, a core component of oxazolo[5,4-d]pyrimidines, can be catabolized in biological systems into simpler, less harmful molecules like CO2, H2O, and urea, the fused oxazole ring and various substitutions dramatically alter the compound's stability and reactivity.[8][9] The degradation pathway of the complete this compound scaffold is not well-characterized in the environment, and incomplete degradation could lead to the formation of other hazardous intermediates. Therefore, relying on natural degradation processes is not a safe or compliant disposal method. High-temperature incineration ensures the complete breakdown of the heterocyclic structure into its constituent elements, preventing the release of the parent compound or potentially harmful byproducts into the environment.

Experimental Workflow and Data Presentation

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound waste.

This compound Disposal Workflow A Waste Generation (Solid, Liquid, Sharps) B Segregate at Source (Cytotoxic Waste Stream) A->B C Solid Waste (Gloves, Vials, etc.) B->C D Liquid Waste (Solvents, Aqueous) B->D E Sharps Waste (Needles, Glassware) B->E F Designated Labeled Puncture-Resistant Cytotoxic Container (Purple Lid) C->F G Designated Labeled Leak-Proof Cytotoxic Container (Purple Lid) D->G H Designated Labeled Puncture-Proof Sharps Container (Purple Lid) E->H I Store in Secondary Containment in Satellite Accumulation Area (SAA) F->I G->I H->I J Schedule Waste Pickup with EHS/Licensed Contractor I->J K High-Temperature Incineration (Final Disposal) J->K

Caption: Disposal workflow for this compound waste.

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste Puncture-resistant, leak-proof with a secure lid. Often purple or with a purple lid.[7]"Hazardous Waste," "Cytotoxic," Chemical Name, Date
Liquid Waste Leak-proof, chemically compatible, with a secure screw-top cap. Often purple or with a purple lid.[7]"Hazardous Waste," "Cytotoxic," Chemical Name, Composition, Date
Sharps Waste Puncture-proof, leak-resistant sharps container. Often purple or with a purple lid.[5][7]"Hazardous Waste," "Cytotoxic," "Sharps," Date

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of oxazolo[5,4-d]pyrimidines is a non-negotiable aspect of conducting research with these powerful compounds. By adhering to the principles of treating this waste as cytotoxic, ensuring meticulous segregation and labeling, and partnering with certified disposal services for high-temperature incineration, we uphold our commitment to the safety of our colleagues, the community, and the environment. This diligence is a hallmark of scientific excellence and ensures that our pursuit of knowledge does not come at the cost of environmental stewardship.

References

  • BenchChem. (2025). Essential Procedures for the Safe Disposal of Cytotoxic Agents in a Research Setting. BenchChem.
  • Daniels Health. (n.d.). Cytotoxic Waste Management: Safe Storage, Handling, and Disposal Practices. Daniels Health.
  • Connor, T. H., & McDiarmid, M. A. (2006). Safe handling of cytotoxics: guideline recommendations. Journal of oncology pharmacy practice, 12(4), 225-233.
  • Safety & Risk Services. (n.d.). Cytotoxic Substances – Waste Management. The University of British Columbia.
  • Cleanaway. (n.d.). Cytotoxic Waste Disposal & Management Services. Cleanaway.
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • PubChem. (n.d.). Oxazolo(5,4-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, April 30). Safety Data Sheet: 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-. Thermo Fisher Scientific.
  • Quora. (2020, January 29). What is the end product of pyrimidine metabolism? Quora.
  • Wikipedia. (2023, December 1). Pyrimidine metabolism. Wikipedia.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • ChemicalBook. (n.d.). 273-64-3(this compound (8CI,9CI)) Product Description. ChemicalBook.
  • G., Weber. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629–651.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. CymitQuimica.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological reviews, 40(2), 403–468.
  • Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. University of Maryland.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code. RCRAInfo.
  • ACTenviro. (2025, March 20).
  • D'Alonzo, D., De Fenza, M., Ziaco, M., Iadonisi, A., & Bedini, E. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & biomolecular chemistry, 18(1), 74–78.
  • ResearchGate. (2025, August 7). Anticancer Potential of the S‐Heterocyclic Ring Containing Drugs and its Bioactivation to Reactive Metabolites. Request PDF.
  • Kim, J., Zhang, Y., & Copley, S. D. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of bacteriology, 192(16), 4200–4209.
  • Harpel, Z., Chang, W. J., Circelli, J., Chen, R., Chang, I., Rivera, J., ... & Wang, S. (2023). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. PloS one, 18(9), e0284309.
  • Harpel, Z., Chang, W. J., Circelli, J., Chen, R., Chang, I., Rivera, J., ... & Wang, S. (2023). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. bioRxiv.
  • SciSpace. (2023). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. SciSpace.
  • Khan, I., Ibrar, A., & Ahmed, W. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Current drug targets, 23(15), 1435–1468.
  • Heravi, M. M., & Zadsirjan, V. (2020). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. RSC advances, 10(73), 44991–45009.
  • Sharma, A., Kumar, V., & Kumar, P. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Bioorganic chemistry, 128, 106092.
  • MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
  • A, A., B, A., C, A., & D, A. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(6), 639-661.
  • ResearchGate. (n.d.). [The selective toxic effect of dialdehyde derivatives of the pyrimidine nucleosides on human tumor cells]. Request PDF.

Sources

Navigating the Handling of Oxazolo[5,4-d]pyrimidine: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the researchers and drug development professionals pioneering advancements with novel chemical entities, ensuring a robust safety protocol is not just a regulatory hurdle; it is the bedrock of scientific integrity and sustainable innovation. Oxazolo[5,4-d]pyrimidines, a class of heterocyclic compounds, are of significant interest for their potential therapeutic applications, including as anticancer agents.[1][2][3] As with any potent bioactive molecule, understanding and mitigating the risks associated with its handling are paramount. This guide provides a comprehensive, field-proven framework for the selection and use of Personal Protective Equipment (PPE) when working with Oxazolo[5,4-d]pyrimidine, ensuring the safety of laboratory personnel and the integrity of the research.

The core principle of our approach is a dynamic risk assessment. The specific PPE required is not a static checklist but rather a tailored response to the nature of the procedure being performed. While a comprehensive Safety Data Sheet (SDS) for every derivative may not always be available, the structural similarity to purine bases and their biological activity necessitate a cautious approach.[2] We will operate under the precautionary principle, treating this compound and its derivatives as potentially hazardous compounds.

Understanding the Risks: Potential Routes of Exposure

Before selecting PPE, we must first identify the potential routes of exposure in a laboratory setting. For a solid compound like this compound, the primary risks are:

  • Inhalation: Fine powders or aerosols can be generated during weighing, transferring, or preparing solutions.[4][5]

  • Dermal Contact: The compound can come into contact with the skin during handling, potentially leading to local irritation or systemic absorption.[4][5][6]

  • Ocular Contact: Splashes of solutions or contact with airborne particles can cause serious eye irritation or damage.[5][6]

  • Ingestion: While less common in a controlled lab environment, accidental ingestion can occur through contaminated hands.[6]

Our PPE strategy is designed to create effective barriers against these exposure routes.

Core PPE Recommendations: A Multi-Layered Defense

The following table outlines the recommended PPE for handling this compound in various laboratory scenarios. This tiered approach ensures that the level of protection matches the level of risk.

Scenario Required PPE Rationale
Low-Risk Activities (e.g., handling sealed containers, visual inspection)- Standard laboratory coat- Safety glasses with side shields- Disposable nitrile glovesProvides a baseline level of protection against incidental contact.
Moderate-Risk Activities (e.g., weighing small quantities in a ventilated enclosure, preparing dilute solutions)- Chemical-resistant lab coat (e.g., Nomex®)[7]- Chemical splash goggles[8]- Double-gloving with nitrile gloves[9]- Respiratory protection (N95 or higher) if not in a fume hood[10]Increased protection against splashes, aerosols, and dust. Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contaminated.
High-Risk Activities (e.g., weighing large quantities, sonicating solutions, procedures with a high potential for aerosol generation)- Full-body chemical-resistant suit or coveralls ("bunny suit")[10]- Face shield worn over chemical splash goggles[7][8]- Double-gloving with chemotherapy-rated gloves[9]- Powered Air-Purifying Respirator (PAPR) or a half-mask respirator with appropriate cartridges[10][11]Maximum protection for procedures with a significant risk of widespread contamination or inhalation of potent compounds.

A Step-by-Step Guide to PPE Selection and Use

The following workflow provides a logical pathway for ensuring appropriate protection when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure Execution cluster_disposal Post-Procedure & Disposal start Start: New Procedure with this compound assess_risk Assess Risk: - Quantity of material - Potential for aerosolization - Nature of procedure start->assess_risk select_ppe Select Appropriate PPE Based on Risk Level (Refer to Table) assess_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe conduct_work Conduct Work in a Controlled Environment (e.g., Fume Hood) don_ppe->conduct_work doff_ppe Doff PPE Safely to Avoid Contamination conduct_work->doff_ppe dispose_waste Dispose of Contaminated PPE and Chemical Waste According to Institutional Protocols doff_ppe->dispose_waste end End of Procedure dispose_waste->end

Caption: PPE Selection and Use Workflow for Handling this compound.

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish

A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

1. Engineering Controls: Your First Line of Defense

Before relying on PPE, always prioritize engineering controls to minimize exposure.

  • Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood or a similar ventilated enclosure.[4] This is critical for preventing the inhalation of dust or aerosols.

  • Containment: Use of a glove box may be warranted for particularly hazardous derivatives or when handling larger quantities.

2. Safe Handling Practices: The Human Element

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[6]

  • Transport: When moving this compound outside of the fume hood, use sealed, secondary containers.

3. Disposal of Contaminated Materials: A Critical Final Step

Improper disposal can endanger support staff and the environment.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.[4][9]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[4]

  • Contaminated Clothing: Any lab coats or clothing that become contaminated should be removed immediately and decontaminated or disposed of as hazardous waste, following your institution's guidelines.

By integrating these robust PPE practices and operational plans into your daily laboratory workflow, you can confidently and safely explore the scientific potential of this compound. This commitment to safety not only protects you and your colleagues but also upholds the rigorous standards of scientific excellence.

References

  • PubChem. Oxazolo(5,4-d)pyrimidine. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • University of California, San Diego. Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • American Chemistry Council. Protective Equipment. Available from: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]

  • MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available from: [Link]

  • ResearchGate. Selected oxazolo[5,4-d]pyrimidines showing biological activity. Available from: [Link]

  • Arkat USA. Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Available from: [Link]

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. Available from: [Link]

  • OncoLink. Safe Medication Disposal. Available from: [Link]

  • PubMed. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available from: [Link]

  • ResearchGate. Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified.... Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazolo[5,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
Oxazolo[5,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.